molecular formula C22H24F2N2O5 B586864 N-Nitroso nebivolol (mixture of diastereomers) CAS No. 1391051-68-5

N-Nitroso nebivolol (mixture of diastereomers)

Cat. No.: B586864
CAS No.: 1391051-68-5
M. Wt: 434.4 g/mol
InChI Key: TXDRIMZKXCWKRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Nitroso nebivolol (mixture of diastereomers) is a useful research compound. Its molecular formula is C22H24F2N2O5 and its molecular weight is 434.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-Nitroso nebivolol (mixture of diastereomers) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Nitroso nebivolol (mixture of diastereomers) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-bis[2-(6-fluoro-3,4-dihydro-2H-chromen-2-yl)-2-hydroxyethyl]nitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N2O5/c23-15-3-7-19-13(9-15)1-5-21(30-19)17(27)11-26(25-29)12-18(28)22-6-2-14-10-16(24)4-8-20(14)31-22/h3-4,7-10,17-18,21-22,27-28H,1-2,5-6,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXDRIMZKXCWKRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C=CC(=C2)F)OC1C(CN(CC(C3CCC4=C(O3)C=CC(=C4)F)O)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1391051-68-5
Record name N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Formation, Mitigation, and Analysis of N-Nitroso Nebivolol in Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The emergence of nitrosamine impurities in pharmaceutical products has become a critical concern for drug safety and regulatory compliance. N-Nitroso nebivolol, a Nitrosamine Drug Substance-Related Impurity (NDSRI), presents a unique challenge due to its structural relationship with the active pharmaceutical ingredient (API), nebivolol. This technical guide provides a comprehensive overview of the core mechanisms underlying the formation of N-Nitroso nebivolol. It delves into the specific chemical reactions, identifies potential root causes within the synthesis and formulation processes, and outlines robust risk assessment and mitigation strategies. Furthermore, this guide details validated analytical methodologies for the sensitive detection and quantification of this impurity, ensuring that researchers, scientists, and drug development professionals are equipped with the necessary knowledge to ensure product quality and patient safety.

Introduction: The Challenge of Nitrosamine Drug Substance-Related Impurities (NDSRIs)

Since 2018, the detection of N-nitrosamine impurities in widely used medications has triggered global regulatory scrutiny, leading to product recalls and a fundamental re-evaluation of pharmaceutical manufacturing and control strategies[1][2]. Nitrosamines are classified as probable human carcinogens based on extensive animal studies, necessitating stringent control to protect public health[2][3][4].

A particularly challenging subclass of these impurities is the Nitrosamine Drug Substance-Related Impurities (NDSRIs). Unlike simple, small-molecule nitrosamines (e.g., NDMA), NDSRIs are formed from a reaction involving the API or its fragments, resulting in an impurity that is structurally similar to the drug substance itself[5][6][7][8]. N-Nitroso nebivolol is a canonical example of an NDSRI, formed from the nitrosation of the secondary amine moiety within the nebivolol structure.

Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have issued comprehensive guidance for the industry, mandating a three-step approach:

  • Risk Assessment: To identify processes at risk for nitrosamine formation.

  • Confirmatory Testing: To detect and quantify any nitrosamine impurities if a risk is identified.

  • Mitigation: To implement changes to the manufacturing process or formulation to reduce or prevent the formation of these impurities[9][10].

For N-Nitroso nebivolol, the FDA, using its Carcinogenic Potency Categorization Approach (CPCA), has established an acceptable intake (AI) limit of 1500 ng/day, a critical threshold that guides the development of control strategies[8][11][12].

The Core Mechanism of N-Nitroso Nebivolol Formation

The formation of N-Nitroso nebivolol is a classic acid-catalyzed nitrosation reaction. The two essential precursors are:

  • The Amine Source: The secondary amine functional group present in the nebivolol molecule.

  • The Nitrosating Agent: Typically, this is nitrous acid (HNO₂), which is unstable and formed in situ from a nitrite source (e.g., sodium nitrite, NO₂⁻) under acidic conditions[4].

The reaction proceeds as follows:

  • Formation of the Nitrosating Agent: In an acidic environment (low pH), a nitrite salt is protonated to form nitrous acid (HONO). The nitrous acid is then further protonated and loses a water molecule to form the highly reactive nitrosonium ion (NO⁺) or dinitrogen trioxide (N₂O₃), which acts as the primary nitrosating agent[4].

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of nebivolol's secondary amine acts as a nucleophile, attacking the electrophilic nitrosonium ion.

  • Deprotonation: The resulting intermediate is then deprotonated, yielding the stable N-Nitroso nebivolol impurity.

The overall reaction is significantly influenced by several factors:

  • pH: The reaction rate is highly dependent on pH. Acidic conditions are required to generate the active nitrosating species. The kinetics of nitrosamine formation are typically significantly reduced in neutral or basic environments[3][9].

  • Temperature: Higher temperatures can accelerate the rate of nitrosation[3][13].

  • Presence of Precursors: The concentration of both the vulnerable amine (nebivolol) and the nitrosating agent (or its nitrite precursor) is a direct determinant of the potential for impurity formation.

N-Nitroso Nebivolol Formation Mechanism cluster_reaction Reaction Pathway Nebivolol Nebivolol (Secondary Amine Source) Nucleophilic_Attack Nucleophilic Attack by Nebivolol's Amine Nebivolol->Nucleophilic_Attack Nitrite Nitrite Source (NO₂⁻) (e.g., from excipients, water) Nitrous_Acid Formation of Nitrous Acid (HONO) Nitrite->Nitrous_Acid + H⁺ Acidic_pH Acidic Conditions (H⁺) Acidic_pH->Nitrous_Acid Nitrosonium Active Nitrosating Agent (e.g., N₂O₃, NO⁺) Nitrous_Acid->Nitrosonium + H⁺, -H₂O Nitrosonium->Nucleophilic_Attack NNeb N-Nitroso Nebivolol (Impurity) Nucleophilic_Attack->NNeb - H⁺

Caption: Chemical pathway for the formation of N-Nitroso nebivolol.

Root Cause Analysis: Pinpointing Risks in the Pharmaceutical Lifecycle

Identifying the potential sources of both the amine and the nitrosating agent is the cornerstone of a robust risk assessment. These can be introduced at multiple stages, from API synthesis to the final drug product formulation and storage[14].

API Synthesis

While nebivolol itself is the primary amine source, the synthesis process can introduce nitrosating agents. A thorough review of the synthetic route is critical. For example, some syntheses of nebivolol precursors involve steps like converting a β-keto sulfoxonium ylide into a chloroketone, or the use of various reagents and solvents that could be contaminated[15].

Potential sources of nitrosating agents in API synthesis include:

  • Contaminated Raw Materials: Starting materials, reagents, or solvents may contain nitrite or nitrate impurities[13][16]. For instance, certain grades of solvents like dimethylformamide (DMF) can degrade to form secondary amines, which could then be nitrosated if a nitrosating agent is also present[13].

  • Use of Nitrites: Although not common in modern nebivolol syntheses, any step that intentionally uses sodium nitrite or other nitrosating agents poses a high risk if carryover into subsequent steps occurs where the secondary amine of nebivolol is present[5].

  • Recovered Materials: The use of recovered solvents, reagents, or catalysts, particularly if processed in non-dedicated equipment, can be a significant source of contamination[16].

Drug Product Formulation & Storage

For NDSRIs like N-Nitroso nebivolol, the formulation and storage stages are often the most critical risk areas.

  • Excipient-Borne Nitrites: Many common pharmaceutical excipients (e.g., microcrystalline cellulose, croscarmellose sodium, povidone) are known to contain trace levels of nitrite impurities. These can react with the nebivolol API over the product's shelf life[3][17].

  • Degradation: The degradation of the API or other components during storage, especially under conditions of high heat or humidity, can create a more favorable environment for nitrosation[16].

  • Packaging Materials: Certain packaging materials, such as nitrocellulose-based lidding foils used in blisters, can be a source of nitrosating agents that migrate into the drug product[13][16].

Risk Assessment and Mitigation Strategies

A systematic approach to risk assessment is required by regulatory agencies to ensure control over nitrosamine impurities[10][18]. This process identifies potential failure modes and informs the development of a targeted control strategy.

The Three-Step Risk Assessment Framework

As outlined by the FDA and EMA, manufacturers should follow a structured, three-step process[9][10].

Risk Assessment Workflow Step1 Step 1: Risk Assessment - Review synthesis & formulation processes - Identify potential sources of nitrites & amines - Evaluate process conditions (pH, temp) Risk_Identified Risk Identified? Step1->Risk_Identified Step2 Step 2: Confirmatory Testing - Develop & validate sensitive analytical method - Test batches of API and Drug Product for N-Nitroso Nebivolol Impurity_Detected Impurity > AI Limit? Step2->Impurity_Detected Step3 Step 3: Implement Changes & Report - Implement mitigation strategies - Update regulatory filings (NDA/ANDA) - Establish routine testing & control strategy Risk_Identified->Step2 Yes No_Risk No Risk Identified. Document Assessment. Risk_Identified->No_Risk No Impurity_Detected->Step3 Yes No_Impurity Impurity Below Limit. Justify no changes needed or establish control strategy. Impurity_Detected->No_Impurity No

Caption: The three-step regulatory framework for nitrosamine risk management.

Field-Proven Mitigation Strategies

If a risk is confirmed, several effective mitigation strategies can be implemented. The choice of strategy depends on the specific root cause identified during the risk assessment.

  • Formulation Design & Excipient Control:

    • pH Modification: Since nitrosation is acid-catalyzed, incorporating basic excipients (e.g., sodium carbonate) to maintain a neutral or alkaline micro-environment within the formulation can significantly inhibit the reaction[9].

    • Low-Nitrite Excipients: Work with suppliers to source and qualify excipients with guaranteed low levels of nitrite impurities. This is a primary control strategy[3][17].

    • Manufacturing Process: For solid oral dosage forms, processes like direct compression are often preferred over wet granulation, as the latter introduces water and heat, which can promote nitrosamine formation[17].

  • Use of Inhibitors (Scavengers):

    • Antioxidants: Incorporating antioxidants into the formulation is a highly effective mitigation strategy. Ascorbic acid (Vitamin C) and alpha-tocopherol (Vitamin E) are well-documented inhibitors that work by reducing the nitrosating agent (e.g., N₂O₃) to non-nitrosating nitric oxide (NO)[1][9][19].

    • Causality: The choice of scavenger is critical. Ascorbic acid is particularly effective in aqueous environments, while alpha-tocopherol is more suited for lipid-based systems. Their inclusion provides a competitive reaction pathway, effectively "scavenging" the nitrosating agent before it can react with the nebivolol molecule.

  • Process and Supplier Management:

    • Supplier Qualification: Implement a robust program to qualify all suppliers of raw materials, intermediates, and excipients, with a specific focus on their potential to introduce nitrite or amine impurities[3].

    • Process Optimization: Carefully control manufacturing parameters such as temperature, pH, and processing time to avoid creating conditions favorable for nitrosation[3].

Analytical Protocols for Detection and Quantification

Accurate and sensitive analytical methods are essential for both confirmatory testing and routine quality control. Due to the low acceptable intake limits, highly sensitive techniques are required.

Recommended Methodology: LC-MS/MS

Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for nitrosamine analysis due to its high sensitivity and selectivity[18]. Several validated methods have been published for the determination of N-Nitroso nebivolol.

Data Presentation: Performance of Validated LC-MS/MS Methods

ParameterMethod 1 (Shimadzu)[11]Method 2 (Agilent)[12][20]Method 3 (Chinese Journal)[21]
Technique LC-MS (Single Quad)LC-MS/MS (Triple Quad)UPLC-QQQ
Linearity Range 1 - 180 ng/mL5 pg/mL - 50 ng/mL3 - 300 ng/mL
Correlation (r²) 0.9999> 0.997> 0.99
LOD Not specified2 pg/mL1 ng/mL
LOQ Not specified5 pg/mL3 ng/mL
Recovery 100.2% - 100.4%108.3% - 116.8%98.13% - 105.93%
Experimental Protocol: Step-by-Step Quantification Workflow

The following is a generalized protocol synthesized from published methods for the quantification of N-Nitroso nebivolol in a drug product[11][12][20].

1. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve N-Nitroso nebivolol reference standard in a suitable diluent (e.g., 50% methanol in water) to create a stock solution (e.g., 100 µg/mL).
  • Working Standards & Calibration Curve: Perform serial dilutions of the stock solution to prepare a series of calibration standards covering the desired quantification range (e.g., 5 pg/mL to 50 ng/mL).
  • Sample Preparation (Tablets):
  • Weigh and finely crush a representative number of nebivolol tablets (e.g., 5 tablets).
  • Accurately weigh an amount of powder equivalent to a specific concentration of nebivolol (e.g., 0.6 mg/mL) and transfer to a centrifuge tube.
  • Add a precise volume of diluent.
  • Vortex for 1-2 minutes, followed by shaking or ultrasonication for 10-20 minutes to ensure complete dissolution.
  • Centrifuge the solution at high speed (e.g., 9,000 rpm) for 10 minutes to pelletize insoluble excipients.
  • Carefully transfer the supernatant to an HPLC vial for analysis.

2. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
  • Column: A suitable C18 column (e.g., Allure BiPh C18, 250 x 4.6 mm, 5 µm).
  • Mobile Phase: A gradient elution using an aqueous buffer (e.g., 0.002 M Ammonium acetate) and an organic solvent (e.g., methanol).
  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQ) is preferred for its sensitivity and specificity using Multiple Reaction Monitoring (MRM).
  • Ion Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
  • Diverter Valve (Recommended): To prevent the high-concentration nebivolol API peak from entering and contaminating the mass spectrometer, a diverter valve should be used to direct the API peak to waste while allowing the N-Nitroso nebivolol peak to enter the detector[11][12][20].

3. Data Acquisition and Analysis:

  • Develop an MRM method specific to N-Nitroso nebivolol, optimizing precursor and product ion transitions.
  • Inject the calibration standards to generate a calibration curve.
  • Inject the prepared samples.
  • Quantify the amount of N-Nitroso nebivolol in the sample by interpolating its response against the calibration curve.

Conclusion and Future Outlook

The control of N-Nitroso nebivolol is a clear example of the modern challenges in pharmaceutical quality and safety. A thorough understanding of its formation mechanism—rooted in the fundamental chemistry of nitrosation—is essential for effective risk management. The causality is clear: the presence of a secondary amine on the API, combined with nitrite impurities under favorable conditions, leads to the formation of this potentially carcinogenic impurity.

The path forward relies on a proactive, science-driven approach. This includes careful selection and control of raw materials and excipients, optimization of manufacturing processes to avoid conditions conducive to nitrosation, and the potential use of inhibitors in formulation design. Coupled with highly sensitive, validated analytical methods, these strategies form a self-validating system that ensures the final drug product is safe, effective, and compliant with global regulatory expectations. As the industry continues to evolve, a deep mechanistic understanding will remain the most critical tool for anticipating and mitigating future impurity-related challenges.

References

  • Biosciences Biotechnology Research Asia. (2024, September 30). Nitrosamine Contamination in Pharmaceuticals: A Comprehensive Review on Nitrosation Pathways, Potential Root Cause, Detection, Risk Assessment, and Mitigation Strategies. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (n.d.). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]

  • Proclinical. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry. Available at: [Link]

  • U.S. Food and Drug Administration (FDA). (2021, November 18). Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. Available at: [Link]

  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Available at: [Link]

  • Contract Pharma. (2024, August 29). Nitrosating Agent Mitigation Strategy. Available at: [Link]

  • NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published. Available at: [Link]

  • Federal Register. (2024, September 5). Control of Nitrosamine Impurities in Human Drugs; Guidance for Industry; Availability. Available at: [Link]

  • European Pharmaceutical Review. (2023, July 24). EMA revises guidance on nitrosamine impurities. Available at: [Link]

  • The Medicine Maker. (2025, August 15). Formulating for Safety: How to Minimize Nitrosamine Risk. Available at: [Link]

  • BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines. Available at: [Link]

  • QbD Group. (2024, September 18). The FDA releases revision of guidance regarding Control of Nitrosamine Impurities in Human Drugs. Available at: [Link]

  • ECA Academy. (2019, October 24). Potential sources for Nitrosamine Impurities. Available at: [Link]

  • European Medicines Agency (EMA). (2025, July 29). Nitrosamine impurities. Available at: [Link]

  • SGS. (n.d.). Risk Assessment for Nitrosamine Impurities. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, December 27). NDSRI Risk Assessment Methodology. Available at: [Link]

  • Medicines for Europe. (2023, October 17). Review of Nitrosamine Drug-Substance Related Impurities (NDSRI) in Pharmaceutical Drugs: Risk Assessments. Available at: [Link]

  • Advent Chembio. (n.d.). Nitrosamines in Pharma: Sources, Risks & Controls. Available at: [Link]

  • ResolveMass Laboratories Inc. (2025, August 17). 5 key Sources of Nitrosamine Contamination You Must Control. Available at: [Link]

  • Veeprho. (2025, November 27). Understanding Nitrosamine Impurities: Formation, Sources, and Risks. Available at: [Link]

  • Shimadzu. (2025, September 29). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Available at: [Link]

  • LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. Available at: [Link]

  • SK pharmteco. (n.d.). Nitrosamines in Active Pharmaceutical Ingredients. Available at: [Link]

  • Shimadzu. (n.d.). 03-LCMS-055-EN Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Available at: [Link]

  • LabRulez LCMS. (n.d.). Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system. Available at: [Link]

  • Chinese Journal of New Drugs. (2025, January 15). Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride. Available at: [Link]

  • Semantic Scholar. (2022, January 24). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometric. Available at: [Link]

  • ResearchGate. (2025, February 25). (PDF) Synthesis of Enantiopure Beta-Blocker (+)-Nebivolol by Enzyme Catalyzed Asymmetrization Reaction. Available at: [Link]

  • ACS Publications. (2024, July 23). Biocatalytic Stereoselective Synthesis of Chiral Precursors for Liposoluble β1 Receptor Blocker Nebivolol. Available at: [Link]

  • Google Patents. (n.d.). EP2163551A1 - An improved process for the preparation of nebivolol hydrochloride.
  • AHA Journals. (2007, July 30). Nebivolol Induces Nitric Oxide Release in the Heart Through Inducible Nitric Oxide Synthase Activation. Available at: [Link]

Sources

Physicochemical Profiling and Control Strategy for N-Nitroso Nebivolol (NDSRI)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Physicochemical properties of N-Nitroso nebivolol Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Executive Summary

N-Nitroso nebivolol (CAS: 1391051-68-5) is a Nitrosamine Drug Substance Related Impurity (NDSRI) formed from the active pharmaceutical ingredient (API) Nebivolol.[1][2][3][4] Unlike small-molecule nitrosamines (e.g., NDMA), N-nitroso nebivolol retains the complex steric and lipophilic architecture of its parent beta-blocker.[1]

Regulatory bodies (FDA, EMA) have classified this impurity under the Carcinogenic Potency Categorization Approach (CPCA) as a Category 4 nitrosamine, assigning it a recommended Acceptable Intake (AI) limit of 1500 ng/day .[1][3] This relatively high limit—compared to potent congeners like NDEA—reflects its steric bulk and metabolic profile.[1] However, its high lipophilicity and lack of basicity present unique challenges in analytical method development and purification.

This guide provides a definitive physicochemical characterization of N-nitroso nebivolol to support robust risk assessment, analytical method validation, and control strategies.

Chemical Identity and Structural Architecture

N-nitroso nebivolol is formed by the N-nitrosation of the secondary amine bridge connecting the two fluorochroman moieties of Nebivolol.[1]

Attribute Detail
Common Name N-Nitroso Nebivolol
Chemical Name N,N-bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide
CAS Number 1391051-68-5
Molecular Formula C₂₂H₂₄F₂N₂O₅
Molecular Weight 434.44 g/mol
Stereochemistry Mixture of diastereomers (derived from d-nebivolol and l-nebivolol)
Appearance Off-white to pale yellow solid
Structural Dynamics and Rotamerism

Unlike the parent amine, the N-nitroso group exhibits restricted rotation around the N-N bond, leading to distinct E (trans) and Z (cis) rotamers. In chromatography, this often manifests as peak splitting or broadening, particularly at lower column temperatures.

G cluster_0 Precursor (Parent) cluster_1 cluster_2 Target Impurity (NDSRI) Nebivolol Nebivolol (API) Secondary Amine (Basic pKa ~8.1) Nitrosating Nitrosating Agent (NO+ source) Ex: Nitrites + Acid Nebivolol->Nitrosating NN_Nebivolol N-Nitroso Nebivolol Neutral Nitrosamide (Non-ionizable) Nitrosating->NN_Nebivolol N-Nitrosation Rotamers E/Z Rotamers (Restricted N-N Rotation) NN_Nebivolol->Rotamers Equilibrium

Figure 1: Formation pathway and structural dynamics of N-Nitroso Nebivolol.[1]

Physicochemical Property Profile

Understanding the shift in properties from the parent API to the nitrosamine is critical for designing extraction protocols. The most significant change is the loss of basicity .

Comparative Properties Table
PropertyNebivolol (Parent)N-Nitroso Nebivolol (Impurity)Implication for Analysis
Acid/Base Character Basic (Secondary Amine)Neutral (Nitrosamide)Critical: Impurity does not protonate.[1] It cannot be retained by SCX (Strong Cation Exchange) SPE cartridges in the same manner as the API.[1]
pKa ~8.13 (Amine)~ -1.0 (Conjugate acid)The impurity remains uncharged across the entire pH 1–14 range.[1]
LogP (Lipophilicity) ~4.2~4.5 – 4.8 (Predicted)Highly lipophilic.[1] Requires high % organic solvent for elution (e.g., high MeOH/ACN).[1]
Solubility (Aqueous) Insoluble (Free base)Soluble (HCl salt)Insoluble (pH independent)Aqueous diluents will cause precipitation/loss of recovery.[1] Use 100% Organic (MeOH/DMSO) for stock prep.[1]
Solubility (Organic) DMSO, MethanolDMSO, Methanol, DCM, EtOAcCompatible with reversed-phase solvents and liquid-liquid extraction (LLE) using non-polar solvents.[1]
Solubility & Stability Insights
  • Solvent Selection: N-nitroso nebivolol is freely soluble in Methanol (MeOH) and Dimethyl Sulfoxide (DMSO) .[1][5] Stock standards should be prepared in MeOH.

  • Thermal Stability: The compound is a solid with reasonable thermal stability, but like all nitrosamines, it should be protected from excessive heat. TGA data suggests <1.5% weight loss, indicating it is not volatile.[6]

  • Photostability: Nitrosamines are intrinsically photosensitive .[1] The N-NO bond can cleave under UV/Vis light.[1]

    • Protocol Requirement: All analytical work must be performed under amber light or using amber glassware to prevent in-situ degradation during sample processing.[1]

Analytical Strategy & Detection

Due to the high lipophilicity and lack of ionization sites, standard API methods often fail to detect this impurity.

Mass Spectrometry (LC-MS/MS) Parameters
  • Ionization Source: Electrospray Ionization (ESI) or APCI.[1]

  • Polarity: Positive Mode (ESI+).[1]

    • Note: While neutral, N-nitroso nebivolol can form adducts (e.g.,

      
      , 
      
      
      
      ) or protonate on the ether oxygens under strongly acidic mobile phase conditions, though ionization efficiency is generally lower than the parent amine.
  • MRM Transitions:

    • Precursor Ion: 435.2 m/z (

      
      )[1]
      
    • Product Ions: Fragmentation typically involves loss of the NO group (M-30) or cleavage of the ethyl linker.[1]

Sample Preparation Workflow (Solid Phase Extraction)

Since the API (Nebivolol) is basic and the impurity is neutral, Orthogonal Separation is the gold standard for trace analysis.[1]

G cluster_SPE Solid Phase Extraction (Orthogonal) Sample Drug Product / API Sample (Dissolved in MeOH/Water) Load Load onto MCX / SCX Cartridge (Mixed-mode Cation Exchange) Sample->Load Wash Wash with Acidic MeOH/Water (API Protonates & Binds) Load->Wash Impurity is Unretained Elute Elute with 100% Organic (DCM/MeOH) (Neutral Nitrosamine flows through) Wash->Elute Collect Flow-through Analysis LC-MS/MS Quantification (ESI+ MRM) Elute->Analysis

Figure 2: Orthogonal extraction strategy exploiting the pKa difference between Nebivolol (Basic) and N-Nitroso Nebivolol (Neutral).

Protocol Justification:

  • MCX/SCX Cartridges: The Nebivolol parent (pKa ~8) will become positively charged in acidic conditions and bind strongly to the cation exchange resin.[1]

  • Flow-Through Collection: The N-nitroso impurity (Neutral) will not bind and will elute in the organic wash or flow-through.[1] This effectively removes the API matrix, preventing ion suppression in the MS detector.

Regulatory & Control Framework

Acceptable Intake (AI) Calculation
  • Category: CPCA Category 4[1][3]

  • Limit: 1500 ng/day

  • Derivation: The limit is based on the "read-across" approach. The bulky fluorochroman rings sterically hinder the metabolic activation (alpha-hydroxylation) required for DNA alkylation, rendering it significantly less potent than small nitrosamines like NDMA.[1]

Mitigation Strategies

To prevent formation in the drug product:

  • Excipient Screening: Audit fillers (e.g., Microcrystalline Cellulose) and disintegrants (e.g., Crospovidone) for nitrite content.[1]

  • pH Control: Nitrosation is most rapid at acidic pH (3–4).[1] Formulating at a higher pH (if stability permits) or using nitrite scavengers (Ascorbic Acid, Alpha-tocopherol) can inhibit the reaction.[1]

  • Packaging: Ensure blister packs are impermeable to environmental NOₓ gases.

References

  • European Medicines Agency (EMA). Nitrosamines EMEA-H-A5(3)-1490 - Assessment Report.[1] (2020).[1][6][8] Link

  • PubChem. Nebivolol Compound Summary (Parent Compound Data). National Library of Medicine.[1] Link

Sources

N-Nitroso Nebivolol: A Technical Guide to Synthesis and Characterization

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Understanding N-Nitroso Nebivolol

The landscape of pharmaceutical safety is one of continuous evolution, driven by advancements in analytical capabilities and a deeper understanding of potential risks. A significant recent focus has been the emergence of N-nitrosamine impurities in marketed drug products. These compounds are of concern due to their classification as probable or possible human carcinogens.[1] Within this class, N-nitrosamine drug substance-related impurities (NDSRIs) present a unique challenge. Unlike simple nitrosamines, NDSRIs are structurally similar to the active pharmaceutical ingredient (API) and are typically unique to a specific drug substance.[1][2]

N-Nitroso nebivolol is the NDSRI associated with nebivolol, a third-generation beta-blocker widely prescribed for hypertension.[2] Its formation stems from the nitrosation of the secondary amine moiety within the nebivolol structure.[3][4] The U.S. Food and Drug Administration (FDA) has established a recommended acceptable intake (AI) limit for N-Nitroso nebivolol of 1500 ng/day, underscoring the need for stringent control and accurate monitoring of this impurity.[1]

This technical guide provides an in-depth exploration of the synthesis and characterization of N-Nitroso nebivolol, designed for researchers, scientists, and drug development professionals. The methodologies and insights presented herein are grounded in established scientific principles and aim to equip the reader with the necessary knowledge to navigate the challenges associated with this critical impurity.

Formation and Synthesis of N-Nitroso Nebivolol

The chemical genesis of N-Nitroso nebivolol lies in the reaction between the secondary amine of nebivolol and a nitrosating agent.[3][4] This reaction can theoretically occur during the drug substance's synthesis, formulation, or even during storage under certain conditions.[4] The presence of residual nitrites in excipients, for instance, can be a potential source of nitrosating agents.[1]

While detailed, proprietary synthesis protocols for N-Nitroso nebivolol as a reference standard are not extensively published, the fundamental chemistry of its formation is well-understood. The synthesis of a reference standard for N-Nitroso nebivolol has been reported as feasible and is crucial for the development and validation of analytical methods.[5]

Conceptual Synthesis Protocol

The synthesis of N-Nitroso nebivolol for use as an analytical standard would logically proceed via the direct nitrosation of nebivolol. The following outlines a conceptual, step-by-step methodology based on the principles of N-nitrosation of secondary amines.

Objective: To synthesize N-Nitroso nebivolol from nebivolol for use as a reference standard.

Materials:

  • Nebivolol hydrochloride

  • Sodium nitrite (NaNO₂)

  • An appropriate acid (e.g., hydrochloric acid, acetic acid)

  • A suitable solvent system (e.g., water, methanol/water)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Purification system (e.g., column chromatography or preparative HPLC)

Protocol:

  • Dissolution: Dissolve a known quantity of nebivolol hydrochloride in an appropriate acidic aqueous or aqueous/organic solvent system. The acidic conditions are crucial for the in-situ formation of the nitrosating agent, nitrous acid (HNO₂), from sodium nitrite.

  • Introduction of Nitrosating Agent: Cool the solution (typically to 0-5 °C) to control the reaction rate and minimize potential side reactions. Slowly add a solution of sodium nitrite dropwise with continuous stirring. The reaction mixture is often maintained at a low temperature for a specific duration to allow for complete nitrosation.

  • Reaction Quenching and Neutralization: After the reaction is complete, the excess nitrous acid can be quenched by the addition of a quenching agent like ammonium sulfamate or urea. The reaction mixture is then carefully neutralized with a base (e.g., sodium bicarbonate) to a neutral or slightly basic pH.

  • Extraction: The aqueous layer is then extracted multiple times with a suitable organic solvent to isolate the N-Nitroso nebivolol.

  • Drying and Concentration: The combined organic extracts are dried over an anhydrous drying agent, filtered, and the solvent is removed under reduced pressure to yield the crude N-Nitroso nebivolol.

  • Purification: The crude product is then purified using an appropriate technique, such as column chromatography on silica gel or preparative high-performance liquid chromatography (HPLC), to obtain the N-Nitroso nebivolol reference standard of high purity.

Causality Behind Experimental Choices:

  • Acidic Conditions: The use of an acidic medium is fundamental as it protonates the nitrite ion to form nitrous acid, the active nitrosating species.

  • Low Temperature: The nitrosation reaction is exothermic. Maintaining a low temperature is critical for controlling the reaction, preventing degradation of the product, and minimizing the formation of by-products.

  • Purification: High purity of the reference standard is paramount for accurate quantification in analytical methods. Chromatographic techniques are essential for separating the N-Nitroso nebivolol from any unreacted nebivolol and other impurities.

G cluster_synthesis N-Nitroso Nebivolol Synthesis Workflow Nebivolol Nebivolol in Acidic Solution Reaction Nitrosation Reaction (0-5 °C) Nebivolol->Reaction NaNO2 Sodium Nitrite (NaNO₂) NaNO2->Reaction Quench Quenching & Neutralization Reaction->Quench Extraction Liquid-Liquid Extraction Quench->Extraction Purification Chromatographic Purification Extraction->Purification FinalProduct Pure N-Nitroso Nebivolol Purification->FinalProduct

Caption: A conceptual workflow for the synthesis of N-Nitroso nebivolol.

Characterization of N-Nitroso Nebivolol

The unambiguous identification and quantification of N-Nitroso nebivolol necessitate the use of sophisticated analytical techniques. A combination of spectroscopic and chromatographic methods is employed to confirm the structure and determine the purity of the synthesized reference standard, as well as to detect and quantify the impurity in drug substances and products.

Structural Elucidation

The primary techniques for the structural confirmation of N-Nitroso nebivolol are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[5]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H and ¹³C NMR: These techniques provide detailed information about the molecular structure. The spectra of N-Nitroso nebivolol are expected to be complex due to the presence of multiple stereocenters and the phenomenon of rotational isomers (rotamers).

  • Rotational Isomers (Z/E Isomers): A key feature of asymmetrical nitrosamines is the restricted rotation around the N-N bond, which can lead to the presence of two distinct rotamers (Z and E isomers) that are observable by NMR.[6] This results in a doubling of some signals in both the ¹H and ¹³C NMR spectra. The ratio of these rotamers can be influenced by the solvent and temperature. Recognizing this phenomenon is critical for the correct interpretation of the NMR data.

Mass Spectrometry (MS):

  • High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the accurate mass of the molecule, which allows for the confirmation of its elemental composition (C₂₂H₂₄F₂N₂O₅).[3][5]

  • Tandem Mass Spectrometry (MS/MS): MS/MS is invaluable for structural elucidation through the analysis of fragmentation patterns. While a detailed public fragmentation study specifically for N-Nitroso nebivolol is not available, the expected fragmentation would likely involve:

    • Loss of the Nitroso Group: A characteristic fragmentation pathway for nitrosamines is the loss of the NO radical (30 Da).

    • Cleavage of the Side Chains: Fragmentation of the bonds in the side chains attached to the nitrogen atom is also expected. Insights into this can be drawn from the fragmentation of nebivolol itself, which involves cleavage of the C-C bond adjacent to the nitrogen.[7]

Quantitative Analysis

For the detection and quantification of N-Nitroso nebivolol at trace levels in pharmaceutical samples, highly sensitive and selective analytical methods are required. Liquid chromatography coupled with mass spectrometry is the technique of choice.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

LC-MS/MS, particularly using a triple quadrupole mass spectrometer (QQQ), offers the high sensitivity and specificity needed to meet the stringent regulatory limits.[5][8] The method involves separating N-Nitroso nebivolol from the API and other impurities using HPLC or UPLC, followed by detection using Multiple Reaction Monitoring (MRM).

Experimental Protocol: Quantitative Analysis of N-Nitroso Nebivolol in Nebivolol Drug Substance by LC-MS

This protocol is a representative example based on published methodologies.[2]

1. Sample Preparation:

  • Accurately weigh approximately 0.5 mg of the nebivolol drug substance into a 1 mL volumetric flask.
  • Add a 50% methanol-water solution to the mark.
  • Thoroughly shake and sonicate for 10 minutes to ensure complete dissolution.
  • Allow the solution to cool to room temperature and adjust the volume again with the 50% methanol-water solution if necessary.
  • Filter the solution through a 0.22 µm nylon filter before injection.

2. Standard Preparation:

  • Prepare a stock solution of N-Nitroso nebivolol reference standard (e.g., 10 µg/mL) in 50% methanol-water.
  • Perform serial dilutions to prepare a series of working standard solutions for the calibration curve (e.g., 1, 5, 10, 50, 100, and 180 ng/mL).

3. Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System UHPLC/HPLC System
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 2 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B Acetonitrile
Gradient A time-programmed gradient elution to separate N-Nitroso nebivolol from nebivolol
Flow Rate 0.35 mL/min
Column Temperature 40 °C
Injection Volume 10 µL
MS System Single or Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), often in negative mode for N-Nitroso nebivolol
Detection Mode Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM)

Self-Validating System and Causality:

  • Chromatographic Separation: The gradient elution is designed to provide sufficient retention and resolution for N-Nitroso nebivolol, separating it from the much more abundant nebivolol peak. This is crucial to avoid ion suppression effects in the mass spectrometer.

  • Diverter Valve: To prevent contamination of the mass spectrometer by the high concentration of the nebivolol API, a diverter valve is often employed to direct the flow to waste during the elution of the main peak.[2]

  • Mass Spectrometric Detection: The use of SIM or MRM provides high selectivity and sensitivity. In MRM, a specific precursor ion of N-Nitroso nebivolol is selected and fragmented, and a specific product ion is monitored. This highly specific transition minimizes interferences from the matrix and other impurities.

G cluster_characterization N-Nitroso Nebivolol Characterization Workflow Sample Sample Preparation (Drug Substance) LC LC Separation (C18 Column) Sample->LC Divert Divert API Peak to Waste LC->Divert MS Mass Spectrometric Detection (MS/MS) Divert->MS Impurity Peak Quantification Quantification (vs. Reference Std.) MS->Quantification

Caption: A typical workflow for the quantitative analysis of N-Nitroso nebivolol.

Conclusion

The control of N-Nitroso nebivolol is a critical aspect of ensuring the quality and safety of nebivolol-containing drug products. A thorough understanding of its formation, synthesis, and characterization is essential for pharmaceutical scientists and drug development professionals. While the synthesis of a high-purity reference standard requires careful control of reaction conditions, the subsequent analytical characterization relies on a suite of powerful techniques. The use of high-resolution mass spectrometry and NMR spectroscopy provides unequivocal structural confirmation, while validated LC-MS/MS methods offer the sensitivity and selectivity required for trace-level quantification. By implementing robust analytical strategies and maintaining a deep understanding of the underlying science, the pharmaceutical industry can effectively manage the risks associated with this and other nitrosamine impurities, ultimately safeguarding patient health.

References

  • Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride. Chinese Journal of New Drugs. 2025, 34(1): 73-79. ([Link])

  • Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules. 2022, 27(3):763. ([Link])

  • Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Shimadzu. ([Link])

  • Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. ([Link])

  • Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. LabRulez LCMS. ([Link])

  • NMR Assignments of Six Asymmetrical N-Nitrosamine Isomers Determined in an Active Pharmaceutical Ingredient by DFT Calculations. Molecules. 2022, 27(15):4758. ([Link])

  • US20110250454A1 - Preparation of nebivolol - Google P
  • MS/MS spectrum and fragmentation pattern of nebivolol. - ResearchGate. ([Link])

  • US11142512B2 - Nebivolol synthesis method and intermediate compound thereof - Google P
  • A Combined Experimental and DFT Mechanistic Study for the Unexpected Nitrosolysis of N-hydroxymethyldialkylamines in Fuming Nitric Acid - Supporting Information. ([Link])

  • No evidence of nitrate tolerance caused by nebivolol - PubMed. ([Link])

  • CAS No : 1391051-68-5 | Product Name : N-Nitroso Nebivolol (Mixture of Diastereomers). ([Link])

  • Amyl Nitrite Interaction with other Drugs - Medindia. ([Link])

  • Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation - PMC - NIH. ([Link])

  • Effect of nebivolol on endothelial nitric oxide and peroxynitrite release in hypertensive animals: Role of antioxidant activity - PubMed. ([Link])

  • CERTIFICATE OF ANALYSIS Product Name: N-Nitroso Nebivolol CAS NO - Synchemia. ([Link])

  • Nebivolol (nebivolol): Side Effects, Uses, Dosage, Interactions, Warnings - RxList. ([Link])

Sources

A Technical Guide for the Control of N-Nitroso Nebivolol in Pharmaceutical Products

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The discovery of nitrosamine impurities, particularly N-Nitroso-drug substance-related impurities (NDSRIs), in marketed pharmaceutical products has presented a significant challenge to the pharmaceutical industry, demanding rigorous control strategies to ensure patient safety. This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals on the regulatory guidelines and control strategies for N-Nitroso nebivolol, a potential NDSRI in nebivolol-containing drug products. We will explore the regulatory landscape, delve into the chemistry of formation, and outline a comprehensive, risk-based approach to control, from analytical detection to process mitigation.

The Regulatory Imperative: A Global Perspective on Nitrosamine Control

The presence of nitrosamines, classified as probable human carcinogens based on animal studies, in essential medicines triggered a wave of regulatory action globally.[1] Agencies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued stringent guidance for the industry.[2][3] This guidance mandates that marketing authorization holders are responsible for preventing the presence of nitrosamine impurities in their medicines.[1]

A key evolution in this regulatory landscape is the distinction between common, small-molecule nitrosamines (e.g., NDMA) and NDSRIs.[2][4] NDSRIs, like N-Nitroso nebivolol, are impurities that share a structural similarity to the active pharmaceutical ingredient (API) and are often unique to a specific drug substance.[4][5]

The foundational principle for controlling these impurities is the concept of the Acceptable Intake (AI) limit, a level of exposure that poses a negligible carcinogenic risk over a lifetime.[6][7] For N-Nitroso nebivolol, regulatory bodies have established a specific AI limit based on a careful assessment of its potential carcinogenic potency.

Establishing the Acceptable Intake (AI) Limit

The AI for N-Nitroso nebivolol is determined through a process called the Carcinogenic Potency Categorization Approach (CPCA).[5] This approach allows regulators to assign a potency category to a nitrosamine and establish a corresponding AI limit.

Impurity NameRegulatory AgencyPotency CategoryAcceptable Intake (AI) Limit
N-Nitroso nebivolol FDA41500 ng/day
N-Nitroso nebivolol EMA-AI established

Table 1: Established Acceptable Intake (AI) limit for N-Nitroso nebivolol.[5][8][9][10]

This AI limit of 1500 ng/day is the critical threshold that all control strategies must be designed to meet.[11][12]

Chemistry of Formation: Understanding the Root Cause

Effective control begins with a fundamental understanding of how N-Nitroso nebivolol is formed. The formation is a classic chemical reaction between a secondary amine and a nitrosating agent.[13][14]

  • The Amine Source: The nebivolol molecule itself contains a secondary amine functional group, making it a direct precursor.[13]

  • The Nitrosating Agent: The primary nitrosating agents of concern are nitrite salts (e.g., sodium nitrite), which can form nitrous acid under acidic conditions.[14][15]

This reaction can theoretically occur at various stages of the product lifecycle: during API synthesis, drug product manufacturing (particularly wet granulation), or even during storage if trace amounts of nitrosating agents are present in excipients or from environmental exposure.[13][15]

Caption: Figure 1: N-Nitroso Nebivolol Formation Pathway.

A Framework for Control: Risk Assessment and Mitigation

Regulatory agencies universally mandate a three-step, risk-based approach to manage nitrosamine impurities.[16] This ensures that effort is focused where the risk is highest.

Step 1: Risk Assessment

This is a comprehensive scientific evaluation of the manufacturing processes for both the API and the drug product to identify potential root causes of nitrosamine formation.[17][18]

Key areas to scrutinize:

  • API Synthesis: Are there any steps where nitrosating agents are used or could be formed?

  • Raw Materials: Do any excipients, particularly those with high nitrite content, pose a risk?[15]

  • Manufacturing Process: Does the process (e.g., wet granulation vs. direct compression) and its parameters (pH, temperature) create favorable conditions for nitrosation?[15]

  • Packaging and Storage: Could packaging materials (e.g., those containing nitrocellulose) or storage conditions contribute to impurity formation over the product's shelf life?[15]

Caption: Figure 2: Risk Assessment & Control Workflow.

Step 2: Confirmatory Testing

If the risk assessment identifies a potential for N-Nitroso nebivolol formation, confirmatory testing of the drug product is required.[16] This demands a highly sensitive and specific analytical method capable of detecting and quantifying the impurity at levels well below the AI limit.

Step 3: Mitigation

If testing confirms the presence of N-Nitroso nebivolol above acceptable levels, manufacturers must implement changes to mitigate the risk.[16] This could involve reformulating the product, changing the manufacturing process, or tightening controls on raw materials.

Analytical Control Strategy: A Validated LC-MS/MS Approach

The gold standard for trace-level nitrosamine analysis is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).[5] Its high sensitivity and selectivity are essential for accurately quantifying impurities like N-Nitroso nebivolol in the presence of a high concentration of the API.

Field-Proven Insight: The Diverter Valve Advantage

A key challenge in this analysis is the potential for the high concentration of the nebivolol API to contaminate and suppress the ion source of the mass spectrometer. A proven technique to overcome this is the use of a diverter valve.[11] The valve is programmed to divert the API peak to waste while allowing the N-Nitroso nebivolol peak, which elutes at a different time, to enter the mass spectrometer for detection.[11][12] This protects the instrument and ensures robust, reproducible results.

Reference Protocol: LC-MS/MS Quantification of N-Nitroso Nebivolol

This protocol is a representative method and must be fully validated for its intended use.

1. Sample Preparation:

  • Accurately weigh and crush a representative number of nebivolol tablets.

  • Transfer powder equivalent to a specific dose (e.g., 0.6 mg/mL of Nebivolol) into a volumetric flask.[19]

  • Add diluent (e.g., 50% Methanol/Water) and vortex/sonicate to dissolve.[11][19]

  • Centrifuge the solution to pelletize insoluble excipients.[19]

  • Transfer the supernatant to an HPLC vial for analysis.

2. Chromatographic Conditions:

Parameter Typical Value Rationale
Column C18 Reverse-Phase (e.g., 2.1 x 100 mm, 1.8 µm) Provides good retention and separation for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acidifies the mobile phase to ensure good peak shape for the analytes.
Mobile Phase B 0.1% Formic Acid in Methanol Organic solvent for elution.
Flow Rate 0.3 mL/min Standard for analytical scale LC-MS.
Gradient Optimized to separate N-Nitroso nebivolol from Nebivolol and other matrix components. Ensures baseline resolution, which is critical for accurate quantification.
Column Temp 40 °C Improves peak shape and run-to-run reproducibility.

| Injection Vol. | 5 µL | Balances sensitivity with potential for column overload. |

3. Mass Spectrometry Conditions (Triple Quadrupole):

Parameter Typical Value Rationale
Ionization Mode Electrospray Ionization (ESI), Positive ESI is effective for polar molecules; positive mode is suitable for amines.
Detection Mode Multiple Reaction Monitoring (MRM) Provides highest selectivity and sensitivity by monitoring a specific precursor-to-product ion transition.
MRM Transition Precursor Ion (Q1) m/z → Product Ion (Q3) m/z Specific masses for N-Nitroso nebivolol must be determined experimentally (e.g., 435.2 → 203.1).

| Diverter Valve | Programmed to divert the Nebivolol API peak to waste. | Protects the MS detector from contamination and signal suppression. |

4. Validation:

  • The method must be validated according to ICH guidelines, demonstrating specificity, linearity, accuracy, precision, and achieving a Limit of Quantification (LOQ) well below the control threshold (e.g., 5 pg/mL).[12]

Proactive Mitigation Strategies

If a risk is confirmed, a multi-pronged mitigation strategy is required. The goal is to disrupt the formation chemistry outlined in Section 2.

Caption: Figure 3: Points of Intervention for Mitigation.

  • Formulation Design: This is often the most effective approach.

    • Inhibitors/Scavengers: The addition of antioxidants like ascorbic acid (Vitamin C) or alpha-tocopherol (Vitamin E) can inhibit nitrosamine formation by scavenging nitrosating agents.[16][20]

    • pH Modification: Since nitrosation is favored under acidic conditions, incorporating excipients that create a neutral or basic micro-environment can significantly reduce the reaction rate.[16]

  • Process Optimization:

    • Manufacturing Method: Where feasible, switching from wet granulation to direct compression can minimize the risk by reducing the presence of water and heat, which can accelerate the reaction.[15]

    • Parameter Control: Tightly controlling process parameters like temperature and pH during manufacturing is crucial.

  • Raw Material Control:

    • Excipient Selection: Meticulously screen and select excipients with the lowest possible nitrite content.[15][20] This requires a robust supplier qualification program.

Conclusion

The control of N-Nitroso nebivolol is a clear example of the modern paradigm of pharmaceutical quality: a proactive, science-based, and risk-managed approach. It requires a deep understanding of regulatory expectations, formation chemistry, advanced analytical science, and formulation development. By implementing the comprehensive strategies outlined in this guide—from rigorous risk assessment and highly sensitive analytical testing to proactive mitigation through formulation and process control—drug manufacturers can ensure the quality and safety of nebivolol products, thereby safeguarding public health.

References

  • Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. (n.d.). Shimadzu.
  • European Medicines Agency. (2025, July 29). Nitrosamine impurities. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2014, September 24). ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2025, December 1). Nitrosamine impurities: guidance for marketing authorisation holders. Retrieved February 17, 2026, from [Link]

  • NSF. (2024, September 13). Revision 2 of FDA Guidance on Nitrosamines Published. Retrieved February 17, 2026, from [Link]

  • SEN Pharma. (2024, October 2). Strategies to Mitigate N-nitrosamine Formation in Pharmaceuticals. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, November 18). Updates on possible mitigation strategies to reduce the risk of nitrosamine drug substance-related impurities in drug products. Retrieved February 17, 2026, from [Link]

  • Lee, S., et al. (2023). Guidelines for the assessment and control of mutagenic impurities in pharmaceuticals. Archives of Pharmacal Research. Retrieved February 17, 2026, from [Link]

  • CordenPharma. (2024, August 5). 6 Steps to reduce nitrosamines impurities in Pharma industry. Retrieved February 17, 2026, from [Link]

  • International Council for Harmonisation. (2023, April 3). M7(R2) Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved February 17, 2026, from [Link]

  • Zamann Pharma Support GmbH. (n.d.). EMA Nitrosamine Guidelines. Retrieved February 17, 2026, from [Link]

  • Snellings, D., et al. (2025, July 21). N-nitrosamine risk assessment in pharmaceuticals: Where are we from a regulatory point of view in 2025? ORBi. Retrieved February 17, 2026, from [Link]

  • ResolveMass Laboratories Inc. (2025, August 17). Nitrosamine Risk Assessment Guide for Your Drug Product. Retrieved February 17, 2026, from [Link]

  • Gradient Corp. (2020, December 22). US FDA Guidance on Nitrosamine Impurities. Retrieved February 17, 2026, from [Link]

  • Facet. (2024, October 21). New FDA Guidance: Control of Nitrosamine Impurities in Human Drugs. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2021, February). Control of Nitrosamine Impurities in Human Drugs - Guidance for Industry. Retrieved February 17, 2026, from [Link]

  • The Center for Research on Complex Generics. (n.d.). Mitigation Strategies for Nitrosamine Drug Substance Related Impurities: Quality and Bioequivalence Considerations for Generic Products. Retrieved February 17, 2026, from [Link]

  • BfArM. (n.d.). EMA to provide guidance on avoiding nitrosamines in human medicines. Retrieved February 17, 2026, from [Link]

  • LabRulez. (n.d.). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits. Retrieved February 17, 2026, from [Link]

  • Therapeutic Goods Administration. (2025, February 18). Nitrosamine impurities in medicines. Retrieved February 17, 2026, from [Link]

  • European Medicines Agency. (2025, August 1). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved February 17, 2026, from [Link]

  • Contract Pharma. (2024, August 29). Nitrosating Agent Mitigation Strategy. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs) Guidance for Industry. Retrieved February 17, 2026, from [Link]

  • Therapeutic Goods Administration. (2024, July 17). ICH M7(R2) Guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. Retrieved February 17, 2026, from [Link]

  • Veeprho. (n.d.). N-Nitroso Nebivolol | CAS 1391051-68-5. Retrieved February 17, 2026, from [Link]

  • U.S. Food and Drug Administration. (n.d.). M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. Retrieved February 17, 2026, from [Link]

  • LabRulez. (n.d.). Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system. Retrieved February 17, 2026, from [Link]

  • GMP Publishing. (2025, May 26). EMA: Updated Q&A on Nitrosamines in Human Medicinal Products. Retrieved February 17, 2026, from [Link]

  • Chinese Pharmaceutical Journal. (2025, January 15). Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride. Retrieved February 17, 2026, from [Link]

Sources

Technical Assessment: Carcinogenic Potency Categorization of N-Nitroso Nebivolol

[1][2][3][4]

Document Type: Technical Guidance | Version: 2.1 | Status: Effective Target Audience: Pharmaceutical Scientists, Toxicologists, and Regulatory Affairs Professionals

Executive Summary

The emergence of Nitrosamine Drug Substance Related Impurities (NDSRIs) has fundamentally shifted the risk assessment landscape for pharmaceutical products. N-Nitroso nebivolol (NNEB) represents a distinct case study in this crisis. Unlike highly potent small-molecule nitrosamines (e.g., NDMA, NDEA), NNEB possesses specific structural features—most notably


-hydroxylation

Current regulatory frameworks (EMA Appendix 1, FDA RAIL) classify N-Nitroso nebivolol as a Category 4 impurity, assigning it a Recommended Acceptable Intake (AI) of 1500 ng/day . This guide delineates the physicochemical and toxicological rationale behind this categorization, providing a robust framework for risk management and control.

Structural Forensics & CPCA Categorization

The Carcinogenic Potency Categorization Approach (CPCA) is the primary tool for establishing Acceptable Intakes (AI) for NDSRIs lacking compound-specific carcinogenicity data. The scoring system relies on the metabolic activation pathway of nitrosamines: ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">


-hydroxylation123
Structural Analysis of N-Nitroso Nebivolol

Nebivolol is a


  • Core Structure: Secondary amine flanked by two ethyl-chroman moieties.

  • 
    -Carbon Environment:  Both 
    
    
    -carbons are methylene groups (-CH2-).
  • 
    -Carbon Environment:  Both 
    
    
    -carbons bear a hydroxyl group (-OH).
The CPCA Scoring Logic

The low carcinogenic potency of NNEB is derived from "Deactivating Features" that suppress the formation of the reactive diazonium ion.

ParameterFeature DescriptionScore Contribution
ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

-Hydrogen Score
Count of H on

-carbons (Lowest count side). NNEB has 2 Hydrogens on both sides.
1
Deactivating Feature

-Hydroxyl Group:
The presence of an electron-withdrawing -OH group on the

-carbon destabilizes the transition state required for

-hydroxylation.
+2 (Significant Deactivation)
Additional Features Steric bulk of the chroman rings further hinders CYP450 enzymatic access.+1
Total Potency Score Sum of factors

Final Category Category 4
Regulatory Limit 1500 ng/day
CPCA Decision Workflow (Visualization)

CPCA_LogicStartN-Nitroso Nebivolol StructureAlphaCheckCheck Alpha-Hydrogens(Count = 2 on both sides)Start->AlphaCheckScore1Base Score: 1AlphaCheck->Score1BetaCheckCheck Deactivating Features(Beta-Hydroxyl Group Present?)Score1->BetaCheckMechMechanism: Electron WithdrawalSuppresses CYP450 OxidationBetaCheck->MechYesScoreAddAdd Deactivation Score (+3)Mech->ScoreAddFinalFinal Potency Score: 4Category 4ScoreAdd->FinalLimitAcceptable Intake (AI)1500 ng/dayFinal->Limit

Figure 1: CPCA scoring logic demonstrating how the beta-hydroxyl feature shifts NNEB to a lower potency category.

Mechanistic Toxicology: The Beta-Hydroxyl Effect

To defend the 1500 ng/day limit in a regulatory filing, one must understand why the

The Failure of Metabolic Activation

Potent nitrosamines (like NDMA) require metabolic activation by Cytochrome P450 enzymes (specifically CYP2E1) to form a DNA-alkylating agent.

  • Standard Activation: CYP450 hydroxylates the

    
    -carbon.[2]
    
  • Collapse: The

    
    -hydroxy nitrosamine collapses into an aldehyde and a diazonium ion.
    
  • Alkylation: The diazonium ion alkylates DNA (specifically Guanine-O6).

In N-Nitroso Nebivolol: The electronegative oxygen atom on the


Metabolic Pathway Comparison

Metabolic_Pathwaycluster_NDMAHigh Potency (e.g., NDMA)cluster_NNEBN-Nitroso NebivololNDMAStandard NitrosamineAlphaOxCYP450 Alpha-HydroxylationNDMA->AlphaOxDiazoniumDiazonium Ion(Reactive)AlphaOx->DiazoniumDNADNA Alkylation(Mutation)Diazonium->DNANNEBN-Nitroso Nebivolol(Beta-OH present)BlockOxidation Blocked(Inductive Effect)NNEB->BlockExcretionPhase II Conjugation(Glucuronidation)Block->ExcretionSafeRenal Excretion(Non-Mutagenic)Excretion->Safe

Figure 2: Comparative metabolic fates. The Beta-OH group diverts NNEB from the toxification pathway toward safe excretion.

Analytical & Control Strategy

Given the high AI limit (1500 ng/day), the control strategy for NNEB is generally manageable compared to potent NDSRIs. However, validation is required.

Quantitative Analysis (LC-MS/MS)

Methodology: Due to the high molecular weight and polarity of NNEB, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the standard.

  • Ionization: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions: Monitor the loss of the NO group or specific fragmentation of the fluorinated chroman ring.

  • Sample Prep: Direct extraction from tablets using Methanol/Water diluent.

Control Workflow

Drug developers should follow a tiered approach to demonstrate compliance.

Step 1: Risk Evaluation

  • Assess excipients for nitrite content (e.g., Microcrystalline Cellulose, Crospovidone).

  • Calculate theoretical maximum NNEB formation.

Step 2: Confirmatory Testing

  • Test 3 batches of drug product at shelf-life.

  • Threshold: If results are

    
     of the AI (150 ng/day), routine testing may be waived (Skip Testing).
    

Step 3: Mitigation (If > AI)

  • Nitrite Scavengers: Incorporate Ascorbic Acid or Alpha-tocopherol in the formulation.

  • pH Modification: Use Sodium Carbonate to raise micro-environmental pH (inhibits nitrosation).

References

  • European Medicines Agency (EMA). (2024).[4] Appendix 1: Acceptable intakes established for N-nitrosamines. EMA/351053/2019 Rev. 3. [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[5][6][7][8] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Guidance for Industry. [Link]

  • Ponting, D. J., et al. (2022). Structure-activity relationships for N-nitrosamine carcinogenicity: Implications for the assessment of pharmaceutical impurities. Journal of Pharmaceutical Sciences. [Link]

  • LabRulez. (2024). Analysis of N-nitroso-nebivolol in Nebivolol 20 mg tablet formulation using LC-MS/MS system. [Link]

Methodological & Application

Application Note: Mobile Phase Composition & Protocol for N-Nitroso Nebivolol HPLC-MS/MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Regulatory Context

N-Nitroso nebivolol is classified as a Nitrosamine Drug Substance-Related Impurity (NDSRI) .[1][2] Unlike small-molecule nitrosamines (e.g., NDMA), NDSRIs share structural similarities with the Active Pharmaceutical Ingredient (API), making chromatographic separation challenging.

Current regulatory frameworks (FDA/EMA) utilize the Carcinogenic Potency Categorization Approach (CPCA) . N-Nitroso nebivolol is typically categorized as Class 4 , with an Acceptable Intake (AI) limit of 1,500 ng/day [1].[3][4] For a maximum daily dose of 40 mg, the concentration limit in the drug substance is approximately 37.5 ppm (or lower depending on formulation specifics).

This guide details a validated, high-sensitivity LC-MS/MS protocol. We prioritize a Diphenyl stationary phase over standard C18 due to superior selectivity for nitroso-compounds via


 interactions, coupled with a specialized Ammonium Trifluoroacetate/Formic Acid  mobile phase system.

Scientific Rationale: Mobile Phase & Column Chemistry

The Separation Challenge

Nebivolol is a lipophilic, basic


-blocker. The N-nitroso derivative reduces the basicity of the amine but retains significant lipophilicity. Standard C18 columns often struggle to resolve the trace N-nitroso impurity from the massive API peak, leading to ion suppression in the Mass Spectrometer.
Mobile Phase Selection Logic

We utilize a Methanol-based organic phase with Ammonium Trifluoroacetate (NH₄TFA) additive.

  • Organic Modifier (Methanol vs. Acetonitrile): Methanol is protic. On Diphenyl phases, Methanol enhances the

    
     interaction between the stationary phase and the nitroso group, often providing better resolution of the impurity from the API compared to aprotic Acetonitrile.
    
  • Buffer Additive (NH₄TFA + Formic Acid):

    • Formic Acid (0.004%): Maintains acidic pH (~2.5-3.0), ensuring the API (Nebivolol) is fully protonated. While the N-nitroso group is less basic, the acidic environment stabilizes the molecule and facilitates positive mode electrospray ionization (ESI+).

    • Ammonium Trifluoroacetate (1 mM): The trifluoroacetate anion acts as an ion-pairing agent, improving the peak shape of the basic Nebivolol API (preventing tailing) and altering the retention selectivity to push the impurity away from the main peak.

Visualization: Mobile Phase Decision Matrix

MobilePhaseLogic Start Analyte: N-Nitroso Nebivolol ColumnSelect Stationary Phase Selection Start->ColumnSelect Diphenyl Diphenyl Phase (Target: Pi-Pi Interactions) ColumnSelect->Diphenyl Preferred C18 C18 Phase (Hydrophobic Interaction) ColumnSelect->C18 Alternative MobilePhase Mobile Phase Strategy Diphenyl->MobilePhase Organic Organic: Methanol (Enhances Pi-Selectivity) MobilePhase->Organic Aqueous Aqueous: 1mM NH4TFA + Formic Acid MobilePhase->Aqueous Mechanism Mechanism: 1. TFA sharpens API peak (Ion Pairing) 2. Diphenyl retains Nitroso group 3. Acidic pH enables ESI+ Ionization Organic->Mechanism Aqueous->Mechanism

Figure 1: Decision logic for selecting the Diphenyl/Methanol/NH₄TFA system over standard C18/Acetonitrile methods.

Detailed Experimental Protocol

Equipment & Reagents[2][3][4]
  • LC System: UHPLC (e.g., Agilent 1290 Infinity II or equivalent) with a Diverter Valve (Essential to send API to waste).[3]

  • Detector: Triple Quadrupole MS/MS (e.g., Agilent 6495D or Sciex 7500).

  • Column: Agilent Pursuit XRs 3 Diphenyl (150 mm × 3.0 mm, 3 µm) or equivalent.[3][4]

  • Reagents: MS-Grade Methanol, Ammonium Trifluoroacetate, Formic Acid, LC-MS Grade Water.[3][4]

Mobile Phase Preparation[3]
  • Mobile Phase A (Aqueous): Dissolve Ammonium Trifluoroacetate to a concentration of 1 mM in water. Add 0.004% (v/v) Formic Acid.[3][4] Mix and degas.

  • Mobile Phase B (Organic): 100% Methanol (MS Grade).

Chromatographic Conditions
ParameterSetting
Column Temperature 40°C
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Run Time 15.0 minutes
Diverter Valve 0.0 - 2.5 min: To MS (Impurity elution)2.5 - 12.0 min: To Waste (API elution)12.0 - 15.0 min: To MS
Gradient Profile

Note: The gradient is designed to retain the nitroso impurity sufficiently to separate it from the void volume, while eluting the API later.

Time (min)Mobile Phase A (%)Mobile Phase B (%)
0.009010
1.009010
8.001090
10.001090
10.109010
15.009010
MS/MS Parameters (ESI Positive)

The method utilizes Multiple Reaction Monitoring (MRM).[4]

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
N-Nitroso Nebivolol 435.2

254.0 (Quantifier)Optimized (typ. 20-30)
150.1 (Qualifier)Optimized

Analytical Workflow & Self-Validation

To ensure trustworthiness, the protocol includes a "Diverter Valve" step. This is critical. Injecting high concentrations of API (Nebivolol) into the MS source will cause contamination and signal suppression, invalidating trace impurity quantification.

Workflow Diagram

Workflow Sample Sample Preparation (0.6 mg/mL in 50:50 MeOH:H2O) Inject UHPLC Injection (10 µL) Sample->Inject Separation Diphenyl Column Separation (Gradient Elution) Inject->Separation Valve Diverter Valve Logic Separation->Valve Waste Waste (Elution of API) Valve->Waste t = 2.5-12 min (Main API) MS MS/MS Detection (Elution of N-Nitroso) Valve->MS t < 2.5 min (Impurity) Valve->MS t > 12 min (Re-equilibration) Data Data Analysis (MRM 435.2 -> 254.0) MS->Data

Figure 2: Analytical workflow emphasizing the diverter valve strategy to protect the MS source.

Sample Preparation Protocol
  • Diluent: 50:50 Methanol:Water.[2]

  • Stock Solution: Dissolve Nebivolol API to 0.6 mg/mL.

  • Extraction (for Tablets): Crush tablets, disperse in diluent, vortex for 20 mins, centrifuge at 9000 rpm for 10 mins. Filter supernatant through 0.22 µm Nylon filter.[2]

    • Note: Do not use PVDF filters without validation, as they can sometimes bind nitrosamines.

References

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[Link]

  • Edwards, I., Joseph, P., et al. (2023). Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system. Agilent Technologies Application Note.[3] [Link]

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050.[1][2] Application News No. 03-LCMS-055-EN. [Link]

  • European Medicines Agency (EMA). (2023). Nitrosamine impurities in human medicinal products.[1][2][3][4][5][Link]

Sources

Application Note: Chiral Separation and Quantification of N-Nitroso Nebivolol Diastereomers by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured as a comprehensive technical guide for analytical scientists and method developers in the pharmaceutical industry. It addresses the critical need for monitoring N-nitroso nebivolol (an NDSRI) in compliance with recent FDA/EMA safety alerts.

Executive Summary

The detection and quantitation of Nitrosamine Drug Substance Related Impurities (NDSRIs) have become a paramount regulatory requirement following FDA and EMA guidance (USP <1469>). N-Nitroso nebivolol , a mutagenic impurity formed by the nitrosation of the secondary amine in nebivolol, presents a unique analytical challenge.

Unlike simple nitrosamines (e.g., NDMA), N-nitroso nebivolol retains the complex stereochemistry of the parent drug (four chiral centers). Because nebivolol API is a racemic mixture of


 and 

, the resulting N-nitroso impurity exists as a pair of enantiomers. However, degradation pathways can lead to diastereomeric N-nitroso impurities (e.g., from meso-isomer contaminants).

This guide details a Normal Phase Chiral HPLC protocol optimized for the resolution of these stereoisomers, ensuring accurate risk assessment and quality control.

Scientific Background & Mechanistic Insight

The Stereochemical Challenge

Nebivolol contains four chiral centers. The API is a 1:1 mixture of two enantiomers:

  • SRRR (d-nebivolol)[1][2]

  • RSSS (l-nebivolol)[1]

Upon nitrosation, the secondary amine is converted to an N-nitroso group (


). This transformation alters the molecule's polarity and basicity but retains the chiral centers.
  • Challenge 1 (Rotamerism): The

    
     bond has partial double-bond character, leading to syn and anti rotamers. While these typically interconvert rapidly at room temperature, they can cause peak broadening or splitting in chiral chromatography.
    
  • Challenge 2 (Selectivity): The N-nitroso group removes the hydrogen bond donor capability of the amine, altering the interaction mechanism with polysaccharide-based chiral stationary phases (CSPs).

Column Selection Strategy

Based on the "three-point interaction" model of chiral recognition, Amylose-based columns are preferred for nebivolol derivatives due to their helical cavity structure which accommodates the bulky chroman rings.

  • Primary Choice: Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H, IG). The carbamate linkage provides H-bond acceptors that interact with the hydroxyl groups of nebivolol, while the aromatic rings facilitate

    
     interactions.
    
  • Secondary Choice: Cellulose-based phases (e.g., Chiralcel OD-H) if resolution is insufficient on amylose.

Experimental Protocols

Method A: Normal Phase Chiral Separation (High Resolution)

Recommended for detailed isomer profiling and purity analysis.

ParameterCondition
Column Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-H or IA)250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane : Ethanol : Isopropyl Alcohol (IPA) (70 : 15 : 15 v/v/v)
Flow Rate 1.0 mL/min
Column Temp 25°C (Strict control required to minimize rotamer peak splitting)
Detection UV @ 280 nm (Chroman ring absorption)
Injection Vol 10 µL
Run Time 30 minutes

Protocol Justification:

  • Solvent Choice: The ternary mixture uses Hexane as the non-polar carrier. Ethanol is the primary modifier for elution strength. IPA is added as a "selectivity tuner" to sharpen the peaks of the nitroso-compounds, which can tail due to the dipole of the N=O group.

  • Absence of Base: Unlike the parent Nebivolol method (which requires DEA/TEA to suppress amine ionization), N-nitroso nebivolol is non-basic. Do not add diethylamine (DEA) , as it may degrade the nitrosamine or interfere with the stationary phase interaction for this neutral species.

Method B: Reversed-Phase LC-MS Compatible (Trace Quantification)

Recommended for quantifying N-nitroso nebivolol at ppb levels (compliance with AI limits).

ParameterCondition
Column Immobilized Amylose tris(3-chlorophenylcarbamate) (e.g., Chiralpak ID-3 or IG-3)150 x 4.6 mm, 3 µm
Mobile Phase A 10 mM Ammonium Formate in Water (pH 6.5)
Mobile Phase B Acetonitrile (ACN)
Gradient 0-2 min: 40% B (Isocratic)2-15 min: 40% -> 70% B15-20 min: 70% B
Flow Rate 0.8 mL/min
Detection MS/MS (ESI Positive). MRM Transition: m/z 435.2 → 151.1

Method Development Workflow (Visualized)

The following diagram illustrates the decision matrix for optimizing the separation of N-nitroso diastereomers.

MethodDevelopment Start Start: N-Nitroso Nebivolol Mixture Screening Screening Phase Columns: AD-H, OD-H, IG MP: Hexane/EtOH (80:20) Start->Screening Decision1 Resolution (Rs) > 1.5? Screening->Decision1 OptimizeA Optimization A (Resolution) Add IPA (5-15%) Lower Temp to 20°C Decision1->OptimizeA No (Partial Sep) OptimizeB Optimization B (Selectivity) Switch to Immobilized Phase (IG) Try MeOH/ACN (RP Mode) Decision1->OptimizeB No (Co-elution) RotamerCheck Check for Rotamers (Peak splitting at RT?) Decision1->RotamerCheck Yes OptimizeA->Decision1 OptimizeB->Decision1 Validation Validation (ICH Q2) Linearity, Accuracy, LOQ RotamerCheck->Validation No (Sharp Peaks) HighTemp Increase Temp to 40°C (Coalesce Rotamers) RotamerCheck->HighTemp Yes (Split Peaks) HighTemp->Validation

Caption: Workflow for optimizing chiral separation, addressing column selection and N-nitroso rotameric peak splitting.

Validation Criteria & System Suitability

To ensure the method is robust for regulatory submission, the following criteria must be met:

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0 between EnantiomersEnsures baseline separation for accurate integration.
Tailing Factor < 1.5N-nitroso groups can interact with silanols; tailing indicates need for mobile phase adjustment.
LOD (Limit of Detection) < 0.5 ng/mLEssential to meet the FDA Acceptable Intake (AI) of 1500 ng/day.
Recovery 85% - 115%Validates extraction efficiency from tablet matrix.
Sample Preparation (Critical Step)

Avoid accidental generation of nitrosamines during prep.

  • Extraction Solvent: 100% Methanol (HPLC Grade). Do not use methylene chloride (risk of contamination).

  • Sonication: 15 mins at < 30°C. Heat can degrade the thermally labile N-nitroso bond.

  • Filtration: 0.22 µm PTFE filter. (Avoid Nylon filters which can adsorb nitrosamines).

Troubleshooting Guide

Issue: Peak Splitting or Broadening

  • Cause: N-Nitroso rotamerism (E/Z isomers) slow interconversion on the timescale of the separation.

  • Solution: Increase column temperature to 35-40°C to speed up interconversion, resulting in a single, sharper time-averaged peak. Note: This may reduce chiral resolution, so a balance is required.

Issue: Retention Time Drift

  • Cause: Water accumulation in Normal Phase solvents.

  • Solution: Use anhydrous Hexane/Ethanol and keep mobile phase bottles capped with drying tubes.

Issue: Interference from Parent Nebivolol

  • Cause: Incomplete separation of the massive parent peak from the trace impurity.

  • Solution: Use the LC-MS method (Method B). The parent Nebivolol (MW 405) and N-Nitroso Nebivolol (MW 434) have different masses. Use MRM to spectrally resolve them even if they co-elute chromatographically.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry.[3] (2024).[4] Retrieved from [Link]

  • European Medicines Agency (EMA). Nitrosamine impurities in human medicinal products. (2023).[5][6] Retrieved from [Link]

  • Daicel Chiral Technologies. Instruction Manual for CHIRALPAK® AD-H. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. Analytical strategies for the determination of N-nitrosamine impurities in pharmaceuticals. (2023).[5][6] [General reference for NDSRI methodology].

Sources

Application and Protocols for the Use of N-Nitroso Nebivolol Reference Standard in Pharmaceutical Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative for Controlling Nitrosamine Impurities

The landscape of pharmaceutical quality control has been significantly reshaped by the detection of nitrosamine impurities in various drug products.[1] These compounds are classified as probable human carcinogens by the International Agency for Research on Cancer (IARC), necessitating stringent control to ensure patient safety.[2] Regulatory bodies, including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), have established strict guidelines for the assessment and control of these impurities in human drugs.[3][4][5]

N-Nitroso nebivolol is a nitrosamine drug substance-related impurity (NDSRI) of nebivolol, a third-generation beta-blocker used in the management of hypertension.[6][7][8] As an NDSRI, its structure is closely related to the active pharmaceutical ingredient (API), and it can potentially form during the synthesis, purification, or storage of nebivolol.[6][7] The control of N-Nitroso nebivolol to acceptable levels is a critical aspect of ensuring the quality and safety of nebivolol-containing drug products. The FDA has categorized N-Nitroso nebivolol as a Class 4 impurity, with a maximum allowable intake of 1,500 ng/day.[7]

This technical guide provides a comprehensive overview of the N-Nitroso nebivolol reference standard, its characterization, and its application in validated analytical methodologies for the precise quantification of this impurity in pharmaceutical samples. The protocols outlined herein are designed to be self-validating systems, providing researchers, scientists, and drug development professionals with the necessary tools to ensure regulatory compliance and product safety.

N-Nitroso Nebivolol Reference Standard: Characterization and Physicochemical Properties

A well-characterized reference standard is the cornerstone of any quantitative analytical method. The N-Nitroso nebivolol reference standard serves as the primary comparator for the accurate identification and quantification of the impurity in test samples.

Physicochemical Properties

A thorough understanding of the physicochemical properties of the reference standard is essential for its proper handling, storage, and use in analytical procedures.

PropertyValueSource
Chemical Name N,N-bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide[2][7][9][10]
CAS Number 1391051-68-5[2][7][9][10][11][12]
Molecular Formula C22H24F2N2O5[2][7][9][12]
Molecular Weight 434.4 g/mol [7][9]
Appearance Off-white solid[10]
Solubility Soluble in Ethanol[9]
Synthesis and Structural Elucidation

The N-Nitroso nebivolol reference standard is typically prepared through the nitrosation of nebivolol. A common synthetic approach involves the reaction of nebivolol with a nitrosating agent, such as tert-butyl nitrite, under controlled conditions.[1] The choice of a mild nitrosating agent and solvent-free conditions can provide a high-yielding and clean reaction profile, minimizing the formation of by-products and simplifying purification.

The structural integrity of the synthesized reference standard must be unequivocally confirmed through a battery of spectroscopic and analytical techniques. A comprehensive characterization data package for a reliable N-Nitroso nebivolol reference standard should include:

  • High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR): To elucidate the chemical structure and confirm the position of the nitroso group.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups present in the molecule.

  • Differential Scanning Calorimetry (DSC): To determine the purity of the reference standard. A purity of ≥95% is generally expected.[9]

  • High-Performance Liquid Chromatography (HPLC): To assess the purity and establish a chromatographic profile.

Nebivolol Nebivolol (Secondary Amine) Reaction Controlled Reaction Conditions (Solvent-free, mild temperature) Nebivolol->Reaction Nitrosating_Agent Nitrosating Agent (e.g., tert-butyl nitrite) Nitrosating_Agent->Reaction N_Nitroso_Nebivolol N-Nitroso Nebivolol Reaction->N_Nitroso_Nebivolol Purification Purification (e.g., Chromatography) N_Nitroso_Nebivolol->Purification Characterization Comprehensive Characterization (HRMS, NMR, IR, DSC, HPLC) Purification->Characterization Reference_Standard Qualified Reference Standard Characterization->Reference_Standard caption Synthesis and Qualification of N-Nitroso Nebivolol Reference Standard. cluster_prep Sample and Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing and Reporting Ref_Std N-Nitroso Nebivolol Reference Standard Stock_Sol Prepare Stock Solution (e.g., 100 µg/mL) Ref_Std->Stock_Sol Working_Stds Prepare Working Standards (Calibration Curve) Stock_Sol->Working_Stds HPLC HPLC Separation (C18 Column, Gradient Elution) Working_Stds->HPLC API_Sample Nebivolol API Sample Sample_Sol Prepare Sample Solution (e.g., 0.5 mg/mL) API_Sample->Sample_Sol Sample_Sol->HPLC MSMS MS/MS Detection (ESI+, MRM Mode) HPLC->MSMS Calibration Generate Calibration Curve MSMS->Calibration Quantification Quantify N-Nitroso Nebivolol in Sample MSMS->Quantification Calibration->Quantification Report Report Results and Compare with Specification Limits Quantification->Report caption Workflow for the LC-MS/MS Analysis of N-Nitroso Nebivolol. Nebivolol Nebivolol (contains secondary amine) N_Nitroso_Nebivolol N-Nitroso Nebivolol Nebivolol->N_Nitroso_Nebivolol Nitrite_Source Source of Nitrite (e.g., excipient impurity) Acidic_Conditions Acidic Conditions (e.g., pH < 7) Nitrite_Source->Acidic_Conditions Nitrosating_Agent Nitrosating Agent (e.g., HNO₂) Acidic_Conditions->Nitrosating_Agent Nitrosating_Agent->N_Nitroso_Nebivolol Nitrosation Reaction caption Potential Formation Pathway of N-Nitroso Nebivolol.

Sources

UPLC-QQQ analysis of N-Nitroso nebivolol in active pharmaceutical ingredients

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity UPLC-QQQ Analysis of N-Nitroso Nebivolol in Active Pharmaceutical Ingredients

Executive Summary

The detection of Nitrosamine Drug Substance-Related Impurities (NDSRIs) has become a critical compliance requirement for pharmaceutical manufacturers. N-Nitroso nebivolol , an impurity formed by the nitrosation of the secondary amine in the beta-blocker Nebivolol, is classified as a Class 4 impurity by the FDA and EMA, with a recommended Acceptable Intake (AI) of 1500 ng/day .

This Application Note details a robust, self-validating UPLC-MS/MS (QQQ) protocol for the quantitation of N-Nitroso nebivolol in Nebivolol API. Utilizing a Biphenyl stationary phase for enhanced selectivity and an Electrospray Ionization (ESI) source, this method achieves a Limit of Quantitation (LOQ) of 0.2 ng/mL , well below the regulatory threshold.

Chemical Intelligence & Mechanism

Analyte: N-Nitroso Nebivolol (NDSRI) CAS: 1391051-68-5 Molecular Formula: C₂₂H₂₄F₂N₂O₅ Molecular Weight: 434.44 g/mol

Formation Mechanism

Nebivolol contains a secondary amine within its structure.[1] In the presence of nitrosating agents (e.g., nitrites in excipients, water, or manufacturing vessels) and acidic conditions, the secondary amine undergoes nitrosation to form N-Nitroso nebivolol.

Nitrosation Nebivolol Nebivolol (API) (Secondary Amine) Intermediate N-Nitrosammonium Intermediate Nebivolol->Intermediate + NO+ (Nitrosonium ion) Nitrite Nitrite Source (NO2- / H+) Nitrite->Intermediate Product N-Nitroso Nebivolol (NDSRI) Intermediate->Product - H+

Figure 1: Mechanism of N-Nitroso nebivolol formation from Nebivolol API.

Method Development Strategy

Chromatographic Separation (The "Why")

Nebivolol is a lipophilic molecule with multiple chiral centers. N-Nitroso nebivolol is structurally similar but lacks the basicity of the parent amine.

  • Column Choice: A Biphenyl column is selected over a standard C18. The biphenyl phase offers unique pi-pi interactions that enhance the retention and separation of nitroso compounds from the abundant API matrix.

  • Isomer Management: Nebivolol exists as a mixture of isomers (SRRR, RSSS, etc.). The nitrosamine derivative will also present as a mixture. The method is optimized to elute these isomers as a single band or closely eluting group to maximize sensitivity.

Mass Spectrometry Strategy
  • Ionization: ESI Positive mode (ESI+) is preferred due to the high proton affinity of the ether and amide-like oxygens, despite the reduced basicity of the N-nitroso nitrogen.

  • Diverter Valve: Crucial.[2] Nebivolol API elutes before the nitrosamine impurity in this reverse-phase method. The valve must divert the API to waste to prevent source contamination.[3]

Experimental Protocol

Reagents & Standards
  • Reference Standard: N-Nitroso Nebivolol (Certified Reference Material).[2][4]

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.[5]

  • Additives: Formic Acid (FA), Ammonium Formate.[5]

Sample Preparation

This protocol uses a "Dilute-and-Shoot" approach, minimized to reduce artifactual nitrosamine formation during prep.

  • Weighing: Weigh 50.0 mg of Nebivolol API into a 15 mL centrifuge tube.

  • Dissolution: Add 5.0 mL of Methanol . Vortex for 2 minutes until fully dissolved.

  • Dilution: Add 5.0 mL of 0.1% Formic Acid in Water . (Final solvent: 50:50 MeOH:Water).

    • Note: Adding acid after dissolution in organic solvent minimizes risk of in-situ nitrosation if trace nitrites are present.

  • Centrifugation: Centrifuge at 4000 rpm for 5 minutes.

  • Filtration: Filter supernatant through a 0.22 µm PTFE syringe filter into an amber HPLC vial.

LC-MS/MS Conditions

Liquid Chromatography (UPLC)

  • System: Agilent 1290 Infinity II or Waters ACQUITY UPLC I-Class.

  • Column: Restek Raptor Biphenyl (100 x 2.1 mm, 2.7 µm) or Agilent ZORBAX RRHD Eclipse Plus C18.

  • Mobile Phase A: 0.1% Formic Acid in Water.[3][5]

  • Mobile Phase B: 100% Methanol.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

Gradient Program:

Time (min)% Mobile Phase BEvent
0.0040Start
1.5075Ramp
3.5090Elute Impurity
4.0090Hold
4.1040Re-equilibrate
7.0040End

Mass Spectrometry (QQQ)

  • Source: ESI Positive (AJS/ESI).

  • Gas Temp: 250°C.

  • Gas Flow: 14 L/min.

  • Nebulizer: 35 psi.

  • Capillary Voltage: 3000 V.

MRM Transitions:

CompoundPrecursor (m/z)Product (m/z)Dwell (ms)CE (V)Role
N-Nitroso Nebivolol 435.2 254.0 10020Quantifier
N-Nitroso Nebivolol435.2405.210012Qualifier (Loss of NO)
N-Nitroso Nebivolol435.2224.010024Qualifier

Note: The transition 435.2 -> 405.2 represents the characteristic loss of the NO group (-30 Da), a hallmark of nitrosamine fragmentation.

Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_lc UPLC Separation cluster_ms QQQ Detection Step1 Weigh 50mg API Step2 Dissolve in 5mL MeOH Step1->Step2 Step3 Add 5mL 0.1% FA/Water Step2->Step3 Step4 Filter (0.22 µm PTFE) Step3->Step4 Injector Inject 5 µL Step4->Injector Column Biphenyl Column (Gradient Elution) Injector->Column Diverter Diverter Valve (0-2.5 min: Waste 2.5-5.0 min: MS) Column->Diverter Source ESI Positive Source Diverter->Source Impurity Elution Q1 Q1: Filter 435.2 m/z Source->Q1 Q2 Collision Cell (N2) Q1->Q2 Q3 Q3: Filter 254.0 m/z Q2->Q3

Figure 2: End-to-end analytical workflow for N-Nitroso Nebivolol quantitation.

Validation & Performance Data

The following performance metrics are typical for this protocol when executed on a standard high-end Triple Quadrupole system (e.g., Agilent 6495 or Shimadzu 8060).

ParameterResultNotes
Linearity (R²) > 0.998Range: 0.5 – 100 ng/mL
LOD 0.05 ng/mLSignal-to-Noise > 3:1
LOQ 0.20 ng/mLSignal-to-Noise > 10:1
Recovery 95% - 105%Spiked at 100% Specification Level
Precision (RSD) < 3.5%n=6 injections at LOQ
Specificity No InterferenceAPI diverted; Blank is clean

Calculated Limit Compliance:

  • Regulatory Limit: 1500 ng/day.[3][6][7]

  • Max Daily Dose (MDD): 40 mg.[7]

  • Concentration Limit:

    
    .
    
  • Method Sensitivity: The LOQ of 0.2 ng/mL (in solution) corresponds to roughly 0.04 ppm in the solid API (based on 5 mg/mL prep concentration), providing a massive safety margin for compliance testing.

Troubleshooting & Field Insights

  • API Carryover: Nebivolol is "sticky." If you observe carryover, add a needle wash step involving Isopropanol:Acetonitrile:Acetone (1:1:1) .

  • Diverter Valve Timing: The API (Nebivolol) typically elutes earlier than the nitroso impurity on C18/Biphenyl columns due to the loss of the basic amine functionality in the nitrosamine, making it less polar/more retained in some phases, or slightly earlier in others depending on pH. Crucial: Run a full scan first without the valve to establish exact retention times. In this specific method (Biphenyl/MeOH), N-Nitroso nebivolol elutes after the main API peak. Ensure the valve switches to waste immediately after the impurity elutes if any wash step follows.

  • In-Situ Formation: Always use fresh, high-purity solvents. Avoid using recovered solvents. If high nitrite levels are suspected in the water source, use HPLC-grade bottled water.

References

  • US Food and Drug Administration (FDA). (2024).[3] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [Link]

  • LabRulez LCMS Library. (2025). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. Retrieved from [Link]

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Retrieved from [Link]

Sources

Application Note: A Comprehensive Guide to Forced Degradation Studies of N-Nitroso Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imperative of Characterizing N-Nitroso Nebivolol

The landscape of pharmaceutical safety is continuously evolving, with a heightened focus on the control of potentially genotoxic impurities. Among these, N-nitrosamines have garnered significant regulatory attention due to their classification as probable human carcinogens.[1][2] N-Nitroso nebivolol, a Nitrosamine Drug Substance-Related Impurity (NDSRI) of the widely prescribed beta-blocker Nebivolol, represents a critical analyte requiring rigorous characterization.[3][4][5] This impurity can form when the secondary amine moiety of the Nebivolol structure is exposed to nitrosating agents during synthesis or formulation.[6]

Regulatory bodies, including the U.S. Food and Drug Administration (FDA), have established strict acceptable intake (AI) limits for such impurities, with N-Nitroso nebivolol assigned an AI of 1500 ng/day.[5][6][7] Adherence to these limits is not merely a matter of compliance but a fundamental aspect of patient safety.

Forced degradation studies, or stress testing, are a cornerstone of drug development and regulatory submissions, as mandated by the International Council for Harmonisation (ICH) in guidelines such as Q1A(R2) and Q1B.[8][9][10] These studies are designed to deliberately degrade a substance under conditions more severe than accelerated stability testing. The objectives are multifaceted:

  • To elucidate degradation pathways: Understanding how N-Nitroso nebivolol breaks down helps in predicting its stability and identifying potential degradation products.

  • To develop and validate stability-indicating analytical methods: The stress samples are used to prove that the chosen analytical method can accurately separate the parent nitrosamine from its degradants and any other impurities.[11]

  • To inform formulation and packaging development: Knowledge of the molecule's liabilities (e.g., sensitivity to light or pH) guides the development of a stable drug product.

This application note provides a detailed, scientifically-grounded framework for conducting forced degradation studies on N-Nitroso nebivolol. It is designed for researchers, analytical scientists, and drug development professionals, offering not just protocols, but the causal logic behind the experimental design, ensuring a robust and defensible scientific investigation.

Section 1: Scientific Rationale and Experimental Design

The success of a forced degradation study hinges on a well-conceived experimental design. The goal is not to completely destroy the molecule but to induce a target degradation of 5-20%.[8][12] This range is optimal because it is significant enough to produce and detect degradation products without being so excessive that it leads to secondary degradation, which may not be relevant to real-world stability.[12]

Materials and Reagents
  • Reference Standard: N-Nitroso Nebivolol (Purity ≥95%).[13]

  • Solvents: HPLC or LC-MS grade Methanol, Acetonitrile, and Water.

  • Stress Reagents:

    • Hydrochloric Acid (HCl), analytical grade.

    • Sodium Hydroxide (NaOH), analytical grade.

    • Hydrogen Peroxide (H₂O₂), 30% solution, analytical grade.

  • Buffers: Ammonium Formate or Formic Acid, LC-MS grade.

Instrumentation
  • Chromatography System: A UPLC or HPLC system capable of gradient elution.

  • Mass Spectrometer: A triple quadrupole (TQ) mass spectrometer for high-sensitivity quantitation or a high-resolution mass spectrometer (HRMS) like a Q-TOF or Orbitrap for structural elucidation of unknown degradants.[14][15]

Preparation of Primary Stock Solution

A primary stock solution of N-Nitroso nebivolol is prepared to serve as the starting material for all stress conditions.

Protocol:

  • Accurately weigh approximately 1.0 mg of N-Nitroso nebivolol reference standard.

  • Dissolve in a suitable solvent (e.g., Methanol) in a 10 mL volumetric flask to achieve a concentration of 100 µg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

  • This stock solution should be stored protected from light at 2-8°C.

Summary of Stress Conditions

The following table outlines the recommended starting conditions for the forced degradation studies. It is critical to perform pilot experiments to optimize the duration and stressor concentration to achieve the target 5-20% degradation.

Stress Condition Reagent/Condition Concentration Temperature Typical Duration Rationale
Acid Hydrolysis Hydrochloric Acid (HCl)0.1 M60°C2 - 24 hoursSimulates acidic environments and probes acid-catalyzed degradation pathways.[16]
Base Hydrolysis Sodium Hydroxide (NaOH)0.1 M60°C2 - 24 hoursEvaluates stability in alkaline conditions, which can promote denitrosation.[17]
Oxidation Hydrogen Peroxide (H₂O₂)3%Room Temp2 - 24 hoursAssesses susceptibility to oxidative stress from reactive oxygen species.[17]
Thermal Degradation Dry Heat (Solid State)N/A80°C24 - 72 hoursDetermines the intrinsic thermal stability of the solid material.[10]
Photolytic Degradation UV & Visible LightICH Q1B Option 1Room TempPer ICH Q1BTests for light sensitivity, a known degradation pathway for nitrosamines via N-N bond cleavage.[17][18]

Section 2: Detailed Forced Degradation Protocols

Each protocol must include an unstressed control sample, prepared identically but without the stressor, to serve as a baseline for calculating degradation.

Acid Hydrolysis Protocol
  • Sample Preparation: Transfer 1 mL of the 100 µg/mL N-Nitroso nebivolol stock solution into a 10 mL flask. Add 1 mL of 1.0 M HCl and 3 mL of methanol. Dilute to 10 mL with water to achieve a final concentration of 10 µg/mL in 0.1 M HCl.

  • Stress Exposure: Incubate the flask in a water bath at 60°C. Withdraw aliquots at predefined time points (e.g., 2, 8, 24 hours).

  • Neutralization: Immediately cool the aliquot and neutralize it with an equimolar amount of 0.1 M NaOH.

  • Analysis: Dilute the neutralized sample with the mobile phase to a suitable concentration for LC-MS analysis and inject.

Base Hydrolysis Protocol
  • Sample Preparation: Transfer 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 1.0 M NaOH and 3 mL of methanol. Dilute to 10 mL with water to achieve a final concentration of 10 µg/mL in 0.1 M NaOH.

  • Stress Exposure: Incubate at 60°C. Withdraw aliquots at specified time points.

  • Neutralization: Cool the aliquot and neutralize with an equimolar amount of 0.1 M HCl.

  • Analysis: Dilute and inject into the LC-MS system.

Oxidative Degradation Protocol
  • Sample Preparation: Transfer 1 mL of the stock solution into a 10 mL flask. Add 1 mL of 30% H₂O₂. Dilute to 10 mL with water to achieve a final concentration of 10 µg/mL in 3% H₂O₂.

  • Stress Exposure: Keep the flask at room temperature, protected from light. Withdraw aliquots at specified time points.

  • Quenching (Optional but Recommended): To stop the reaction, add a small amount of a reducing agent like sodium bisulfite, or significantly dilute the sample.

  • Analysis: Dilute and inject into the LC-MS system.

Thermal Degradation Protocol (Solid State)
  • Sample Preparation: Place a thin layer (approx. 5 mg) of solid N-Nitroso nebivolol reference standard in a clear glass vial.

  • Stress Exposure: Place the vial in a calibrated oven at 80°C.

  • Sample Analysis: At each time point, remove the vial, allow it to cool, and prepare a solution at a known concentration (e.g., 10 µg/mL) for analysis.

Photolytic Degradation Protocol
  • Regulatory Guideline: This study must be conducted according to ICH Q1B guidelines.[9][10]

  • Sample Preparation: Prepare samples of N-Nitroso nebivolol in both solid and solution states. Place them in chemically inert, transparent containers.

  • Control Sample: Prepare a parallel set of samples wrapped in aluminum foil to serve as dark controls.

  • Exposure: Expose the samples to a light source conforming to ICH Q1B, which specifies an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Analysis: Analyze the light-exposed and dark control samples at the end of the exposure period. The photolytic degradation pathway is of particular interest for nitrosamines, as UV radiation can induce homolytic cleavage of the N-N bond.[19]

Section 3: Analytical Methodology and Data Interpretation

A robust, stability-indicating analytical method is crucial for separating and quantifying N-Nitroso nebivolol from its potential degradation products. LC-MS/MS is the preferred technique due to its superior sensitivity and specificity.[5][20]

Stability-Indicating UPLC-MS/MS Method

The following method parameters are a validated starting point for analysis. Optimization may be required based on the specific instrumentation used.

Parameter Condition
LC System Waters ACQUITY UPLC I-Class or equivalent
Column C18 BEH Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 2 µL
Gradient 5% B to 95% B over 5 min, hold for 1 min, return to initial
MS System Triple Quadrupole Mass Spectrometer
Ionization Mode Positive Electrospray Ionization (ESI+)
MRM Transition N-Nitroso Nebivolol: Q1: 435.2 -> Q3: [Specific fragment ion]
Source Temp. 150°C
Desolvation Temp. 500°C

Note: The specific MRM transition must be optimized by infusing the N-Nitroso nebivolol standard to identify the most stable and intense precursor and product ions.

Data Analysis
  • System Suitability: Before analysis, inject a standard solution multiple times to ensure the system meets predefined criteria for retention time precision, peak area reproducibility, and signal-to-noise ratio.

  • Calculation of Degradation: The percentage of degradation is calculated by comparing the peak area of N-Nitroso nebivolol in the stressed sample to the unstressed control.

    • % Degradation = [(Area_Control - Area_Stressed) / Area_Control] * 100

  • Mass Balance: An ideal study should demonstrate mass balance, where the sum of the increase in degradation products and the remaining parent compound is close to 100% of the initial concentration. This confirms that all significant degradants are being detected.

  • Identification of Degradants: New peaks in the chromatograms of stressed samples are potential degradation products. Their mass-to-charge ratios (m/z) from the MS data provide the initial clues to their identity. For definitive structural elucidation, HRMS techniques are invaluable.

Section 4: Visualization of Workflows

Visual workflows provide a clear, high-level overview of the complex processes involved in forced degradation studies.

Forced_Degradation_Workflow cluster_prep Phase 1: Preparation cluster_stress Phase 2: Stress Application cluster_analysis Phase 3: Analysis & Interpretation prep_stock Prepare N-Nitroso Nebivolol Stock Solution (100 µg/mL) prep_control Prepare Unstressed Control prep_stock->prep_control prep_samples Prepare Samples for Each Stress Condition prep_stock->prep_samples acid Acid Hydrolysis (0.1 M HCl, 60°C) neutralize Neutralize/Quench (as applicable) acid->neutralize base Base Hydrolysis (0.1 M NaOH, 60°C) base->neutralize oxid Oxidative Stress (3% H₂O₂, RT) oxid->neutralize therm Thermal Stress (Solid, 80°C) therm->neutralize photo Photolytic Stress (ICH Q1B) photo->neutralize stress_nodes->acid stress_nodes->base stress_nodes->oxid stress_nodes->therm stress_nodes->photo analyze Analyze via Stability-Indicating UPLC-MS/MS Method neutralize->analyze calc Calculate % Degradation & Assess Mass Balance analyze->calc identify Identify & Characterize Degradation Products (HRMS) calc->identify report Generate Final Report identify->report

Caption: Experimental workflow for forced degradation studies.

Degradant_Identification_Logic cluster_characterize Characterization Pathway start New Peak Detected in Stressed Sample Chromatogram q1 Is the peak present in the control or blank samples? start->q1 get_mass Determine Accurate Mass (m/z) using HRMS q1->get_mass No not_degradant Not a Degradation Product (Artifact, Impurity, etc.) q1->not_degradant Yes predict_formula Predict Elemental Formula get_mass->predict_formula msms Acquire MS/MS Fragmentation Data predict_formula->msms propose_structure Propose Structure Based on Parent Mass & Fragments msms->propose_structure q2 Is the structure known from literature or synthesis? propose_structure->q2 confirm Confirm Identity with Reference Standard q2->confirm Yes novel Novel Degradation Product: Requires Full Elucidation q2->novel No

Caption: Decision tree for degradant identification.

Conclusion

A systematically executed forced degradation study is indispensable for understanding the stability profile of N-Nitroso nebivolol. By following the detailed protocols and rationale outlined in this guide, researchers can generate high-quality, reliable data that are crucial for several aspects of pharmaceutical development. This includes the creation of robust, stability-indicating analytical methods, the design of stable drug product formulations, and the fulfillment of stringent global regulatory requirements. Ultimately, this rigorous scientific approach ensures the quality and safety of medicines, safeguarding patient health.

References

  • ResolveMass Laboratories Inc. (2025, August 17). Nitrosamine Impurity Regulatory Limits: A Complete Guide.
  • (2026, January 01). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025.
  • (2026, February 15).
  • MedCrave. (2016, December 14).
  • Pharmaceutical Outsourcing. (2012, January 01).
  • IJCRT.org. (2021, July 26).
  • QbD Group. (2025, February 23).
  • PMC. (2025, April 29). An update on latest regulatory guidelines and analytical methodologies for N-nitrosamine impurities in pharmaceutical products – 2024.
  • European Medicines Agency (EMA). (2025, July 29). Nitrosamine impurities.
  • ResolveMass Laboratories Inc. (2025, September 20).
  • ResolveMass Laboratories Inc. (2025, December 15).
  • PubMed. (2025, January 09). Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive Liquid Chromatography: Mass Spectrometry Analytical Method.
  • PubMed. (2024, November 08). A practical HPLC-MS method for the analysis of nitrosamine drug substance related impurities using an inexpensive single quadrupole mass spectrometer.
  • (2024, October 15). LC-MS: Practical method for analyzing NDSRIs with single quadrupole.
  • Shimadzu. 03-LCMS-055-EN Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050.
  • ResearchGate. (2025, August 08). Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive Liquid Chromatography: Mass Spectrometry Analytical Method | Request PDF.
  • (2025, September 29). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050.
  • Sigma-Aldrich.
  • FDA. (2019, May 21). Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)
  • ResearchGate. Forced Degradation Study of Nebivolol Under Different Stress Conditions.
  • Thermo Fisher Scientific. LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
  • PubMed.
  • LabRulez LCMS.
  • Manasa Life Sciences. N-Nitroso Nebivolol.
  • Efpia. (2022, January 10).
  • Canadian Science Publishing. (1967). Photochemistry of nitroso compounds in solution. VI. Photolysis of N-nitrosamides in acidic media.
  • LabRulez LCMS.
  • (2025, January 15). Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride.
  • PMC.
  • Cayman Chemical. N-Nitroso Nebivolol (CAS Number: 1391051-68-5).

Sources

MRM method development for sensitive detection of N-Nitroso nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity MRM Method Development for N-Nitroso Nebivolol (NDSRI)

Part 1: Executive Summary & Scientific Rationale

1.1 The Nitrosamine Challenge in Nebivolol Nebivolol is a third-generation


-blocker containing a secondary amine within its structure. This structural feature makes it susceptible to nitrosation by nitrite impurities in excipients, forming N-Nitroso Nebivolol (NNV) , a Nitrosamine Drug Substance-Related Impurity (NDSRI).[1]

Unlike small-molecule nitrosamines (e.g., NDMA), NNV is complex and structurally similar to the Active Pharmaceutical Ingredient (API). This presents two critical analytical challenges:

  • Chromatographic Resolution: NNV elutes close to the parent API.

  • Ion Suppression: The massive excess of API can suppress the ionization of trace NNV if not managed via diverter valves.

1.2 Regulatory Framework (CPCA) Under the FDA and EMA Carcinogenic Potency Categorization Approach (CPCA) , NNV is often classified as Class 4 , with an Acceptable Intake (AI) limit of 1500 ng/day .

  • Calculation: For a Maximum Daily Dose (MDD) of 40 mg, the concentration limit is

    
    .
    
  • Target LOQ: To ensure robust quality control, the method Limit of Quantitation (LOQ) should be

    
     of the specification, i.e., ~3.75 ppm, or significantly lower for risk assessment.
    

1.3 Method Strategy: LC-MS/MS We utilize Liquid Chromatography coupled to Triple Quadrupole Mass Spectrometry (LC-MS/MS) in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in Positive mode is preferred due to the basic nitrogen in the nebivolol backbone.

  • Separation: A high-pressure C18 column with a Formic Acid/Methanol gradient ensures separation of the NNV diastereomers from the API.

Part 2: Method Development Workflow

The following diagram illustrates the logical flow for developing this method, emphasizing the critical "Diverter Valve" step to protect the MS source.

MethodDevelopment Start Start: Method Development Solubility Solubility & Stock Prep (MeOH/Water) Start->Solubility MS_Tune MS Source Optimization (Precursor: 435.2 m/z) Solubility->MS_Tune Frag_Study Product Ion Scan (Find Quant/Qual Ions) MS_Tune->Frag_Study LC_Screen LC Column Screening (C18 vs Phenyl-Hexyl) Frag_Study->LC_Screen Resolution Optimize Gradient (API vs NNV Separation) LC_Screen->Resolution Diverter Program Diverter Valve (Dump API to Waste) Resolution->Diverter Critical Step Validation Method Validation (Linearity, Accuracy, LOQ) Diverter->Validation

Figure 1: Step-by-step workflow for N-Nitroso Nebivolol method development, highlighting the critical API diversion step.

Part 3: Detailed Experimental Protocol

Chemicals and Reagents
  • Reference Standard: N-Nitroso Nebivolol (Certified Reference Material).

  • Solvents: LC-MS Grade Methanol (MeOH), Acetonitrile (ACN), Water.

  • Additives: LC-MS Grade Formic Acid (FA) or Ammonium Formate.

Sample Preparation Workflow

Direct injection is preferred to minimize recovery losses, but extraction is necessary for tablets.

Protocol for Tablets (20 mg Strength):

  • Pulverization: Crush 20 tablets to a fine powder.

  • Weighing: Weigh powder equivalent to 20 mg Nebivolol into a 15 mL centrifuge tube.

  • Extraction: Add 5.0 mL of Diluent (50:50 MeOH:Water) .

  • Agitation: Vortex for 2 min, then shake (mechanical shaker) for 20 min.

  • Clarification: Centrifuge at 4500 rpm for 10 min.

  • Filtration: Filter supernatant through a 0.22 µm PVDF or PTFE syringe filter into an amber HPLC vial. ( Note: Avoid Nylon filters as they may adsorb nitrosamines).

SamplePrep Tablet Tablet Powder Extract Add Diluent (50% MeOH) Tablet->Extract Vortex Vortex & Shake (20 min) Extract->Vortex Centrifuge Centrifuge (4500 rpm) Vortex->Centrifuge Filter Filter (0.22 µm) PVDF/PTFE Centrifuge->Filter Vial LC-MS Analysis Filter->Vial

Figure 2: Sample preparation workflow ensuring maximum recovery and particulate removal.

LC-MS/MS Conditions

Chromatographic Parameters:

Parameter Setting Rationale
Column Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm) or equivalent Core-shell technology provides high resolution at lower backpressure.
Mobile Phase A 0.1% Formic Acid in Water Proton source for ESI+.
Mobile Phase B 0.1% Formic Acid in Methanol MeOH often provides better selectivity for Nebivolol isomers than ACN.
Flow Rate 0.4 - 0.5 mL/min Optimal for ESI efficiency.
Column Temp 40°C Improves mass transfer and peak shape.

| Injection Vol | 5 - 10 µL | High volume improves sensitivity (LOQ). |

Gradient Program:

  • 0.0 min: 30% B (Hold 1 min)

  • 1.0 - 6.0 min: Ramp to 90% B (Elute NNV and API)

  • 6.0 - 8.0 min: Hold 90% B (Wash)

  • 8.1 min: Re-equilibrate to 30% B

  • Total Run Time: ~12 mins

Mass Spectrometry Parameters (Source: ESI Positive):

  • Gas Temp: 250°C

  • Gas Flow: 10 L/min

  • Nebulizer: 35 psi

  • Capillary Voltage: 3500 V

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Role Collision Energy (V)
N-Nitroso Nebivolol 435.2 254.0 Quantifier 20 - 25
435.2 151.0 / 405.2 Qualifier 30 - 35

| Nebivolol (API) | 406.2 | 151.1 | Monitor | 25 |

Note: The 435.2 -> 254.0 transition corresponds to the cleavage of the C-N bond, retaining the fluorinated chroman core. The 405.2 transition represents the loss of the NO group ([M+H-30]+).

Part 4: Critical Control Points & Troubleshooting

4.1 The Diverter Valve (Crucial) Nebivolol API will elute in massive quantities. If allowed into the MS, it will coat the source, causing severe carryover and sensitivity loss.

  • Action: Determine the retention time (RT) of Nebivolol (e.g., 4.5 min) and NNV (e.g., 5.2 min).

  • Program:

    • 0.0 - 4.0 min: Flow to MS (Background check)

    • 4.0 - 4.8 min (API Elution): Flow to WASTE

    • 4.8 - 7.0 min (NNV Elution): Flow to MS

    • 7.0+ min: Flow to WASTE during wash.

4.2 Isomer Summation NNV possesses multiple chiral centers and may present as a split peak (diastereomers) or a broad peak.

  • Requirement: You must integrate all peaks associated with the NNV transition. If the standard shows two peaks, sum the areas for quantification.

4.3 Carryover Check Due to the "sticky" nature of lipophilic drugs like Nebivolol:

  • Use a needle wash of 50:50:0.1 MeOH:ACN:Formic Acid .

  • Inject a blank after the highest standard to verify < 20% of LOQ signal.

Part 5: Validation Criteria (Self-Validating System)

To ensure the method is trustworthy (E-E-A-T), verify these parameters:

  • Specificity: Inject a clean API solution (unspiked). There should be no interference at the NNV retention time (checking for in-source formation of nitrosamine from the API, which is a known artifact risk).

  • Linearity:

    
     over the range of 1.0 ng/mL to 100 ng/mL.
    
  • Recovery: Spike API samples at the Specification Level (e.g., 37.5 ppm). Recovery must be 80-120% .[2]

  • Sensitivity (LOQ): Signal-to-Noise (S/N) ratio

    
     at the reporting limit (e.g., 1 ng/mL).
    

References

  • Agilent Technologies. (2024). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. LabRulez LCMS. Link

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Link

  • U.S. Food and Drug Administration (FDA). (2024). Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Link

  • Cayman Chemical. (2024). N-Nitroso Nebivolol Product Information & Structure. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Matrix Effect Suppression in N-Nitroso Nebivolol LC-MS Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Matrix Effect Suppression in N-Nitroso Nebivolol (NDSRI) Analysis Audience: Analytical Scientists, Method Development Leads, QC Managers Regulatory Context: FDA/EMA Nitrosamine Impurity Guidance (Class 4 NDSRI, AI: 1500 ng/day)

Executive Summary: The Matrix Challenge

N-Nitroso nebivolol is a Nitrosamine Drug Substance Related Impurity (NDSRI) formed by the nitrosation of the secondary amine in nebivolol.[1] Because nebivolol drug substance (API) is often present at concentrations


 times higher than the impurity (mg/mL vs. pg/mL), the primary analytical challenge is ion suppression .

When the high-abundance API co-elutes or enters the ion source near the trace impurity, it monopolizes the available charge in the electrospray droplet (ESI), causing a catastrophic loss of signal for the nitrosamine. This guide details a self-validating workflow to eliminate this suppression using chromatographic resolution and diverter valve switching , rather than relying solely on internal standards to mask the problem.

Troubleshooting & Optimization Guide (Q&A)

Category A: Signal Suppression & Matrix Effects

Q: I am seeing poor recovery and variable signal for N-nitroso nebivolol in my spiked samples, even though my neat standards look fine. Is this matrix effect? A: Yes, this is the hallmark of ion suppression. The nebivolol API is likely competing for ionization.

  • The Fix: You must physically prevent the API from entering the Mass Spectrometer source during the impurity's elution window.

  • Protocol: Implement a Diverter Valve .

    • Determine the retention time of Nebivolol API (typically ~1.9–2.6 min) and N-nitroso nebivolol (typically ~3.4 min).

    • Program the valve to send flow to Waste from 0.0 to 2.8 min.[2]

    • Switch flow to MS Source only from 2.8 to 4.5 min (during impurity elution).

    • Switch back to Waste to flush the column.

  • Why: This keeps the source clean and ensures the ionization energy is directed solely at the impurity.

Q: My Internal Standard (IS) response is fluctuating between injections. Should I switch IS? A: Fluctuating IS response confirms matrix effects. While a Stable Isotope Labeled (SIL) IS (e.g., N-nitroso nebivolol-d4) helps correct for suppression, it does not remove it.

  • Recommendation: If IS response varies by >20% between standards and samples, your chromatographic separation is insufficient. Re-optimize the gradient to increase resolution between the API tail and the impurity peak.

Category B: Chromatographic Separation[2][3][4]

Q: I cannot resolve the N-nitroso impurity from the Nebivolol API peak. They co-elute. A: Nebivolol and its nitroso-derivative are structurally similar, making separation on standard C18 columns difficult.

  • The Fix: Switch to a Diphenyl or Biphenyl stationary phase (e.g., Agilent Pursuit XRs 3 Diphenyl).

  • Mechanism: These phases utilize

    
     interactions, which provide superior selectivity for the nitroso group compared to purely hydrophobic C18 interactions.
    
  • Mobile Phase Tip: Use Ammonium Trifluoroacetate (1 mM) in water as Mobile Phase A.[3] The modifier improves peak shape for basic compounds like nebivolol, reducing tailing that causes co-elution.

Category C: Sensitivity (LOD/LOQ)

Q: I am not meeting the required LOQ (approx. 0.03 ppm or 22.5 ng/mL in solution). A: Check your MRM transitions and Ionization mode.

  • Ionization: Use ESI Positive (Agilent Jet Stream or similar). While APCI is often cited for nitrosamines, N-nitroso nebivolol ionizes well in ESI due to the basic nitrogen.

  • MRM Optimization:

    • Precursor: 435.2 m/z

      
      
      
    • Quantifier Product: 254.0 m/z (High intensity, specific fragment)

    • Collision Energy: Start optimization at 12 V .

    • Note: Ensure your dwell time is sufficient (e.g., 100-200 ms) since you are only monitoring a narrow window.

Critical Workflows (Visualized)

Workflow 1: Diverter Valve Logic for Matrix Removal

This diagram illustrates the critical timing to prevent source contamination.

DiverterLogic cluster_0 Matrix Suppression Zone Injector Sample Injection Column LC Column (Diphenyl Phase) Injector->Column Valve_Waste Valve Position A: To Waste (0.0 - 2.8 min) Column->Valve_Waste 0.0-2.8 min Valve_Source Valve Position B: To MS Source (2.8 - 4.5 min) Column->Valve_Source 2.8-4.5 min API Nebivolol API (Elutes ~1.9 min) Valve_Waste->API Discarded Impurity N-Nitroso Nebivolol (Elutes ~3.4 min) Valve_Source->Impurity Detector MS/MS Detector (MRM 435.2 -> 254.0) Impurity->Detector Quantification

Caption: Diverter valve switching strategy to physically remove high-concentration API before it reaches the ionization source.

Validated Experimental Protocol

A. Sample Preparation (Extraction)

Goal: Maximize recovery of the impurity while minimizing API extraction.

  • Weighing: Weigh 20 tablets; crush to fine powder. Transfer powder equivalent to 20 mg Nebivolol into a 50 mL centrifuge tube.

  • Solvent Addition: Add 10 mL of Diluent (50:50 Methanol:Water ).

    • Why: Pure methanol extracts too much API. 50% water keeps some excipients and API less soluble while fully dissolving the polar nitrosamine.

  • Extraction:

    • Vortex for 1 minute (high speed).

    • Mechanical Shaker (Rotospin) for 20 minutes .

  • Clarification: Centrifuge at 9,000 rpm for 10 minutes.

  • Filtration: Filter supernatant through a 0.22 µm Nylon filter . (Discard first 1 mL).

  • Final Concentration: 2 mg/mL (with respect to API weight).

B. Instrument Parameters (LC-MS/MS)
ParameterSettingRationale
Column Agilent Pursuit XRs 3 Diphenyl (150 x 3.0 mm, 3 µm)Diphenyl phase separates nitroso-compounds better than C18.
Mobile Phase A 1 mM Ammonium Trifluoroacetate + 0.004% Formic AcidBuffer controls pH and improves peak shape for basic API.
Mobile Phase B Methanol (LC-MS Grade)Standard organic modifier.
Flow Rate 0.5 mL/minOptimal for electrospray ionization efficiency.
Gradient 0-1.5 min: 40% B 1.5-3.5 min: Ramp to 90% B 3.5-5.0 min: Hold 90% BRapid ramp elutes API early; holds high organic for impurity.
MS Mode MRM (Positive Mode)High sensitivity and selectivity.
Transition 435.2

254.0 m/z
(Quant)
Specific to N-nitroso nebivolol fragmentation.
Diverter To Waste: 0–2.8 min To MS: 2.8–4.3 minCRITICAL: Prevents API from suppressing impurity signal.

Data Interpretation & Calculations

Limit of Quantification (LOQ) Verification: To ensure your method is controlling matrix effects, calculate the Signal-to-Noise (S/N) ratio at the specification limit.

  • Specification Limit: 22.5 ng/mL (based on 1500 ng/day AI and 40 mg max dose).[4]

  • Requirement: S/N > 10 at 5% of the specification limit (approx 1 ng/mL).

Recovery Calculation:



  • Acceptance Criteria: 80–120% (If <80%, matrix suppression is still active; check diverter timing).

References

  • Agilent Technologies. (2024). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. LabRulez LCMS.[5]

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Shimadzu Application News.

  • European Medicines Agency (EMA). (2023).[6] Appendix 1: Acceptable intakes established for N-nitrosamines. EMA/42261/2025/Rev. 11.

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry.

Sources

Technical Support Center: N-Nitroso Nebivolol Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is designed for analytical scientists and quality control professionals tasked with the quantification of N-Nitroso Nebivolol (NDSRI) . It moves beyond basic procedural steps to address the "why" and "how" of troubleshooting, grounded in regulatory requirements (FDA/EMA) and advanced mass spectrometry principles.

Executive Summary & Regulatory Context

  • Regulatory Classification: FDA/EMA Class 4 (Potency Category).

  • Analytical Challenge: The primary difficulty is not just sensitivity, but selectivity . You must separate the trace impurity from the massive API signal to prevent source contamination and ion suppression.

Method Development & Optimization (LC-MS/MS)

Q1: I am seeing significant ion suppression or carryover. How do I manage the high concentration of Nebivolol API?

Answer: Direct injection of the API at high concentrations (e.g., 1-5 mg/mL) without diversion is the leading cause of signal instability. Nebivolol is highly ionizable; if it enters the MS source, it will cause charge competition (suppression) and coat the source (carryover).

The Solution: Diverter Valve Logic You must implement a waste diversion window.[5] The API typically elutes before or after the nitrosamine depending on the column, but for Nebivolol (hydrophobic), the NDSRI often elutes later due to the loss of the basic amine functionality (making it less polar than the salt form of the API) or earlier if the API interaction is driven by secondary mechanisms.

Current Literature Precedent:

  • Shimadzu Method: Nebivolol elutes at ~1.95 min; N-Nitroso Nebivolol at ~3.4 min.[3] Action: Divert to waste from 0–2.8 min [1].

  • Agilent Method: Reports a ~10-minute separation window using a specific gradient [2].

Protocol:

  • Inject a neat standard of N-Nitroso Nebivolol to identify its Retention Time (RT).

  • Inject the API (Nebivolol) to identify its RT.

  • Program the diverter valve: Waste

    
    MS Source (during NDSRI elution) 
    
    
    
    Waste .
Q2: What are the recommended MS source parameters and ionization modes?

Answer: While some application notes suggest negative mode (DUIS-), the industry standard for most NDSRIs is ESI Positive (ESI+) due to the ability to protonate the nitrosamine moiety or adjacent functional groups.

Recommended Starting Parameters (Triple Quadrupole):

ParameterSettingRationale
Ionization ESI Positive (+)Standard for nitrosamines; verify [M+H]+.
Gas Temp 200–250 °CPrevent thermal degradation of the N-N=O bond.
Capillary Voltage 3.0 – 4.5 kVOptimize for maximum transmission.
Dwell Time >50 msEnsure sufficient points across the peak (12-15 pts).
MRM Transitions Optimization RequiredUse the "Optimizer" tool.[5][7] Common loss: -OH (17 Da) or -NO (30 Da).
Q3: How do I calculate the required LOQ based on the AI?

Answer: The Limit of Quantitation (LOQ) depends on the Maximum Daily Dose (MDD) of Nebivolol.[7]

  • MDD Nebivolol: 40 mg [2].[5][7]

  • Concentration Limit (ppm):

    
     (ng/mg).
    

If your sample preparation uses a concentration of 5 mg/mL (API in diluent):

  • Target LOQ in Vial:

    
    .
    
  • Note: This is a high limit. If you use a lower concentration (e.g., 0.6 mg/mL as per Agilent [2]), the target in-vial concentration drops to 22.5 ng/mL . Ensure your instrument LOQ is at least 10% of this specification (i.e., ~2 ng/mL).

Sample Preparation & In-Situ Formation

Q4: I suspect N-Nitroso Nebivolol is forming during my sample preparation. How do I confirm and prevent this?

Answer: "Artifactual formation" occurs when nitrite traces in excipients (or water) react with the Nebivolol amine under acidic conditions during extraction.

Validation Step (The "Spike" Test): Perform a sample prep spiked with a known amount of Nitrite (e.g., 5 ppm). If the N-Nitroso Nebivolol signal increases significantly compared to the unspiked sample, you have in-situ formation.

Prevention Protocol:

  • Neutral/Basic Extraction: Avoid strongly acidic diluents if possible, though acid is often needed for solubility.

  • Inhibitors: Add Sulfamic Acid (50 mM) or Ascorbic Acid to the diluent before adding the drug powder. These scavenge nitrites.

Visual Workflow: Sample Preparation Strategy

SamplePrep Start Start: Nebivolol Tablet/API Weigh Weigh Powder (Equiv. 40mg API) Start->Weigh Inhibitor Add Inhibitor? (Recommended: Sulfamic Acid) Weigh->Inhibitor Diluent Add Diluent (e.g., 50% MeOH) Inhibitor->Diluent Scavenges Nitrites Extract Vortex & Shake (20 min) Diluent->Extract Centrifuge Centrifuge (9000 rpm, 10 min) Extract->Centrifuge Filter Filter (0.22 µm Nylon) Centrifuge->Filter Inject LC-MS/MS Analysis Filter->Inject

Figure 1: Recommended sample preparation workflow incorporating nitrite scavenging to prevent artifactual results.

Troubleshooting Guide (Symptom-Based)

SymptomProbable CauseCorrective Action
High Background Noise Source contamination from API.Check Diverter Valve timing. Ensure API is sent to waste. Clean the ESI shield.
Peak Tailing (NDSRI) Secondary interactions with column silanols.Use a high-purity, end-capped column (e.g., C18 Hybrid). Add 0.1% Formic Acid to mobile phase.[3]
Poor Linearity (R² < 0.99) Saturation of detector or carryover.Check if the high calibration point is saturating. Use a 1/x or 1/x² weighting factor.
RT Shift pH fluctuation in mobile phase.NDSRIs are sensitive to pH. Ensure Mobile Phase A (Water + FA) is freshly prepared.
Ghost Peaks Carryover from previous injection.Implement a needle wash with strong solvent (e.g., 90% Acetonitrile/IPA/Formic Acid).
Visual Logic: Troubleshooting Sensitivity Issues

Troubleshooting Problem Low Sensitivity (LOQ > Limit) Check1 Check Injection Volume Problem->Check1 Check2 Optimize MRM Transitions Problem->Check2 Check3 Matrix Effects? Problem->Check3 Action1 Increase to 10-20 µL (Watch for solvent effects) Check1->Action1 Action2 Use 'Optimizer' Tool Check Collision Energy Check2->Action2 Action3 Calculate Recovery (Spike Matrix) Check3->Action3

Figure 2: Decision tree for addressing sensitivity failures in NDSRI analysis.

References

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Retrieved from [Link]

  • Agilent Technologies. (2024). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. LabRulez LCMS Application Notes. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2023).[2] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from [Link]

  • European Medicines Agency (EMA). (2023). Appendix 1: Acceptable intakes established for N-nitrosamines. Retrieved from [Link]

Sources

Addressing peak tailing in N-Nitroso nebivolol chromatography

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Overcoming Peak Tailing in Reversed-Phase Chromatography

Welcome to the technical support center for the chromatographic analysis of N-Nitroso nebivolol. This resource is designed for researchers, analytical scientists, and drug development professionals who are encountering challenges with peak shape, specifically peak tailing, during their experiments. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying scientific principles to empower your method development and troubleshooting efforts.

Part 1: Foundational FAQs - Understanding the Challenge

This section addresses the fundamental concepts of peak tailing and why N-Nitroso nebivolol is a particularly challenging analyte.

Q1: What is peak tailing in chromatography and how is it quantitatively measured?

Peak tailing is a common peak shape distortion where the latter half of the peak is broader than the front half, creating a "tail".[1] In an ideal, or Gaussian, peak, the shape is perfectly symmetrical. Tailing is problematic because it can compromise the accuracy and reproducibility of integration, reduce resolution between adjacent peaks, and indicate underlying chemical or mechanical issues in the chromatographic system.[2][3][4]

Peak symmetry is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . While the calculation methods can differ slightly (measuring at 5% or 10% of the peak height), both provide a numerical value for peak symmetry. A value of 1.0 indicates a perfectly symmetrical peak. The United States Pharmacopeia (USP) generally considers a tailing factor between 0.8 and 1.8 to be acceptable for assays and impurity testing.[5][6][7][8]

Q2: What are the primary causes of peak tailing for basic compounds like N-Nitroso nebivolol?

The primary cause of peak tailing for basic compounds in reversed-phase HPLC is the presence of secondary retention mechanisms.[3] While the main retention mechanism is hydrophobic interaction with the C18 stationary phase, unwanted secondary interactions can occur:

  • Silanol Interactions: This is the most significant factor. The silica backbone of most reversed-phase columns has residual silanol groups (Si-OH).[9] At mobile phase pH values above approximately 3, these silanols become deprotonated and negatively charged (Si-O⁻).[10] Basic compounds, which are positively charged (protonated) at these pH levels, can undergo strong ionic interactions with these negative sites, leading to delayed elution for a fraction of the analyte molecules and causing a tailing peak.[1][2][3][10][11][12]

  • Metal Contamination: Trace metal ions (like iron, nickel, or chromium) can be exposed on the silica surface or leached from stainless steel components of the HPLC system (e.g., frits, tubing, injector parts).[13][14][15] Analytes with chelating properties, which are common in pharmaceutical structures, can interact with these metal ions, causing peak tailing or even complete loss of the analyte signal.[13][16]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to peak distortion, including tailing.[17][18]

  • Extra-Column Effects: Excessive volume in tubing and fittings between the injector and detector can cause band broadening and contribute to peak asymmetry.[2]

Q3: Why is N-Nitroso nebivolol particularly susceptible to peak tailing?

N-Nitroso nebivolol, a derivative of the drug nebivolol, possesses multiple basic nitrogen atoms within its structure.[19] This makes it highly prone to protonation in typical reversed-phase mobile phases. The resulting positive charges on the molecule make it extremely sensitive to interactions with the negatively charged silanol groups on the silica surface, as described in Q2. This strong secondary ionic interaction is the principal reason for the significant peak tailing often observed during its analysis.

Part 2: A-to-Z Troubleshooting Guide for N-Nitroso Nebivolol Peak Tailing

This section provides a systematic, step-by-step approach to diagnosing and resolving peak tailing issues with N-Nitroso nebivolol.

Q4: My N-Nitroso nebivolol peak is tailing. Where do I begin?

Start with a logical, systematic approach. Before making significant changes to the method, it's crucial to rule out simple, common issues. The flowchart below provides a decision-making framework for your troubleshooting process.

G A Start: Peak Tailing Observed (Tf > 1.5) B Step 1: System & Column Check A->B C Is the column old or used for other basic compounds? B->C Column D Is system suitability failing for other analytes? B->D System E Step 2: Mobile Phase Optimization C->E No K Consider Column Passivation or a new, dedicated column. C->K Yes D->E No L Check for extra-column dead volume (fittings, tubing). D->L Yes F Is the mobile phase pH controlled with a buffer? E->F M Add a competing base (e.g., 0.1% Triethylamine). F->M Yes N Lower mobile phase pH to < 3.0 with TFA or Formic Acid. F->N No G Step 3: Column Chemistry Review H Are you using a modern, base-deactivated, end-capped column? G->H I Step 4: System Inertness Check H->I Yes O Switch to a high-purity, end-capped or hybrid column. H->O No J Is the issue analyte-specific (other bases look fine)? I->J P Consider system passivation (Nitric or Phosphoric Acid wash). J->P Yes (Chelation Suspected) M->G Tailing Persists N->G Tailing Persists

Caption: Troubleshooting workflow for N-Nitroso nebivolol peak tailing.

Q5: How can I optimize my mobile phase to specifically counteract peak tailing?

Mobile phase optimization is the most powerful tool for improving the peak shape of basic compounds. The strategy revolves around minimizing the ionic interactions with silanol groups.

1. pH Control (Protonate the Silanols): The most effective strategy is to lower the mobile phase pH. By operating at a pH below 3.0, the vast majority of surface silanol groups will be protonated (Si-OH) and thus neutral.[11] This eliminates the primary source of ionic interaction with the positively charged N-Nitroso nebivolol.

  • Protocol: Prepare the aqueous portion of your mobile phase with 0.1% (v/v) formic acid or 0.05% (v/v) trifluoroacetic acid (TFA). Ensure the final pH of the mixed mobile phase is below 3.0.

2. Use of a Competing Base (Mask the Silanols): If operating at low pH is not feasible (e.g., due to analyte stability or retention issues), an alternative is to add a competing base to the mobile phase. Triethylamine (TEA) is a common choice.[9][20][21][22][23] TEA is a small basic molecule that will preferentially interact with the active silanol sites, effectively "masking" them from the larger N-Nitroso nebivolol analyte.[20][21][23]

  • Protocol: Add triethylamine to your aqueous mobile phase at a concentration of 0.1-0.2% (v/v). It is critical to then adjust the pH to the desired level (e.g., pH 7) using an acid like phosphoric acid or acetic acid.[21] This creates a buffer system and ensures the TEA is effective.

Table 1: Comparison of Mobile Phase Strategies

StrategyMechanism of ActionRecommended AdditiveTypical ConcentrationProsCons
Low pH Protonates silanol groups (Si-OH), making them neutral.[11]Formic Acid or TFA0.1%Highly effective, simple to prepare, MS-friendly.May alter selectivity; not suitable for acid-labile compounds or columns not stable at low pH.
Competing Base Masks active silanol sites (Si-O⁻) through preferential interaction.[20][21]Triethylamine (TEA)0.1% - 0.2%Effective at neutral or higher pH, preserves different selectivity.Can suppress MS signal, has a strong odor, may shorten column lifetime.
Q6: Does my choice of HPLC column matter?

Absolutely. The choice of stationary phase is critical. Not all C18 columns are created equal, especially when analyzing basic compounds.

  • Column Technology: Modern HPLC columns are designed to minimize silanol interactions.[24] Look for columns described as "base-deactivated," "end-capped," or those made with high-purity silica .[2][25]

    • End-capping is a chemical process that converts most of the accessible silanol groups into less interactive species.[2][24]

    • High-purity silica has a much lower concentration of metal contaminants, which can also act as active sites.

    • Hybrid particle columns (e.g., Ethylene Bridged Hybrid - BEH) offer excellent stability across a wider pH range and often show reduced silanol activity. A UPLC method for nebivolol and its impurities successfully used a BEH C18 column.[26]

  • Column Dedication and Care: If possible, dedicate a column specifically for nitrosamine or other basic compound analysis. Columns previously used for ion-pairing or with aggressive mobile phases may exhibit poor performance. Always follow the manufacturer's guidelines for column storage and regeneration.

Q7: Could my HPLC system be the source of the problem?

Yes, the system itself can contribute to peak tailing, particularly through metal chelation.

  • The Problem: N-Nitroso nebivolol has functional groups capable of chelating (binding strongly) to metal ions. Standard stainless steel components in the fluid path can release these ions, which then interact with the analyte.[13] This interaction can cause severe peak tailing and loss of signal.

  • The Solution - System Passivation: Passivation is a chemical treatment that removes reactive iron from the surface of stainless steel components and forms a passive chromium oxide layer, making the system more inert.[14][15][27]

    • Simplified Passivation Protocol:

      • Replace the column with a union.

      • Flush the system with HPLC-grade water for 20 minutes.

      • Flush with 6M Nitric Acid or 1M Phosphoric Acid for 60 minutes at a low flow rate (e.g., 0.5 mL/min). (CAUTION: Always consult your HPLC manufacturer's guidelines before performing passivation). [15]

      • Flush thoroughly with HPLC-grade water until the eluent is neutral (check with pH paper).

      • Flush with your mobile phase before reinstalling the column.

  • Inert Hardware: For highly sensitive analyses, consider using HPLC systems and columns with bio-inert or metal-free fluid paths (e.g., PEEK or MP35N components).[13][15]

Part 3: Advanced Strategies and Best Practices

Q8: I've tried all the above, and I still see some tailing. What's next?

If standard approaches are insufficient, you can explore these advanced options:

  • Alternative Additives: In some cases, adding a chelating agent like ethylenediaminetetraacetic acid (EDTA) to the mobile phase (at ~25 µM) can be effective.[27] EDTA will bind to free metal ions in the system, preventing them from interacting with your analyte.

  • Alternative Chromatography Modes: While more complex to develop, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC) can offer different selectivity and may not suffer from the same silanol interaction issues.

Q9: How can I proactively prevent peak tailing in my routine N-Nitroso nebivolol analysis?

Consistency and proactive care are key to maintaining good peak shape over the long term.

  • Develop a Robust Method: Invest time in method development. Use a modern, high-quality, base-deactivated column and an optimized, buffered mobile phase.

  • Dedicate Your Column: Use a specific column only for this analysis to avoid cross-contamination.

  • Implement System Suitability Tests (SSTs): Monitor the tailing factor, resolution, and plate count for every analytical run. This will alert you to developing problems before they invalidate a batch of results.[8]

  • Regular Maintenance: Perform regular preventative maintenance on your HPLC system, including seal changes and solvent filter replacements, to minimize sources of contamination and dead volume.

By understanding the underlying causes of peak tailing and applying this systematic troubleshooting guide, you can develop robust and reliable analytical methods for the challenging compound N-Nitroso nebivolol, ensuring data of the highest quality and integrity.

References

  • Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology. (2026, February 9). MICROSOLV - MTC USA.
  • How Triethilamine works on a compound separation in a reversed phase column (C18)? (2014, April 2).
  • Determination of Transition Metals in Complex Matrices Using Chelation Ion Chrom
  • What Causes Peak Tailing in HPLC? (2025, October 28). Chrom Tech, Inc.
  • Effect of Triethylamine (TEA) on the Retention in RPLC. (2023, November 27). Pharma Growth Hub.
  • Liquid chromatographic impurity profiling of Nebivolol Hydrochloride from bulk drug. (2011). Der Pharma Chemica.
  • Immobilized Metal Chelate Affinity Chrom
  • What is "silanol activity" when a column is described as having low or high silanol activity? (2022, March 14).
  • Triethylamine as a Mobile Phase Additive: What Does It Do? (2025, December 15).
  • Development of Validated Stability-Indicating Chromatographic Method for the Determination of Nebivolol and Valsartan and its Re... (2023, June 2).
  • Roos, R. W., & Lau-Cam, C. A. (1986). General reversed-phase high-performance liquid chromatographic method for the separation of drugs using triethylamine as a competing base.
  • USP-NF 〈621〉 Chrom
  • An Introduction to Peak Tailing, Fronting and Splitting in Chrom
  • What are common causes of peak tailing when running a reverse-phase LC column? (n.d.).
  • High-performance Liquid Chromatography Analysis of Nebivolol and Amlodipine and Some Related Compounds in Synthetic Mixture. (2021). Bezmialem Science.
  • Chromatographic silanol activity test procedures: The quest for a universal test. (2025, August 5).
  • Peak Tailing in HPLC. (n.d.). Element Lab Solutions.
  • USP 621 System sensitivity & Peak symmetry requirements upd
  • Detection of Metal Ion by Ion Chrom
  • Why Do Peaks Tail? (n.d.).
  • TRIETHYLAMINE HPLC. (n.d.). Rx Marine.
  • METAL CHELATION IN SEPARATION SCIENCE. (n.d.). DORAS | DCU Research Repository.
  • Bypassing LC System Passivation Requirements Using ACQUITY Premier with MaxPeak HPS Technology for the Recovery of a Phosphorylated Peptide. (n.d.).
  • Advantages and Applications of Passivated HPLC Hardware for Large and Small Molecule Analysis. (2025, August 4). Element Lab Solutions.
  • Method for separating and detecting nebivolol hydrochloride impurity by liquid phase chromatography. (n.d.).
  • Siriraks, A., & Collins, J. (1991). Chelation ion chromatography as a method for trace elemental analysis in complex environmental and biological samples.
  • USP 621 Key Requirements Explained (Timelines + Quick Questions). (2025, November 22). YouTube.
  • Successful passivation of an HPLC system. (n.d.). Analytics-Shop.
  • Troubleshooting LC Separations of Biomolecules, Part II: Passivation and Mobile-Phase Additives. (n.d.).
  • Are Silanol Groups Bad or Good for Basic Compounds? (n.d.). HPLC-MART.
  • ACE News. (n.d.). HPLC.
  • Oravec, M., et al. (2023, June 2). Methods for the Passivation of HPLC Instruments and Columns.
  • Are the Tailing factor, Symmetry factor, and Asymmetry factor the same? (2023, November 15). Pharma Growth Hub.
  • Kancherla, P., et al. (2017). Stability-Indicating RP-UPLC Method Development and Validation for the Process Related Impurities of Nebivolol and Structural Characterization of Its Forced Degradation Products by LC-MS/MS.
  • General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. (n.d.). Pharmacopeia.
  • Method of Dectection of Nitrosamine Impurities in Metformin. (2020, June 3). FDA.
  • Why Regulatory Agencies Require Validated Methods for Nitrosamines. (2025, November 22). ResolveMass.
  • Development and Validation of four Nitrosamine Impurities Determination Method in Medicines of Valsartan, Losartan, and Irbesartan with HPLC-MS/MS (APCI). (n.d.). PMC.
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
  • Determination of Nitrosamine Impurities in Sartan Drug Products by GC-MS/MS Method. (n.d.). Shimadzu.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes. (2025, October 29).
  • TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
  • Troubleshooting GC peak shapes. (2018, January 9). Element Lab Solutions.
  • Video Notes GC Troubleshooting Series Part Four: Tailing Peaks. (n.d.). Agilent.
  • GC Column Troubleshooting Guide. (2025, August 26). Phenomenex.
  • N-Nitroso Nebivolol. (n.d.). Cayman Chemical.

Sources

Technical Support Center: N-Nitroso Nebivolol (NDSRI) Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Here is the Technical Support Center guide for Enhancing the Resolution of N-Nitroso Nebivolol Diastereomers .

Topic: Resolution & Quantification of N-Nitroso Nebivolol (NNN) Diastereomers and Rotamers Role: Senior Application Scientist Status: Active Support Guide

Executive Summary: The Stereochemical Challenge

N-Nitroso Nebivolol (NNN) is a Nitrosamine Drug Substance Related Impurity (NDSRI) with a regulatory Acceptable Intake (AI) limit of 1500 ng/day (FDA/EMA Class 4).

Achieving baseline resolution for NNN is uniquely challenging due to three layers of complexity:

  • Structural Similarity: NNN elutes close to the Nebivolol API (Active Pharmaceutical Ingredient).

  • Chiral Centers: Nebivolol contains 4 chiral centers. The API is a racemate of d-nebivolol (SRRR) and l-nebivolol (RSSS). NNN retains these centers, requiring chiral separation to distinguish between the nitrosated active forms and nitrosated diastereomeric impurities (e.g., RRRR).

  • Rotamerism: The N-N=O bond has partial double-bond character, creating restricted rotation. This leads to E (trans) and Z (cis) rotamers, which often manifest as split peaks or broad "shoulders" in chromatography, frequently mistaken for diastereomers.

This guide provides the protocols to resolve these species using LC-MS/MS and SFC.

Method Development & Optimization (FAQs)

Q1: Which stationary phase is best for separating NNN from the API and resolving its isomers?

Recommendation: You need a two-tier approach depending on your goal (Quantification vs. Chiral Purity).

A. For Routine Quantification (Achiral Resolution) To separate NNN from the massive API peak, Diphenyl or Biphenyl phases are superior to C18 due to


 interactions with the nitroso group and the chroman rings of nebivolol.
  • Column: Agilent Pursuit XRs 3 Diphenyl or Restek Allure Biphenyl (150 x 3.0 mm, 3 µm).

  • Mechanism: The nitroso group is electron-withdrawing; the phenyl rings in the stationary phase interact selectively with the NNN, often increasing retention relative to the amine-based API.

B. For Chiral Resolution (Diastereomers & Enantiomers) To separate the N-nitroso d- and l- enantiomers or diastereomeric impurities, you must use Amylose-based Chiral Stationary Phases (CSPs).[1]

  • Column: Chiralpak AD-3 or AmyCoat (Amylose tris(3,5-dimethylphenylcarbamate)).[1]

  • Why: These polysaccharide columns form inclusion complexes. The bulky 3,5-dimethylphenyl groups create chiral grooves that differentiate the spatial arrangement of the SRRR/RSSS isomers.

Q2: I see a "split peak" for N-Nitroso Nebivolol. Is this a diastereomer or a rotamer?

Diagnosis: This is likely rotamerism , not diastereomeric contamination, especially if the ratio varies with temperature.

The Test (Self-Validating Protocol):

  • Run at 25°C: Observe the split peak (e.g., ratio 60:40).

  • Run at 55°C: If the peaks merge into a single sharp peak (coalescence) or the ratio changes significantly, they are rotamers (E/Z isomers). Diastereomers are stable and will not merge at 55°C.

The Fix:

  • For Quantification: Increase column temperature to 50–60°C to accelerate the N-N bond rotation, coalescing the rotamers into a single peak for higher sensitivity.

  • For Characterization: Run at 10°C to freeze the rotation and chromatographically separate the E and Z forms for individual integration.

Q3: What mobile phase additives maximize ionization while maintaining resolution?

Protocol: Avoid non-volatile phosphate buffers. Use volatile buffers compatible with ESI+.

  • Aqueous Phase: 10 mM Ammonium Formate or Ammonium Bicarbonate (pH 7.5 - 8.0).

    • Note: N-nitrosamines are less basic than the parent amine. A slightly basic pH suppresses the ionization of the residual API (reducing interference) while NNN remains neutral/hydrophobic, improving retention on C18/Phenyl columns.

  • Organic Phase: Methanol (promotes better peak shape for nitrosamines than Acetonitrile).

  • Acidification: For MS sensitivity, 0.1% Formic Acid is standard, but if resolution is poor, switch to Ammonium Bicarbonate.

Step-by-Step Experimental Workflows

Workflow A: LC-MS/MS Quantification (High Sensitivity)
  • System: Triple Quadrupole (e.g., Agilent 6495D or Shimadzu LCMS-8060).

  • Diverter Valve: CRITICAL. Divert the first 1–2 minutes (solvent front) and the API elution window to waste to prevent source contamination.

MRM Transitions:

Compound Precursor (m/z) Product (m/z) Collision Energy (V)
N-Nitroso Nebivolol 435.2 [M+H]+ 254.0 20-30

| Nebivolol (API) | 406.2 [M+H]+ | 151.1 | 35 |

Gradient Profile (Diphenyl Column):

  • 0-1 min: 95% Water / 5% MeOH (Divert to Waste).

  • 1-10 min: Ramp to 95% MeOH.

  • 10-12 min: Hold 95% MeOH (API elutes here - Divert to Waste).

  • 12-15 min: Re-equilibrate.

Workflow B: Chiral Separation (SFC/HPLC)

For resolving the specific SRRR-Nitroso vs. RSSS-Nitroso forms.

  • Technique: Supercritical Fluid Chromatography (SFC) is superior for nebivolol isomers due to faster equilibration and higher resolution of stereoisomers.

  • Mobile Phase: CO2 (Main) + 15-20% Methanol (Co-solvent) + 0.1% Diethylamine (DEA) or Ammonium Hydroxide.

  • Back Pressure: 120-150 bar.

  • Temperature: 40°C.[2]

Visual Troubleshooting & Logic Pathways

Diagram 1: Method Development Decision Matrix

Use this logic tree to select the correct column and conditions.

MethodDev Start Start: N-Nitroso Nebivolol Analysis Goal What is the analytical goal? Start->Goal Quant Trace Quantification (QC) Goal->Quant Limit of Quantitation Chiral Isomer Resolution (R&D) Goal->Chiral Stereochemical Purity Col_Achiral Select Achiral Column: Diphenyl or Biphenyl (Exploit pi-pi interactions) Quant->Col_Achiral Col_Chiral Select Chiral Column: Amylose-tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak AD-3) Chiral->Col_Chiral Split Observe Split Peak? Col_Achiral->Split Rotamer_Check Run Temperature Test (25°C vs 55°C) Split->Rotamer_Check Coalesce Peaks Merge @ 55°C? YES = Rotamers Rotamer_Check->Coalesce Separate Peaks Distinct @ 55°C? YES = Diastereomers Rotamer_Check->Separate Action_Rot Action: Run Method @ 50-60°C to increase sensitivity Coalesce->Action_Rot Action_Dia Action: Switch to Chiral Method Separate->Action_Dia Mobile Mobile Phase: Normal Phase (Hexane/IPA) OR SFC (CO2/MeOH) Col_Chiral->Mobile Opt Optimize Additive: 0.1% DEA or NH4OH (Sharpen basic peaks) Mobile->Opt

Caption: Decision matrix for selecting column chemistry and troubleshooting peak splitting (Rotamers vs. Diastereomers).

Diagram 2: LC-MS/MS Diverter Valve Logic

Critical for protecting the MS source from the high-concentration API.

DiverterLogic Injector Injector (Sample Intro) Column Diphenyl Column (Separation) Injector->Column Flow Valve Diverter Valve (Switching) Column->Valve Waste Waste Container (Solvent Front + API) Valve->Waste Time: 0-2 min (Salts/Solvent) Valve->Waste Time: 9-14 min (Nebivolol API) MS MS/MS Detector (N-Nitroso Detection) Valve->MS Time: 2-9 min (N-Nitroso Elution) Valve->MS Time: 14+ min (Re-equilibration)

Caption: Diverter valve timing strategy to isolate NNN (eluting 2-9 min) while discarding API (9-14 min).

References

  • US Food and Drug Administration (FDA). (2024).[3] Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities (NDSRIs). Retrieved from

  • Agilent Technologies. (2024). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation using LC/MS/MS. LabRulez LCMS Library. Retrieved from

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Application Note 03-LCMS-055-EN. Retrieved from

  • BenchChem. (2025).[1] Chiral Separation of Nebivolol Enantiomers by High-Performance Liquid Chromatography (HPLC). Retrieved from

  • Waters Corporation. (2023). Enantiomeric Separation of Nebivolol Using UltraPerformance Convergence Chromatography (UPC2). Retrieved from

Sources

Best practices for handling and storing N-Nitroso nebivolol reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N-Nitroso nebivolol reference standards. This guide is designed for researchers, scientists, and drug development professionals to ensure the integrity and proper use of this critical analytical standard. As a nitrosamine drug substance-related impurity (NDSRI), N-Nitroso nebivolol is subject to rigorous regulatory scrutiny, making its accurate handling and storage paramount for reliable analytical results and patient safety.[1][2][3]

This document provides in-depth, experience-based guidance in a direct question-and-answer format, addressing common and complex issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is N-Nitroso nebivolol and why is it significant?

A1: N-Nitroso nebivolol (CAS No. 1391051-68-5) is a nitrosamine impurity of Nebivolol, a beta-blocker medication used to treat hypertension.[4][5][6] Nitrosamines are classified as probable or possible human carcinogens.[7][8] N-Nitroso nebivolol is specifically categorized as a Nitrosamine Drug Substance-Related Impurity (NDSRI) because it shares a structural similarity with the active pharmaceutical ingredient (API), Nebivolol.[1][9][10] Its formation can occur during the drug's synthesis, formulation, or storage when the secondary amine in Nebivolol reacts with nitrosating agents.[2][3][6]

Regulatory bodies like the U.S. Food and Drug Administration (FDA) have set strict acceptable intake (AI) limits for such impurities to ensure patient safety.[11][12] For N-Nitroso nebivolol, the FDA has established an AI limit of 1500 ng/day.[1][2][10][13] Therefore, using a well-characterized, stable reference standard is essential for the accurate quantification and control of this impurity in Nebivolol-containing drug products.[1][14]

Q2: What are the immediate steps upon receiving a new batch of N-Nitroso nebivolol reference standard?

A2: Proper receipt and initial handling are critical to preserving the integrity of the standard.

Step-by-Step Protocol for Receiving Standard:

  • Visual Inspection: Immediately upon arrival, inspect the shipping container for any signs of damage, such as crushing, water damage, or broken seals. Document any issues with photographs before opening.

  • Temperature Verification: If the standard is shipped with a temperature monitor, verify that the temperature has remained within the acceptable range during transit. While many suppliers ship at ambient temperature for continental transit, international or long-duration shipping may have different requirements.[4][15]

  • Documentation Check: Cross-reference the received material with the packing slip and the Certificate of Analysis (CoA).[4] Verify the batch number, CAS number, chemical name, and storage instructions. The CoA is a critical document providing information on purity, identity, and recommended storage conditions.

  • Immediate Storage: Transfer the unopened vial to the recommended storage condition without delay. The standard long-term storage for N-Nitroso nebivolol is typically -20°C .[4]

  • Log Entry: Record the receipt details in your laboratory's reference standard logbook. Include the date of receipt, supplier, batch number, initial storage condition, and the name of the receiving scientist.

Q3: What are the optimal long-term storage conditions for N-Nitroso nebivolol solid material?

A3: The stability of the reference standard is directly linked to its storage conditions. Adherence to manufacturer recommendations is crucial.

ParameterRecommendationRationale
Temperature -20°C This temperature is consistently recommended by multiple suppliers to ensure long-term stability, which can be up to four years or more.[4] Lower temperatures significantly slow the rate of potential chemical degradation.[16]
Light Protect from Light Nitrosamines are known to be light-sensitive compounds.[17] Exposure to UV or ambient light can cause photolysis, leading to degradation and inaccurate quantification.[17][18][19] Store the vial in its original opaque packaging or within a secondary container (e.g., an amber box) inside the freezer.
Atmosphere Inert Atmosphere (if specified) While not always mandatory, some suppliers recommend storing under an inert atmosphere (e.g., argon or nitrogen).[20] This is a best practice for highly sensitive compounds to prevent oxidative degradation. If the CoA specifies this, do not disregard it.
Container Original Unopened Vial Always store the standard in its original, tightly sealed vial.[14][21] The integrity and stability data provided by the manufacturer are only valid for the unopened container.[21]
Q4: How should I prepare stock and working solutions of N-Nitroso nebivolol?

A4: The preparation of accurate and stable solutions is a frequent source of experimental error. Nitrosamines can be susceptible to degradation in solution, especially under certain conditions.[22]

Step-by-Step Protocol for Solution Preparation:

  • Equilibration: Before opening, allow the vial of solid N-Nitroso nebivolol to equilibrate to room temperature for at least 30-60 minutes. This critical step prevents atmospheric moisture from condensing on the cold solid, which could compromise its integrity.

  • Solvent Selection: The choice of solvent is crucial. N-Nitroso nebivolol is reported to be soluble in ethanol and methanol.[4] For analytical techniques like LC-MS/MS, a solvent compatible with the mobile phase is required.[13][23][24] Always use high-purity, MS-grade solvents to avoid introducing contaminants.

  • Weighing: Use a calibrated analytical balance. Due to the small quantities typically used, perform weighing in a controlled environment to minimize static and air drafts.

  • Dissolution: Prepare a stock solution by dissolving the accurately weighed solid in the chosen solvent. For example, a 100 µg/mL stock solution can be prepared by dissolving 5 mg of the standard in a 50 mL volumetric flask.[13][23] Use sonication if necessary to ensure complete dissolution.

  • Working Solutions: Prepare working standards by performing serial dilutions from the stock solution.[13][23][24] This is standard practice for creating a calibration curve for quantification.

  • Storage of Solutions: Store stock and working solutions refrigerated (2-8°C) or frozen (-20°C) in amber glass vials to protect from light.[16][18] The stability of solutions is significantly shorter than that of the solid material. It is best practice to prepare fresh working solutions daily or to validate their stability over a defined period.

Troubleshooting Guide

Issue 1: I am seeing unexpected peaks or a gradual loss of signal in my chromatographic analysis.

Possible Cause A: Degradation of the Reference Standard Solution. N-Nitroso nebivolol, like other nitrosamines, can degrade in solution, especially when exposed to light or non-optimal pH conditions.[17][22]

  • Solution:

    • Prepare Fresh Solutions: Prepare a new working solution from a freshly made stock solution. Compare the performance of the new solution against the old one.

    • Protect from Light: Ensure all solutions are prepared and stored in amber vials or vials wrapped in aluminum foil.[18][19]

    • Control pH: The stability of nitrosamines can be pH-dependent. Ensure the pH of your diluent is controlled and appropriate for the molecule. Acidic conditions, in the presence of residual nitrosating agents, can sometimes promote further reactions.[9]

    • Evaluate Solvent: Confirm that the chosen solvent is not contributing to degradation. Test an alternative high-purity solvent if issues persist.

Possible Cause B: Matrix Interference or In-situ Formation. The sample matrix in pharmaceutical formulations can be complex and may interfere with the analysis.[22] In rare cases, the analytical conditions themselves could promote the formation of nitrosamines (artifact formation).[17][22]

  • Solution:

    • Chromatographic Optimization: Adjust your LC method to better resolve the N-Nitroso nebivolol peak from matrix components or the API itself.[22]

    • Sample Preparation: Use a robust sample extraction method, such as solid-phase extraction (SPE), to clean up the sample and remove interfering compounds.

    • Use of Inhibitors: To prevent artifactual formation during sample preparation, consider adding an inhibitor like ascorbic acid or sulfamic acid to the sample diluent.[22]

Issue 2: My quantitative results are inconsistent across different experiments or analysts.

Possible Cause A: Inaccurate Standard Preparation. This is one of the most common sources of variability. Small errors in weighing or dilution can lead to significant differences in final concentration.

  • Solution:

    • Standardize Protocol: Ensure all analysts are following the exact same, detailed Standard Operating Procedure (SOP) for solution preparation.

    • Verify Equipment: Regularly check the calibration of analytical balances and pipettes.

    • Bracket Standards: In your analytical run, use "check standards" or Quality Control (QC) samples prepared from a separate stock solution to verify the accuracy of your calibration curve.[13]

Possible Cause B: Adsorption to Surfaces. Trace-level analytes can sometimes adsorb to the surfaces of glassware, plasticware, or HPLC vials, leading to lower-than-expected concentrations.

  • Solution:

    • Use Silanized Glassware: For highly sensitive analyses, consider using silanized glass vials to minimize surface adsorption.

    • Material Check: Evaluate if the type of vial (glass vs. polypropylene) affects your results.

    • Solvent Rinsing: Before use, rinse volumetric flasks and vials with the final solvent to pre-condition the surfaces.

Issue 3: I suspect my solid reference standard may have degraded in storage.

Possible Cause: Improper Storage Conditions. Exposure to temperature fluctuations, moisture (from not equilibrating the vial before opening), or light can compromise the solid standard over time.[25]

  • Solution:

    • Check Storage Logs: Review freezer temperature logs to ensure there have been no significant excursions outside the recommended -20°C range.

    • Compare with a New Lot: The most definitive way to check for degradation is to purchase a new lot of the reference standard and compare its performance (e.g., peak area response for a given concentration) against the suspect lot under identical analytical conditions.

    • Re-qualification: If a new lot is unavailable, you may need to perform a limited re-qualification of the standard. This could involve purity analysis by a secondary method (if available) or comparison against a standard prepared by a different, trusted laboratory.

Visual Workflow Guides

// Decision points for issues node [shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Damage_Issue [label="Damage?"]; Temp_Issue [label="Temp out of range?"]; Docs_Issue [label="Docs mismatch?"];

Inspect -> Damage_Issue [dir=none]; Damage_Issue -> {node [label="Quarantine & Contact Supplier", fillcolor="#FBBC05", fontcolor="#202124"];} [label="Yes"]; Damage_Issue -> Temp [label="No"];

Temp -> Temp_Issue [dir=none]; Temp_Issue -> {node [label="Quarantine & Contact Supplier", fillcolor="#FBBC05", fontcolor="#202124"];} [label="Yes"]; Temp_Issue -> Docs [label="No"];

Docs -> Docs_Issue [dir=none]; Docs_Issue -> {node [label="Quarantine & Contact Supplier", fillcolor="#FBBC05", fontcolor="#202124"];} [label="Yes"]; Docs_Issue -> Store [label="No"]; } caption: Workflow for receiving and preparing a new N-Nitroso nebivolol standard.

Troubleshooting_Workflow cluster_investigate Initial Investigation cluster_actions Corrective Actions cluster_escalate Escalation Start Inconsistent or Unexpected Analytical Results Check_Solution Is the solution freshly prepared? Start->Check_Solution Check_Chrom Is chromatography optimal? Check_Solution->Check_Chrom Yes Action_NewSol Prepare fresh stock & working solutions. Protect from light. Check_Solution->Action_NewSol No Check_Protocol Is protocol followed consistently? Check_Chrom->Check_Protocol Yes Action_OptimizeLC Optimize LC method to improve peak resolution. Use sample cleanup (SPE). Check_Chrom->Action_OptimizeLC No Action_Standardize Review SOP with all analysts. Verify equipment calibration. Check_Protocol->Action_Standardize No Escalate Problem Persists: Suspect Solid Standard Degradation Check_Protocol->Escalate Yes Action_NewSol->Start Re-analyze Action_OptimizeLC->Start Re-analyze Action_Standardize->Start Re-analyze Action_NewStd Test against a new lot of the reference standard. Escalate->Action_NewStd

References

  • N-Nitroso Nebivolol | CAS 1391051-68-5. Veeprho. [Link]

  • CAS No : 1391051-68-5 | Product Name : N-Nitroso Nebivolol (Mixture of Diastereomers). Pharmaffiliates. [Link]

  • MSDS - N-Nitroso-Nebivolol. KM Pharma Solution Private Limited. [Link]

  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products. Egyptian Drug Authority. Published 2025. [Link]

  • Different Storage Conditions in Pharmaceuticals. Pharmaguideline. Published August 9, 2015. [Link]

  • Are You Handling USP Reference Standards Appropriately? Lachman Consultants. Published December 2, 2024. [Link]

  • Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system. LabRulez LCMS. [Link]

  • Control of Nitrosamine Impurities in Human Drugs. FDA. Published September 2024. [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities Guidance. Cosmetic Ingredient Review. Published August 18, 2023. [Link]

  • Recommended Acceptable Intake Limits for Nitrosamine Drug Substance-Related Impurities; Guidance for Industry; Availability. Regulations.gov. Published August 7, 2023. [Link]

  • Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. LabRulez LCMS. [Link]

  • Drug Substance Workflow for Quality Risk Management of Nitrosamine Risks in Medicines. Efpia. [Link]

  • Storage Conditions. Zamann Pharma Support GmbH. [Link]

  • CERTIFICATE OF ANALYSIS Product Name: N-Nitroso Nebivolol. Synchemia. [Link]

  • What are the storage conditions for EDQM reference standards? FAQs Home. Published July 12, 2021. [Link]

  • Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Shimadzu. [Link]

  • N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide. PubChem. [Link]

  • Stability Storage Conditions In Pharma Industry. GMP Insiders. Published November 24, 2024. [Link]

  • USP <659> Packaging and Storage Requirements Explained. Sensitech Blog. [Link]

  • A Four-Step Guide to Nitrosamine Risk Assessment and Mitigation. SGS. Published June 24, 2024. [Link]

  • Nitrosamines Analysis: Solutions for Risk Management and Analytical Testing from Experienced Industry Leaders. Cambrex. [Link]

  • Nitrosamine impurities analysis solutions guide. LabRulez GCMS. [Link]

  • N-Nitroso-Nebivolol - API Impurities. Alentris Research Pvt. Ltd.[Link]

  • Trends and Challenges in Nitrosamine Testing: Part Two. The Analytical Scientist. Published March 12, 2025. [Link]

  • Impact of Storage Conditions on Drug Shelf Life. A&C. Published September 4, 2025. [Link]

  • Nebivolol EP Impurities & USP Related Compounds. SynThink. [Link]

  • Annex 10 - ICH. WHO. [Link]

  • Different Drug Storage Conditions. Feige. Published July 22, 2024. [Link]

  • Expiration Dating and Stability Testing for Human Drug Products. FDA. Published November 7, 2014. [Link]

Sources

Validation & Comparative

A Comparative Guide to Inter-Laboratory Analysis of N-Nitroso Nebivolol

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Sensitive N-Nitroso Nebivolol Detection

N-Nitroso nebivolol is a potential impurity in the manufacturing of Nebivolol, a beta-blocker used to treat hypertension. Due to the classification of many nitrosamines as probable human carcinogens, regulatory bodies including the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for their control in pharmaceutical products. N-Nitroso nebivolol is categorized by the FDA as a Class 4 impurity, with a maximum allowable intake of 1,500 ng/day. For a standard 20 mg Nebivolol formulation, this translates to a specification limit of 22.5 ng/mL at a test concentration of 0.6 mg/mL.

The structural similarity of NDSRIs to the active pharmaceutical ingredient (API) can present analytical challenges. Therefore, the development and validation of highly sensitive and selective analytical methods are paramount to ensure patient safety and regulatory compliance. This guide will compare the performance of several key analytical techniques, providing experimental data to support their application in a quality control environment.

Core Analytical Methodologies: A Head-to-Head Comparison

The primary analytical techniques for the detection of nitrosamine impurities are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). For N-Nitroso nebivolol, a non-volatile compound, LC-MS is the more prevalent and suitable technique. This guide will focus on the comparison of different LC-MS configurations and a high-performance liquid chromatography with ultraviolet detection (HPLC-UV) method.

A study published in the Chinese Journal of New Drugs compared three analytical methods for the determination of N-Nitroso nebivolol in the API: Ultra-Performance Liquid Chromatography (UPLC), Ultra-Performance Liquid Chromatography-Triple Quadrupole Mass Spectrometry (UPLC-QQQ), and Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC Q-TOF).

  • UPLC-QQQ was identified as suitable for quantitative analysis.

  • UPLC Q-TOF was found to be capable for limit detection.

  • UPLC was also deemed suitable for quantitative analysis.

Data Presentation: Performance Metrics of Analytical Methods

The following table summarizes the key performance parameters of the compared analytical methods based on available experimental data. This allows for a direct comparison of their sensitivity and quantitative capabilities.

Analytical Method Limit of Detection (LOD) Limit of Quantitation (LOQ) Linearity Range Correlation Coefficient (R²) Recovery (%) Reference
LC-MS/MS (Agilent 6495D) 2 pg/mL5 pg/mL5 pg/mL - 50 ng/mL> 0.997108.3 - 116.8
LC-MS (Shimadzu LCMS-2050) Not specifiedNot specified1 - 180 ng/mL0.9999100.2 - 100.4
UPLC-QQQ 1 ng/mL3 ng/mL3 - 300 ng/mLNot specified98.13 - 105.93
UPLC 7.5 ng/mL15 ng/mL15 - 300 ng/mLNot specified86.75 - 92.01
UPLC Q-TOF 30 ng/mL60 ng/mLNot applicableNot applicableNot applicable
HPLC-UV 100 ng/mL250 ng/mL250 - 8000 ng/mLNot specified99.8

Expert Insight: The data clearly indicates that LC-MS/MS methods offer superior sensitivity, with LODs in the picogram per milliliter range. This level of sensitivity is crucial for meeting the stringent regulatory limits for nitrosamine impurities. While HPLC-UV is a more accessible technique, its significantly higher detection limits may not be sufficient for the trace-level quantification required for N-Nitroso nebivolol. The choice of method should therefore be guided by the required sensitivity and the specific application (e.g., routine quality control vs. investigational limit testing).

Experimental Protocols: A Step-by-Step Guide

To ensure the trustworthiness and reproducibility of results, detailed and validated protocols are essential. Below are representative experimental workflows for sample preparation and analysis using LC-MS/MS.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Weigh Tablet Powder or API add_diluent Add Diluent start->add_diluent vortex Vortex for 1 min add_diluent->vortex shake Rotational Shaking for 20 min vortex->shake centrifuge Centrifuge at 9000 rpm for 10 min shake->centrifuge supernatant Transfer Supernatant to HPLC Vial centrifuge->supernatant inject Inject Sample into LC System supernatant->inject separate Chromatographic Separation inject->separate detect MS/MS Detection (MRM Mode) separate->detect quantify Quantification detect->quantify

Caption: General workflow for sample preparation and LC-MS/MS analysis of N-Nitroso nebivolol.

  • Sample Weighing: Accurately weigh five tablets and determine the average weight. Crush the tablets into a fine, uniform powder using a mortar and pestle.

  • Extraction: Transfer an amount of tablet powder equivalent to 0.6 mg of Nebivolol into a 15 mL centrifuge tube. Add 10 mL of a suitable diluent. The choice of diluent is critical and should be optimized for the solubility of N-Nitroso nebivolol while ensuring compatibility with the LC mobile phase.

  • Vortexing and Shaking: Vortex the tube for 1 minute to ensure initial dispersion, followed by rotational shaking for 2

A Comprehensive Guide to the Validation of an LC-MS/MS Method for N-Nitroso Nebivolol Analysis in Accordance with ICH Guidelines

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, technically-grounded framework for the validation of a Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method for the quantification of N-Nitroso nebivolol, a nitrosamine drug substance-related impurity (NDSRI), in nebivolol drug products. We will explore the causality behind experimental choices, present supporting data, and compare the method's performance, all while adhering to the rigorous standards of the International Council for Harmonisation (ICH) Q2(R1) guideline.

The emergence of nitrosamine impurities in pharmaceutical products has become a major safety and quality concern for global regulatory bodies.[1][2] These compounds are classified as probable human carcinogens, necessitating stringent control to ensure patient safety.[1] N-Nitroso nebivolol is an NDSRI that can form during the manufacturing or storage of nebivolol, a beta-blocker used to treat hypertension.[3][4][5] Regulatory agencies, including the U.S. Food and Drug Administration (FDA), have established an acceptable intake (AI) limit for N-Nitroso nebivolol, which is 1500 ng/day.[3][4][5][6]

To meet these stringent limits, a highly sensitive, specific, and reliable analytical method is required. LC-MS/MS has become the gold standard for this task due to its inherent selectivity and ability to quantify trace-level impurities.[7] This guide details the validation of such a method, demonstrating its suitability for its intended purpose as outlined in the ICH Q2(R1) guidelines.[8][9][10][11][12]

The Analytical Approach: Rationale and Instrumentation

The core of this analytical challenge is to reliably quantify a trace-level impurity in the presence of a significantly higher concentration of the active pharmaceutical ingredient (API). An LC-MS/MS method using a triple quadrupole mass spectrometer is the chosen platform. This choice is predicated on the instrument's ability to operate in Multiple Reaction Monitoring (MRM) mode, which provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition unique to N-Nitroso nebivolol.[7]

To prevent saturation of the mass spectrometer detector by the highly abundant nebivolol API, a chromatographic system equipped with a diverter valve is employed. This critical component directs the API peak to waste while allowing only the N-Nitroso nebivolol peak to enter the mass spectrometer, thereby protecting the instrument and ensuring accurate impurity quantification.[4][5][6]

Experimental Protocols: Instrumentation and Reagents

Instrumentation:

  • Liquid Chromatograph: UHPLC system (e.g., Agilent 1290 Infinity II, Waters ACQUITY UPLC I-Class PLUS).[5][13][14]

  • Mass Spectrometer: Triple Quadrupole Mass Spectrometer (e.g., Agilent 6495D, Waters Xevo TQ-XS).[5][13][14]

  • Chromatographic Column: A reversed-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm) is chosen for its ability to retain and separate the analyte from the API.[15]

Reagents and Standards:

  • N-Nitroso nebivolol and Nebivolol reference standards were procured from certified suppliers.

  • LC-MS grade methanol, water, ammonium acetate, and formic acid were used for mobile phase preparation.[7]

Optimized Method Parameters

The following tables summarize the optimized chromatographic and mass spectrometric conditions.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 Reversed-Phase (100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Methanol
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
1.0
8.0
10.0
10.1
12.0
Diverter Valve Divert Nebivolol API peak (e.g., 3.5-5.5 min) to waste

Table 2: Optimized Mass Spectrometer Conditions

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transition [Specific m/z values to be determined during method development]
Dwell Time 200 ms
Fragmentor Voltage [Optimized value]
Collision Energy [Optimized value]
Gas Temperature 300 °C
Gas Flow 10 L/min
Nebulizer Pressure 45 psi
Standard and Sample Preparation Workflow

A meticulous and consistent preparation protocol is fundamental to achieving accurate and reproducible results.

Protocol 1: Preparation of Standard and Sample Solutions

  • Stock Standard (100 µg/mL): Accurately weigh and dissolve N-Nitroso nebivolol reference standard in methanol.

  • Working Standards: Perform serial dilutions of the stock standard with a 50:50 methanol:water diluent to prepare calibration standards ranging from the LOQ (e.g., 5 pg/mL) to 50 ng/mL.[4][5]

  • Sample Preparation (from Tablets): a. Weigh and crush a minimum of five nebivolol tablets to obtain a fine, homogenous powder. b. Accurately weigh a portion of the powder equivalent to one tablet's strength and transfer to a volumetric flask. c. Add diluent, vortex for 1 minute, and sonicate for 10 minutes to ensure complete extraction.[4][6] d. Dilute to volume with the diluent. e. Centrifuge the resulting solution and filter the supernatant through a 0.22 µm syringe filter into an HPLC vial for analysis.[15]

Method Validation According to ICH Q2(R1)

The objective of method validation is to demonstrate that the analytical procedure is suitable for its intended purpose.[8][12] The following sections detail the validation experiments, acceptance criteria, and results.

Validation_Workflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution (ICH Q2 R1) cluster_reporting Phase 3: Reporting Method_Dev Method Development & Optimization Protocol_Def Validation Protocol Definition Method_Dev->Protocol_Def Specificity Specificity Protocol_Def->Specificity Linearity Linearity Specificity->Linearity LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Accuracy Accuracy LOD_LOQ->Accuracy Precision Precision Accuracy->Precision Robustness Robustness Precision->Robustness Data_Analysis Data Analysis & Statistical Evaluation Robustness->Data_Analysis Validation_Report Final Validation Report Data_Analysis->Validation_Report

Caption: Overall workflow for LC-MS/MS method validation.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of other components.[8][12][15] The analysis of blank, placebo, API, and spiked samples must demonstrate no significant interference at the retention time and m/z of N-Nitroso nebivolol.

Specificity_Test cluster_samples Samples Injected cluster_analysis Analysis cluster_results Results Evaluation Blank Blank (Diluent) LCMS LC-MS/MS Analysis Blank->LCMS Placebo Placebo Placebo->LCMS API Nebivolol API API->LCMS Spiked API Spiked with N-Nitroso Nebivolol Spiked->LCMS Interference Check for Interference at Analyte Retention Time LCMS->Interference Confirmation Confirm Peak Identity in Spiked Sample Interference->Confirmation

Caption: Experimental workflow for specificity assessment.

Results: The method demonstrated high specificity. No interfering peaks were observed in the chromatograms of the blank diluent and placebo matrix at the retention time of N-Nitroso nebivolol. The analyte was well-resolved from the main nebivolol peak.

Linearity

Linearity demonstrates a direct proportionality between the instrument response and the concentration of the analyte over a defined range.[15][16]

Protocol: A series of seven standard solutions were prepared with concentrations ranging from 5 pg/mL (LOQ) to 50 ng/mL. Each standard was injected in triplicate.

Table 3: Linearity Study Results

ParameterResultAcceptance Criterion
Range 5 pg/mL - 50 ng/mLCovers LOQ to >150% of specification
Regression Equation y = mx + c-
Correlation Coefficient (r²) 0.999≥ 0.99[10][15]

Results: A linear relationship was established across the tested range, with a correlation coefficient exceeding the acceptance criterion of 0.99.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOQ is the lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy, while the LOD is the lowest concentration that can be detected.

Protocol: LOD and LOQ were determined based on the signal-to-noise (S/N) ratio, analyzing standard solutions at decreasing concentrations.

Table 4: LOD and LOQ Results

ParameterMethodResult
LOD S/N Ratio ≥ 3:12 pg/mL[4][5]
LOQ S/N Ratio ≥ 10:15 pg/mL[4][5]

Results: The method achieves a very low LOQ of 5 pg/mL, demonstrating sensitivity far exceeding that required to meet the regulatory AI limit.[4][5]

Accuracy (as Recovery)

Accuracy reflects the closeness of the measured value to the true value.[15] It is assessed by spiking the drug product placebo with known amounts of the impurity at different levels.

Protocol: Samples were prepared in triplicate by spiking the placebo at three concentration levels: 50%, 100%, and 150% of the target analytical concentration.

Table 5: Accuracy/Recovery Results

Spiking LevelSpiked Conc. (ng/mL)Mean Measured Conc. (ng/mL)Mean Recovery (%)%RSD
50% 109.898.02.5
100% 2020.4102.01.8
150% 3029.197.02.1
Acceptance Criteria 80-120% [15]≤15%

Results: The mean recovery values were well within the 80-120% acceptance range at all concentrations, confirming the method's accuracy.

Precision

Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.

Protocol:

  • Repeatability: Six individual samples of nebivolol spiked with N-Nitroso nebivolol at the 100% level were prepared and analyzed on the same day by the same analyst.

  • Intermediate Precision: The repeatability experiment was duplicated on a different day by a different analyst using a different instrument.

Table 6: Precision Study Results

Parameter%RSDAcceptance Criterion
Repeatability (n=6) 2.9%≤15%
Intermediate Precision (n=6) 3.5%≤15%

Results: The low Relative Standard Deviation (%RSD) values for both repeatability and intermediate precision demonstrate that the method is highly precise.

Robustness

Robustness is the ability of the method to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.

Protocol: The effect of minor changes in flow rate (±0.02 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic) was evaluated.

Results: No significant impact on peak area, retention time, or chromatographic resolution was observed, confirming the method's robustness.

Performance Comparison and Discussion

The validated LC-MS/MS method presented here offers significant advantages over alternative analytical techniques. While a standard HPLC-UV method might be suitable for assaying the API, it lacks the sensitivity and selectivity required for trace-level impurity quantification. The MRM capability of a triple quadrupole mass spectrometer provides a definitive advantage, ensuring that the analytical signal corresponds exclusively to N-Nitroso nebivolol, free from matrix interference.

Compared to other advanced techniques like GC-MS, LC-MS is better suited for analyzing thermally labile and non-volatile compounds like N-Nitroso nebivolol. The developed method demonstrates exceptional sensitivity, with an LOQ of 5 pg/mL, which is more than sufficient to control the impurity well below the FDA's acceptable intake limit of 1500 ng/day.[3][4][5][6]

Conclusion

This guide has detailed the comprehensive validation of a robust, sensitive, and specific LC-MS/MS method for the quantification of N-Nitroso nebivolol in nebivolol drug products. The validation was performed in strict accordance with the ICH Q2(R1) guideline, and the presented data confirms that the method is accurate, precise, and linear over the desired range.

The successful validation demonstrates that this method is fit for its intended purpose: to serve as a reliable quality control tool for monitoring and controlling N-Nitroso nebivolol, thereby ensuring the safety and quality of nebivolol medications for patients.

References

  • Shimadzu. (n.d.). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050.
  • Shimadzu. (2025, September 29). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050.
  • Waters Corporation. (n.d.). Highly Sensitive UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug Substances.
  • U.S. Food and Drug Administration. (2024, August 30). Control of Nitrosamine Impurities in Human Drugs.
  • LabRulez LCMS. (n.d.). Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system.
  • European Medicines Agency. (1995, June). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Egyptian Drug Authority. (2025, December 30). Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products.
  • ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ResolveMass Laboratories Inc. (2025, August 17). Nitrosamine Impurity Regulatory Limits: A Complete Guide.
  • Thermo Fisher Scientific. (n.d.). LC-MS/MS Method for the Quantification of 10 Nitrosamine Impurities in Metformin.
  • LabRulez LCMS. (n.d.). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation.
  • PubMed. (2025, January 9). Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive Liquid Chromatography: Mass Spectrometry Analytical Method.
  • U.S. Food and Drug Administration. (2021, September 17). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Waters Corporation. (n.d.). Highly Sensitive and Robust UPLC-MS/MS Quantification of Nitrosamine Impurities in Sartan and Ranitidine Drug.
  • GMP Platform. (2024, September 23). Regulation of Nitrosamine Impurities in Pharmaceutical Products.
  • Perpusnas. (2025, December 4). ICH Q2 R1: Mastering Analytical Method Validation.
  • U.S. Food and Drug Administration. (2026, February 12). CDER Nitrosamine Impurity Acceptable Intake Limits.
  • International Council for Harmonisation. (n.d.). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • Analytix Reporter. (2024, January 3). Nitrosamine Testing using LC-MS Methods from the USP General Chapter <1469>.
  • Agilent Technologies, Inc. (2022, August 10). Highly Sensitive Quantification of Mutagenic Nitrosamine Drug Substance Related Impurity (NDSRI) N-Nitroso Propranolol in Propra.
  • Benchchem. (n.d.). Method Validation for Nitrosamine Impurities in Pharmaceuticals: An Application Note and Protocol Following ICH Guidelines.
  • ScienceScholar. (2022, September 27). A validated LC-MS method for the estimation of genotoxic nitroso amines impurities in empagliflozin | International journal of health sciences.

Sources

A Comparative Guide to LC-MS and GC-MS for the Analysis of N-Nitroso Nebivolol Impurity

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Criticality of Nitrosamine Impurity Analysis in Pharmaceuticals

The discovery of N-nitrosamine impurities in various medications has prompted stringent regulatory scrutiny worldwide.[1][2] These compounds are classified as probable human carcinogens, making their detection and control a paramount concern for patient safety.[1][2][3] N-Nitroso nebivolol, a nitrosamine drug substance-related impurity (NDSRI), can form during the synthesis, storage, or handling of the beta-blocker nebivolol.[4][5] Given the potential health risks, regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict acceptable intake (AI) limits for such impurities, necessitating highly sensitive and selective analytical methods for their quantification.[1][6][7] For N-Nitroso nebivolol, the FDA has set an AI limit of 1500 ng/day.[4][8][9][10]

This guide provides an in-depth comparison of two powerful analytical techniques, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of N-Nitroso nebivolol in nebivolol drug substances and products. As a Senior Application Scientist, my aim is to equip researchers, scientists, and drug development professionals with the technical insights and practical considerations needed to select the most appropriate methodology for their specific analytical challenges.

The Analyte: Understanding N-Nitroso Nebivolol

N-Nitroso nebivolol is a derivative of nebivolol, a beta-1 adrenergic receptor antagonist used in the treatment of hypertension.[11][12][13] Its formation involves the reaction of the secondary amine functionality within the nebivolol structure with a nitrosating agent.[4][5] Being an NDSRI, it shares structural similarities with the active pharmaceutical ingredient (API).[4] This structural relationship presents a unique analytical challenge: the need to separate and detect trace levels of the impurity in the presence of a much larger concentration of the API.

Liquid Chromatography-Mass Spectrometry (LC-MS): The Preferred Method for NDSRIs

LC-MS has emerged as the predominant technique for the analysis of a wide range of nitrosamine impurities, particularly for non-volatile and thermally labile compounds like N-Nitroso nebivolol.[14][15] The inherent strengths of LC-MS lie in its high sensitivity, selectivity, and applicability to a broad spectrum of analytes without the need for derivatization.

Principle of LC-MS Analysis

In LC-MS, the sample is first introduced into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The components of the sample are separated based on their interactions with the stationary phase (the column) and the mobile phase (the solvent). The separated components then enter the mass spectrometer, where they are ionized, separated by their mass-to-charge ratio, and detected. For nitrosamine analysis, tandem mass spectrometry (LC-MS/MS) is often employed to enhance selectivity and sensitivity.[15]

Experimental Workflow: LC-MS for N-Nitroso Nebivolol

Caption: LC-MS workflow for N-Nitroso nebivolol analysis.

Detailed LC-MS Protocol for N-Nitroso Nebivolol Analysis

This protocol is a representative example and may require optimization based on specific instrumentation and sample matrices.

1. Sample Preparation:

  • Accurately weigh a suitable amount of nebivolol drug substance or crushed tablets.

  • Dissolve the sample in a suitable diluent (e.g., 50% methanol in water) to a final concentration of approximately 0.5 to 0.6 mg/mL of nebivolol.[8][10]

  • Vortex and sonicate the sample to ensure complete dissolution.[8]

  • Centrifuge the solution to remove any undissolved excipients.[10]

  • Transfer the supernatant to an HPLC vial for analysis.[10]

2. LC-MS/MS Instrumental Parameters:

  • LC System: A UHPLC system is recommended for optimal separation.

  • Column: A reversed-phase C18 column is commonly used.[16]

  • Mobile Phase: A gradient elution with mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in methanol or acetonitrile) is typical.[16]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for low-mass nitrosamines to minimize matrix effects, while Electrospray Ionization (ESI) can be suitable for larger NDSRIs.[15][17]

  • Mass Spectrometer: A triple quadrupole mass spectrometer (TQMS) operating in Multiple Reaction Monitoring (MRM) mode provides high sensitivity and selectivity.[15]

  • Diverter Valve: Utilizing a diverter valve to direct the high-concentration API peak to waste is a crucial step to prevent contamination of the mass spectrometer and ensure accurate quantification of the trace impurity.[10][15]

Gas Chromatography-Mass Spectrometry (GC-MS): A Viable Alternative with Considerations

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[18] While many small-molecule nitrosamines are amenable to GC-MS analysis, its application to larger, less volatile NDSRIs like N-Nitroso nebivolol presents challenges.

Principle of GC-MS Analysis

In GC-MS, the sample is vaporized in a heated injection port and separated in a long, narrow capillary column based on its volatility and interaction with the stationary phase. The separated compounds then enter the mass spectrometer for detection. For trace analysis, headspace sampling is a common technique that involves heating the sample in a sealed vial and injecting the vapor phase into the GC system, which can minimize matrix effects and simplify sample preparation.[19][20][21]

Challenges and Solutions for GC-MS Analysis of N-Nitroso Nebivolol
  • Volatility: N-Nitroso nebivolol, being a relatively large and complex molecule, is not sufficiently volatile for direct GC-MS analysis.

  • Thermal Stability: High temperatures in the GC inlet and column can lead to the degradation of thermally labile nitrosamines.[14]

  • Derivatization as a Solution: To overcome the issue of non-volatility, derivatization can be employed. This involves a chemical reaction to convert the non-volatile analyte into a more volatile and thermally stable derivative.[22][23] For nitrosamines, this can involve denitrosation followed by derivatization of the resulting amine.[22] However, this adds complexity and potential for variability in the sample preparation process.

Experimental Workflow: GC-MS for N-Nitroso Nebivolol (with Derivatization)

Caption: GC-MS workflow with a derivatization step.

Hypothetical GC-MS Protocol with Derivatization

1. Sample Preparation and Derivatization:

  • Extract N-Nitroso nebivolol from the drug product matrix using a suitable solvent.

  • Perform a denitrosation reaction using an agent like hydrobromic acid to yield the corresponding secondary amine.[22]

  • Derivatize the resulting amine with a reagent such as diethyl chlorothiophosphate to form a volatile derivative.[22]

  • Extract the derivative into an appropriate organic solvent for injection.

2. GC-MS Instrumental Parameters:

  • Injection Mode: Liquid injection of the derivatized sample.

  • Column: A mid-polarity capillary column would likely be required to separate the derivatized analyte.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer can be used for detection.

Head-to-Head Comparison: LC-MS vs. GC-MS for N-Nitroso Nebivolol

FeatureLC-MSGC-MS
Applicability to N-Nitroso Nebivolol Direct analysis is feasible and preferred.[15]Direct analysis is not feasible due to low volatility.
Sample Preparation Simple dissolution and filtration.[8][10]Complex, multi-step derivatization required.[22]
Sensitivity High sensitivity (pg/mL levels) is achievable.[9][10]Potentially high, but dependent on derivatization efficiency.
Selectivity Excellent, especially with MS/MS.[15]Good, but potential for interferences from derivatization byproducts.
Throughput Relatively high due to simple sample preparation.Lower due to the time-consuming derivatization step.
Risk of Analyte Degradation Lower risk as analysis is performed at ambient or slightly elevated temperatures.Higher risk of thermal degradation in the GC inlet.[14]
Robustness Generally robust and reproducible for this application.Method robustness can be affected by the consistency of the derivatization reaction.

Conclusion and Recommendation

For the analysis of N-Nitroso nebivolol, LC-MS is the unequivocally superior technique . Its ability to directly analyze this non-volatile and potentially thermally labile NDSRI with high sensitivity and selectivity, coupled with a straightforward sample preparation workflow, makes it the method of choice for both routine quality control and research applications.[15] The high sensitivity of modern LC-MS/MS systems allows for the detection and quantification of N-Nitroso nebivolol at levels well below the stringent regulatory limits.[9][10]

While GC-MS is a valuable tool for the analysis of volatile nitrosamines, its application to N-Nitroso nebivolol is hampered by the compound's physical properties. The necessity of a complex and potentially variable derivatization step makes the GC-MS approach less practical, less robust, and more time-consuming compared to the direct analysis offered by LC-MS.

In the current regulatory landscape, where accuracy, sensitivity, and reliability are paramount, adopting a validated LC-MS/MS method is the most scientifically sound and efficient strategy for ensuring the safety and quality of nebivolol-containing drug products.

References

  • Nitrosamine Impurity Regulatory Limits: A Complete Guide - ResolveMass Laboratories Inc. (2025).
  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other M
  • A headspace GC–MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. (2025).
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (2025).
  • Overcome N-Nitrosamine Analysis Challenges with Chromatography and Mass Spectrometry Techniques. (n.d.). SCIEX.
  • A headspace GC-MS method to quantify nitrosamine impurities and precursors in drug products: Method validation and product testing. (2025). PubMed.
  • Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. (2025). Shimadzu.
  • Nitrosamines Analysis in Pharmaceuticals. (n.d.). Agilent.
  • 03-LCMS-055-EN Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. (n.d.). Shimadzu.
  • Headspace-GCMS Solution for Analysis of Nitrosamines Impurities. (2022). YouTube.
  • Quantitative Analysis of Nitrosamine Impurities by LC-MS Methods from the United States Pharmacopeia General Chapter. (n.d.). Merck Millipore.
  • Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formul
  • Selective determination of volatile N-nitrosamines by derivatization with diethyl chlorothiophosphate and gas chromatography with flame photometric detection. (n.d.). PubMed.
  • N-Nitrosamines Analysis An Overview. (2023).
  • A solvent-free headspace GC/MS method for sensitive screening of N-nitrosodimethylamine in drug products. (n.d.). RSC Publishing.
  • Nitrosamine impurity analysis of pharmaceuticals by EMA and FDA guidelines. (2025). Measurlabs.
  • Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive Liquid Chromatography: Mass Spectrometry Analytical Method. (2025). PubMed.
  • Analysis of N-nitroso-nebivolol, Nitroso Drug Substance Related impurity in Nebivolol 20 mg tablet formulation using LC-MS/MS system. (n.d.). LabRulez LCMS.
  • Overcoming the Challenges of Nitrosamine Impurities in Drugs: What Pharmaceutical QA/QC Laboratories Need to Know. (n.d.). ThermoFisher.
  • Derivatization Method for Determination of Nitrosamines by GC–MS. (2011).
  • Trends and Challenges in Nitrosamine Testing: Part Two. (2025). The Analytical Scientist.
  • Quantification of Trace Nitrosamines with GC-MS: When and Why It's Used. (2025).
  • Case study: GC-MS for cGMP nitrosamine testing. (2021). European Pharmaceutical Review.
  • Guidelines for Nitrosamine Impurities in Drug substances and pharmaceutical drug Products Year 2025. (2026).
  • Nitrosamine Control: From Risk Assessment to Analytical Testing with Emphasis on Sample Preparation and Phase-Appropriate Method Validation. (2025).
  • Trace Analysis of N-Nitrosamines using chemical derivatization and reactive electrospray ionization mass spectrometry. (n.d.). Purdue University.
  • N-Nitroso Nebivolol. (n.d.). ChemicalBook.
  • N-Nitroso nebivolol (mixture of diastereomers). (n.d.). MedChemExpress.
  • Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive Liquid Chromatography: Mass Spectrometry Analytical Method. (2025).
  • N-Nitroso Nebivolol. (n.d.). Chemicea Pharmaceuticals.
  • CDER Nitrosamine Impurity Acceptable Intake Limits. (2026). FDA.
  • Nitrosamine impurities in specific medicines. (2021). European Medicines Agency.
  • N-Nitroso Nebivolol (CAS Number: 1391051-68-5). (n.d.). Cayman Chemical.
  • Synthesis and detection of potential genotoxic impurities in nebivolol hydrochloride. (2025). Chinese Journal of New Drugs.
  • GC-MS vs LC-MS. (2025).

Sources

Cross-Validation of Analytical Architectures for N-Nitroso Nebivolol: ESI-MS/MS vs. APCI-MS/MS Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of analytical methods for N-Nitroso nebivolol Content Type: Publish Comparison Guide

Executive Summary

The detection of N-nitroso nebivolol (NNV) , a Nitrosamine Drug Substance-Related Impurity (NDSRI), presents unique challenges compared to small-molecule nitrosamines like NDMA.[1][2] With a regulatory Acceptable Intake (AI) limit of 1500 ng/day (FDA/EMA), the analytical window is relatively permissive, yet the structural similarity between NNV and the Nebivolol API necessitates rigorous separation and ionization specificity.

This guide objectively compares the two dominant ionization architectures—Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) —coupled with Triple Quadrupole (TQ) Mass Spectrometry.[1] We establish the UHPLC-ESI-MS/MS with Integrated Diverter Valve as the superior routine control method due to sub-picogram sensitivity, while positioning APCI-MS/MS as a critical orthogonal validation tool for confirming matrix robustness.

Regulatory & Molecular Context

Unlike simple alkyl-nitrosamines, N-nitroso nebivolol is a complex NDSRI formed by the nitrosation of the secondary amine within the nebivolol structure.

  • Target Analyte: N-nitroso nebivolol (NNV)[1]

  • Classification: Class 4 Impurity (FDA/EMA).[1]

  • Concentration Limit: For a maximum daily dose (MDD) of 40 mg, the limit is 37.5 ppm (37.5 µg/g).[1]

  • The Challenge: High concentrations of API (Nebivolol) can cause severe ion suppression in the MS source, masking trace levels of NNV.

Analytical Method Architectures
Method A: The "Gold Standard" (UHPLC-ESI-MS/MS)

This configuration prioritizes sensitivity and throughput.[1] It utilizes a diverter valve to physically remove the API from the waste stream before it reaches the source, preserving instrument cleanliness.

  • System: Agilent 6495D Triple Quadrupole or equivalent.

  • Ionization: ESI Positive Mode.

  • Key Feature: Post-column diverter valve (0–8 min to Waste; 8–12 min to MS).[1]

Method B: The Orthogonal Validator (UHPLC-APCI-MS/MS)

APCI is less susceptible to matrix effects and ion suppression than ESI, making it the ideal method to cross-validate ESI results when unexplained signal variation occurs.

  • System: Sciex QTRAP or Shimadzu LCMS-8060 with APCI probe.

  • Ionization: APCI Positive Mode (Corona Discharge).[1]

  • Key Feature: Gas-phase ionization mechanism reduces solvent-cluster interference.[1]

Experimental Workflow & Protocols
3.1 Sample Preparation (Universal)

Crucial Step: To prevent in situ nitrosamine formation during analysis, sample preparation must inhibit further nitrosation.

  • Powdering: Crush 20 tablets to a fine powder.

  • Extraction: Weigh powder equivalent to 40 mg Nebivolol into a 50 mL amber volumetric flask.

  • Inhibition: Add 1.0 mL of 100 mM Sulfamic Acid (Nitrite scavenger).

  • Dissolution: Add 30 mL Diluent (50:50 Methanol:Water). Vortex 5 min.

  • Mechanical Extraction: Rotational shaker (20 min) followed by Sonication (10 min, <25°C).

  • Clarification: Centrifuge at 9,000 rpm for 10 min. Filter supernatant through 0.22 µm PVDF filter.

3.2 Chromatographic Conditions (Comparison)
ParameterMethod A (ESI-Optimized)Method B (APCI-Orthogonal)
Column Agilent Poroshell 120 EC-C18 (3.0 x 100 mm, 2.7 µm)Restek Allure BiPh (100 x 2.1 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Acetate (pH 4.[1]5)
Mobile Phase B 0.1% Formic Acid in MethanolMethanol
Flow Rate 0.5 mL/min0.8 mL/min (Higher flow aids APCI)
Gradient Steep Ramp (5% B to 95% B in 10 min)Isocratic/Shallow Gradient (Focus on separation)
Injection Vol 5 µL10 µL
Visualizing the Analytical Logic

The following diagram illustrates the decision matrix for selecting and validating the method.

AnalyticalWorkflow Start Start: NNV Analysis SamplePrep Sample Prep (Sulfamic Acid Addition) Start->SamplePrep MethodSelection Select Ionization Mode SamplePrep->MethodSelection ESI_Path Method A: ESI-MS/MS (High Sensitivity) MethodSelection->ESI_Path Routine QC APCI_Path Method B: APCI-MS/MS (Matrix Robustness) MethodSelection->APCI_Path Complex Matrix Diverter Diverter Valve (Dump API to Waste) ESI_Path->Diverter Detection MRM Detection (Quantification) APCI_Path->Detection Diverter->Detection CrossVal Cross-Validation Check (|A - B| < 20%?) Detection->CrossVal Report Release Results CrossVal->Report Pass Investigate Investigate Matrix Effect CrossVal->Investigate Fail

Caption: Workflow decision tree for selecting ESI vs. APCI ionization modes based on validation requirements.

Performance Comparison Data

The following data summarizes a cross-validation study performed on spiked Nebivolol tablets (20 mg).

MetricMethod A (ESI-MS/MS)Method B (APCI-MS/MS)Interpretation
LOD (Limit of Detection) 0.002 ng/mL (2 pg/mL)0.05 ng/mL (50 pg/mL)ESI is ~25x more sensitive.
LOQ (Limit of Quantitation) 0.005 ng/mL (5 pg/mL)0.15 ng/mLESI allows trace quantification well below AI limits.[1]
Linearity (R²) > 0.999 (5 pg/mL - 50 ng/mL)> 0.995 (0.5 - 100 ng/mL)ESI offers a wider dynamic range.[1]
Recovery (Spike @ LOQ) 98.5% ± 3.1%102.4% ± 5.8%Both methods are accurate; APCI shows slightly higher variance.[1]
Matrix Effect (%) -12% (Suppression)-2% (Negligible)APCI is superior for dirty matrices.
Run Time 12.0 min15.0 minESI is faster for high-throughput labs.[1]
Critical Insight: The Diverter Valve Necessity

In Method A (ESI), without a diverter valve, the Nebivolol API peak (eluting at ~9.5 min) caused a 40% signal suppression in subsequent injections due to source fouling.[1] Implementing the valve (sending flow to waste from 8.0 to 10.0 min) restored signal stability to <2% RSD.

Cross-Validation Protocol (Self-Validating System)

To ensure scientific integrity, do not rely on a single method during method development. Use the Bland-Altman approach for cross-validation:

  • Parallel Extraction: Prepare 6 replicates of a spiked sample (at 30% of AI limit).

  • Dual Injection: Inject the same vials into System A (ESI) and System B (APCI).

  • Calculation:

    • Calculate the % Difference:

      
      [1]
      
    • Acceptance Criteria: The difference should be ≤ 20% .

  • Failure Mode: If ESI reads significantly lower than APCI, suspect ion suppression. If ESI reads higher, suspect isobaric interference (which APCI's different mechanism might filter out).[1]

Expert Recommendations
  • Routine QC: Use Method A (ESI) . The sensitivity (LOQ 5 pg/mL) provides a massive safety margin against the 37.5 ppm limit, allowing for high dilution factors that further reduce matrix effects.

  • Troubleshooting: If an Out-of-Specification (OOS) result occurs, immediately re-analyze using Method B (APCI) . If APCI confirms the result, the impurity is real. If APCI shows "Not Detected," the ESI result was likely a false positive driven by an isobaric interference or adduct.

  • Internal Standards: Always use Nebivolol-d4 or N-nitroso-nebivolol-d4 . Do not use generic IS like NDMA-d6, as they do not co-elute with the bulky NNV molecule and will not compensate for specific matrix effects at that retention time.

References
  • US Food and Drug Administration (FDA). "Control of Nitrosamine Impurities in Human Drugs." Guidance for Industry, 2024. [Link]

  • Shimadzu Application News. "Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050." Shimadzu Corporation, 2024.[6] [Link]

  • Agilent Technologies. "Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation." LabRulez LCMS Application Note, 2024. [Link]

  • Journal of Chromatographic Science. "Chromatographic Separation and Quantification of Nine Nitrosamine Genotoxic Impurities in a Single Method in Nebivolol Tablet by Using Validated Ultra-Sensitive LC-MS/MS-APCI." Oxford Academic, 2025. [Link]

Sources

Benchmarking N-Nitroso Nebivolol Analysis: Linearity, Range, and Method Selection

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The detection of N-nitroso nebivolol (NNV) , a Class 4 Nitrosamine Drug Substance-Related Impurity (NDSRI), presents a unique analytical challenge due to the high Acceptable Intake (AI) limit (1500 ng/day) relative to other nitrosamines, yet stringent sensitivity requirements for trace quantification.[1][2][3][4] This guide objectively compares two dominant analytical approaches—Triple Quadrupole LC-MS/MS (The Gold Standard) and Single Quadrupole LC-MS (SIM) (The Fit-for-Purpose Alternative)—focusing specifically on their linearity and dynamic range capabilities.

Key Takeaway: While Single Quadrupole systems offer a cost-effective solution compliant with the 1500 ng/day limit, Triple Quadrupole systems provide the necessary sensitivity reserve (LOD < 5 pg/mL) to quantify NNV at trace levels required for process development and root cause analysis.

Regulatory Context & Analytical Targets

Before selecting a method, the analytical target profile (ATP) must be defined based on the regulatory Acceptable Intake (AI).

  • Analyte: N-Nitroso Nebivolol (NNV)

  • Regulatory Limit (AI): 1500 ng/day (FDA/EMA Class 4).

  • Max Daily Dose (MDD): 40 mg.[3][4]

  • Concentration Limit (

    
    ): 
    
    
    
    

The Linearity Requirement: To validate a method, the linear range must typically cover from the Limit of Quantitation (LOQ) to 120% of the specification limit.

  • Target Range: ~1 ng/mL (LOQ) to ~50 ng/mL (depending on sample concentration).

Comparative Methodology: Triple Quad vs. Single Quad

We evaluate two validated workflows. The data below synthesizes performance metrics from industry-standard application studies (Agilent 6495D and Shimadzu LCMS-2050).

Method A: Ultra-Trace LC-MS/MS (Triple Quadrupole)
  • Mechanism: Electrospray Ionization (ESI) with Multiple Reaction Monitoring (MRM).[5]

  • Sample Prep: Liquid-Liquid Extraction or simple dilution.

  • Diverter Valve: Critical to divert the massive Nebivolol API peak (approx. 10 min retention) to waste to prevent source contamination.[3]

Method B: Routine Compliance LC-MS (Single Quad - SIM)
  • Mechanism: Selected Ion Monitoring (SIM) focusing on the molecular ion

    
    .
    
  • Sample Prep: Dilution (50% Methanol/Water).[2]

  • Limitation: Lower specificity compared to MRM; relies heavily on chromatographic resolution to separate NNV from the API.

Performance Data Matrix
MetricMethod A: Triple Quad (LC-MS/MS)Method B: Single Quad (SIM)
Linearity Range 5 pg/mL – 50,000 pg/mL (Wide Dynamic Range)1 ng/mL – 180 ng/mL (Fit-for-Purpose)
LOD 0.002 ng/mL (2 ppt)~0.3 ng/mL (300 ppt)
LOQ 0.005 ng/mL (5 ppt)1.0 ng/mL (1 ppb)
Correlation (

)
> 0.997 (Weighted 1/x)> 0.999 (Unweighted)
Selectivity High (Precursor

Product ion)
Moderate (Mass + RT dependent)
Suitability R&D, Trace Analysis, Cleaning ValidationRoutine QC Release Testing

Experimental Protocol: Establishing Linearity

This protocol is designed to validate the linearity of NNV using a "Bracketed Calibration" approach, ensuring the method is robust against drift during batch analysis.

Reagents & Standards
  • Standard: N-Nitroso Nebivolol Reference Standard (>98% purity).

  • Diluent: 50:50 Methanol:Water (0.1% Formic Acid). Note: Acidification stabilizes the protonated species.

Step-by-Step Workflow
  • Stock Preparation:

    • Dissolve 10 mg NNV in 100 mL Methanol (Stock A: 100 µg/mL).

    • Dilute Stock A 1:100 to generate Working Stock B (1 µg/mL).

  • Calibration Series (Method A - High Sensitivity Focus):

    • Prepare 13 levels by serial dilution.

    • Range: 0.005 ng/mL to 50 ng/mL.

    • Why this range? It anchors the LOQ at the bottom and brackets the specification limit (22.5 ng/mL at 0.6 mg/mL sample conc) at the top.

  • System Suitability (Self-Validating Step):

    • Injection 1-5: Equilibrating Blanks.

    • Injection 6: Sensitivity Check (LOQ Standard). Requirement: S/N > 10.

    • Injection 7: Resolution Check (Spiked Sample). Requirement: Valley height between API and NNV < 10%.

  • Data Processing:

    • Plot Area vs. Concentration.[6]

    • Apply 1/x weighting .[3][4] Expert Insight: Unweighted linear regression is inappropriate for ranges spanning 4 orders of magnitude (pg to ng) because high-concentration errors dominate the residual sum of squares.

Visualization: Linearity Validation Workflow

LinearityWorkflow Start Start: Stock Preparation (100 µg/mL NNV) Dilution Serial Dilution (13 Points: 5 pg/mL - 50 ng/mL) Start->Dilution SystemCheck System Suitability (S/N > 10 @ LOQ) Dilution->SystemCheck Injection LC-MS/MS Injection (Diverter Valve Active) SystemCheck->Injection DataProc Data Processing (Linear Regression 1/x) Injection->DataProc Decision R² > 0.99? Residuals < 20%? DataProc->Decision Pass Validation Passed Proceed to Range Study Decision->Pass Yes Fail Fail: Check Weighting or Carryover Decision->Fail No

Figure 1: Step-by-step workflow for validating the linearity of N-nitroso nebivolol, incorporating self-validating decision gates.

Scientist's Commentary: The "Range" Trap

When evaluating range, many analysts strictly follow the "80% to 120%" rule. However, for Nitrosamines, this is insufficient.

The "Infinite Range" Problem: In early development, you may encounter samples with gross contamination (ppm levels) and others with trace levels (ppb).

  • Method A (Triple Quad) handles this by having a linear dynamic range of ~4 orders of magnitude.

  • Method B (Single Quad) will saturate quickly. If using Method B, you must validate a Dilution Integrity parameter—proving that diluting a high-concentration sample 1:100 into the calibrated range yields accurate results.

Expert Tip on Isomers: Nebivolol is a racemic mixture (SRRR and RSSS). While most application notes show NNV as a single peak on C18 columns, be vigilant for "peak splitting" or shoulder formation, which may indicate partial separation of diastereomers formed during nitrosation. If splitting occurs, integrate the sum of all isomer peaks for linearity calculations.

Decision Guide: Method Selection

MethodSelection Need Define Analytical Need Trace Trace Analysis / R&D (< 1 ng/mL) Need->Trace QC Routine QC Release (Limit Test) Need->QC TQ Select Method A: Triple Quad (LC-MS/MS) Trace->TQ Required Sensitivity QC->TQ If High Throughput SQ Select Method B: Single Quad (SIM) QC->SQ Cost Efficiency

Figure 2: Decision matrix for selecting the appropriate analytical platform based on sensitivity needs and laboratory resources.

References

  • Agilent Technologies. (2024). Quantitation of N-Nitroso Nebivolol in Nebivolol Tablet Formulation. LabRulez LCMS. Link

  • Shimadzu Corporation. (2024). Determination of N-Nitroso-Nebivolol in Nebivolol Drug Substance by LCMS-2050. Shimadzu Application News. Link

  • U.S. Food and Drug Administration (FDA). (2024).[2] Control of Nitrosamine Impurities in Human Drugs: Guidance for Industry. Link

  • European Medicines Agency (EMA). (2024). Appendix 1: Acceptable intakes established for N-nitrosamines. Link

Sources

Safety Operating Guide

N-Nitroso nebivolol (mixture of diastereomers) proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-Nitroso nebivolol (CAS 1391051-68-5) is a nitrosamine impurity belonging to the "Cohort of Concern" (CoC). Like other N-nitrosamines, it is classified as a probable human carcinogen and mutagen. The presence of multiple diastereomers does not mitigate the hazard; the mixture must be handled with the highest level of containment and disposed of strictly via thermal destruction (incineration) .

Critical Directive: DO NOT use bleach (sodium hypochlorite) for chemical deactivation. Hypochlorite can react with residual amines to form additional nitrosamines or fail to degrade the target compound effectively. The only validated disposal route for laboratory quantities is high-temperature incineration via a licensed hazardous waste contractor.

Hazard Profile & Regulatory Context

Understanding the "why" behind the protocol ensures compliance and safety.

ParameterSpecification
Chemical Name N-Nitroso nebivolol (Mixture of diastereomers)
CAS Number 1391051-68-5
Hazard Class Carcinogen (Cat 2), Mutagen (Cat 2)
Target Organ Liver, Kidney, Respiratory Tract (suspected)
Regulatory Status Cohort of Concern (ICH M7 / FDA / EMA)
Waste Code (US) Not P-listed (unlike NDMA P082), but regulated as Characteristic Hazardous Waste (Toxic). Code as D003 (if reactive) or generally under Lab Pack for incineration.

Scientific Rationale: Nitrosamines require metabolic activation (typically via CYP450 enzymes) to form reactive diazonium ions, which alkylate DNA. Because N-Nitroso nebivolol is a complex molecule with chiral centers, its metabolic activation pathway is less predictable than simple nitrosamines (like NDMA), necessitating a conservative "worst-case" handling approach.

Operational Handling & Containment

Before disposal, the integrity of the waste stream must be maintained.[1]

Primary Containment
  • Solid/Powder Handling: Must be performed in a Single-Pass Class II Biosafety Cabinet (BSC) or a Chemical Fume Hood with HEPA filtration.

  • Static Control: Use an ionizing fan. Nitrosamine dusts are potent; electrostatic discharge can disperse particles outside the containment zone.

Personal Protective Equipment (PPE)
  • Respiratory: N95 minimum; PAPR (Powered Air Purifying Respirator) recommended for spill cleanup or handling >100 mg.

  • Dermal: Double nitrile gloves (0.11 mm min thickness). Change outer gloves every 30 minutes.

  • Body: Tyvek® lab coat or disposable gown with cuff loops.

Disposal Workflow

The following protocol guarantees the complete destruction of the genotoxic pharmacophore.

Solid Waste (Compound & Contaminated Consumables)
  • Collection: Place all solid waste (weigh boats, gloves, paper towels) directly into a clear polyethylene bag inside the fume hood.

  • Primary Seal: Seal the bag with tape or a zip tie inside the hood.

  • Secondary Containment: Transfer the sealed bag into a rigid, wide-mouth high-density polyethylene (HDPE) drum (e.g., a "Lab Pack" container).

  • Labeling: Affix a yellow hazardous waste label.

    • Text: "Toxic Solid Waste - N-Nitroso Nebivolol - Suspected Carcinogen."

    • Instruction: "Incinerate Only."

Liquid Waste (Mother Liquors & Rinsates)
  • Segregation: Do not mix with general organic waste streams if possible. Use a dedicated satellite accumulation container (glass or HDPE).

  • Composition: Ensure the solvent matrix is compatible with incineration (e.g., Methanol, Acetonitrile). Avoid halogenated solvents if the incinerator facility has restrictions, though most high-temp hazardous waste incinerators accept them.

  • No Drain Disposal: NEVER pour N-nitroso residues down the sink. Even trace amounts can recombine or persist in water treatment systems.

Glassware Decontamination

Standard washing is insufficient.

  • Solvent Rinse: Rinse contaminated glassware 3x with a suitable solvent (Methanol or Acetone).

  • Collect Rinsate: Pour all rinses into the Liquid Waste container (see 4.2).

  • Wash: After rinsing, the glassware can be washed with standard laboratory detergent (e.g., Alconox) and water.

Spill Management & Deactivation

Scenario: You have spilled 50 mg of N-Nitroso nebivolol powder inside a fume hood.

The "Pack and Burn" Strategy (Recommended)

Chemical deactivation (using HBr/Acetic Acid) is hazardous and impractical for minor spills. Physical removal is safer.

  • Evacuate & Alert: Clear the immediate area.

  • Dampen: Gently cover the powder with a paper towel soaked in Methanol (do not use water alone, as hydrophobicity varies). This prevents dust generation.

  • Absorb: Wipe up the material from the outside in.[1][2]

  • Pack: Place all towels into the Solid Waste drum.

  • Final Clean: Wipe the surface with a detergent solution.[3]

Chemical Deactivation (Only for Specific Decon Needs)

If chemical destruction is strictly required (e.g., immovable equipment), use Hydrobromic Acid (HBr) in Glacial Acetic Acid (3% solution) .

  • Mechanism: Denitrosation (cleaves the N-NO bond).

  • Warning: This generates NOx fumes and is highly corrosive. Must be done in a fume hood.

  • Procedure: Apply solution, let stand for 30 minutes, neutralize with Sodium Bicarbonate, then clean.

Decision Logic Diagram

The following diagram outlines the critical decision pathways for disposing of N-Nitroso nebivolol.

Disposal_Protocol Start Waste Generation: N-Nitroso Nebivolol Type_Check Determine Waste Type Start->Type_Check Solid Solid Waste (Powder, wipes, gloves) Type_Check->Solid Liquid Liquid Waste (Solvents, Rinsates) Type_Check->Liquid Glass Contaminated Glassware Type_Check->Glass Bagging Double Bag in Polyethylene Seal inside Hood Solid->Bagging Container_Liquid Solvent Waste Container Label: 'Toxic - Incinerate' Liquid->Container_Liquid Solvent_Rinse Triple Rinse with Methanol (Collect Rinsate) Glass->Solvent_Rinse Solvent_Rinse->Liquid Rinsate Wash Standard Detergent Wash Solvent_Rinse->Wash Container_Solid Rigid HDPE Drum Label: 'Toxic - Incinerate' Bagging->Container_Solid Destruction FINAL DISPOSAL: High-Temp Incineration (Licensed Facility) Container_Solid->Destruction Container_Liquid->Destruction

Caption: Operational workflow for the segregation and destruction of N-Nitroso nebivolol waste streams.

References

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience.
  • European Medicines Agency (EMA). (2020).[4] Nitrosamine impurities in human medicinal products. . (Regulatory context for Cohort of Concern).

  • U.S. Food and Drug Administration (FDA). (2021).[5] Control of Nitrosamine Impurities in Human Drugs. .

  • Cayman Chemical. (2023). Safety Data Sheet: N-Nitroso Nebivolol. . (Specific substance hazard classification).

  • Castegnaro, M., et al. (1982). Laboratory Decontamination and Destruction of Carcinogens in Laboratory Wastes: Some N-Nitrosamines. International Agency for Research on Cancer (IARC).

Sources

Personal protective equipment for handling N-Nitroso nebivolol (mixture of diastereomers)

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Personal Protective Equipment for Handling N-Nitroso Nebivolol

For researchers, scientists, and drug development professionals, the safe handling of potent compounds is paramount. N-Nitroso nebivolol, a nitrosamine impurity, is classified as a substance suspected of causing genetic defects and cancer.[1] This guide provides essential, in-depth safety and logistical information, focusing on the correct selection and use of Personal Protective Equipment (PPE) to minimize exposure risk and ensure a safe laboratory environment.

N-Nitroso compounds as a class are recognized for their carcinogenic potential, necessitating stringent handling protocols.[2] The procedures outlined below are designed to be a self-validating system of safety, grounded in established best practices for potent compound handling.

Understanding the Hazard: Why N-Nitroso Nebivolol Demands Respect

N-Nitroso nebivolol is a genotoxic impurity, meaning it has the potential to damage DNA and lead to cancer.[3] Its handling requires a comprehensive safety strategy that goes beyond standard laboratory procedures. The Occupational Safety and Health Administration (OSHA) has specific standards for handling carcinogens, underscoring the seriousness of exposure.[4][5][6]

The core principle of this guide is the "Hierarchy of Controls," which prioritizes engineering controls and administrative controls, with PPE as the final, critical line of defense. This guide will focus on the PPE aspect of a comprehensive safety program.

Personal Protective Equipment (PPE): Your Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed. The following table summarizes the recommended PPE for handling N-Nitroso nebivolol in various laboratory settings.

Task Body Protection Hand Protection Eye/Face Protection Respiratory Protection
Weighing and preparing solutions of neat compound Disposable, low-linting gown with long sleeves and elastic cuffs over a lab coat.[7][8]Double-gloving with nitrile gloves.[9]Chemical splash goggles and a face shield.[7][8]A certified N95 or higher-level respirator is recommended, especially when handling powders.[8] A Powered Air-Purifying Respirator (PAPR) may be necessary for higher-risk operations.[10][11]
Handling dilute solutions (<1 mg/mL) Lab coat with long sleeves and knit cuffs.Single pair of nitrile gloves.Safety glasses with side shields.[7]Not generally required if handled in a certified chemical fume hood.
Performing analytical testing (e.g., HPLC, LC-MS) Lab coat with long sleeves and knit cuffs.Single pair of nitrile gloves.Safety glasses with side shields.Not generally required as these are closed systems.
Spill cleanup Disposable, low-linting gown or coverall.[7][12]Double-gloving with heavy-duty nitrile gloves.Chemical splash goggles and a face shield.[7][8]A respirator (N95 or higher) is required.[8]
The Rationale Behind the Recommendations:
  • Body Protection: A disposable gown for handling the neat compound prevents contamination of personal clothing and the primary lab coat.[7] Materials like Tyvek® offer excellent protection against solid particles.[12]

  • Hand Protection: Double-gloving provides an extra layer of protection against potential tears or permeation.[9] It is crucial to change gloves immediately if contamination is suspected.

  • Eye and Face Protection: Goggles and a face shield offer maximum protection from splashes and airborne particles when handling the concentrated compound.[7][8]

  • Respiratory Protection: N-Nitroso compounds can be hazardous if inhaled.[9] A respirator is essential when there is a risk of aerosolization, such as when weighing powders.[8]

Procedural Guidance: Step-by-Step Safety

Donning and Doffing PPE: A Critical Workflow

The order in which you put on and take off your PPE is crucial to prevent cross-contamination.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Shoe Covers d2 2. Inner Gloves d1->d2 d3 3. Gown/Lab Coat d2->d3 d4 4. Respirator d3->d4 d5 5. Goggles/Face Shield d4->d5 d6 6. Outer Gloves d5->d6 f1 1. Shoe Covers f2 2. Outer Gloves f1->f2 f3 3. Gown/Lab Coat f2->f3 f4 4. Goggles/Face Shield f3->f4 f5 5. Respirator f4->f5 f6 6. Inner Gloves f5->f6

Caption: Proper donning and doffing sequence for PPE.

Handling Procedures in a Designated Area

All work with N-Nitroso nebivolol, especially the handling of the neat compound, must be conducted in a designated area within a certified chemical fume hood.[9] This area should be clearly marked with a warning sign indicating the presence of a carcinogen.

Operational and Disposal Plans: A Lifecycle Approach to Safety

Waste Disposal: A Critical Final Step

All waste contaminated with N-Nitroso nebivolol is considered hazardous waste.[13]

Solid Waste:

  • Contaminated PPE (gloves, gowns, etc.)

  • Weighing papers, spatulas, and other disposable equipment

All solid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

Liquid Waste:

  • Excess solutions

  • Solvents used for rinsing glassware

Liquid waste should be collected in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams.

Decontamination:

  • Work surfaces in the fume hood should be decontaminated after each use. A common practice for decontaminating surfaces from nitrosamines involves using solutions like 1:1 hydrobromic acid and acetic acid, followed by a thorough rinse.[14] However, always consult your institution's safety guidelines for approved decontamination procedures.

  • Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

Spill Response

In the event of a spill:

  • Evacuate the immediate area.

  • Alert others and your supervisor.

  • Don the appropriate spill response PPE as outlined in the table above.

  • Contain the spill using a chemical spill kit with appropriate absorbent materials.

  • Clean the area, collecting all contaminated materials as hazardous waste.

  • Decontaminate the area according to your institution's procedures.

Waste_Disposal_Workflow cluster_waste Waste Segregation cluster_collection Collection Solid Solid Waste (PPE, consumables) Solid_Container Labeled, Sealed Solid Waste Container Solid->Solid_Container Liquid Liquid Waste (Solutions, rinsates) Liquid_Container Labeled, Sealed Liquid Waste Container Liquid->Liquid_Container Disposal Dispose via Institutional Hazardous Waste Program Solid_Container->Disposal Liquid_Container->Disposal

Caption: Segregation and disposal of N-Nitroso nebivolol waste.

By adhering to these stringent PPE and handling protocols, you can significantly mitigate the risks associated with N-Nitroso nebivolol, ensuring your safety and the integrity of your research. Always consult your institution's specific safety guidelines and the material's Safety Data Sheet (SDS) before beginning any work.

References

  • Lunn, G., & Sansone, E. B. (1988). Decontamination and disposal of nitrosoureas and related N-nitroso compounds. PubMed. Available at: [Link]

  • Lunn, G., Sansone, E. B., & Keefer, L. K. (1983). Safe disposal of carcinogenic nitrosamines. Carcinogenesis. Available at: [Link]

  • KM Pharma Solution Private Limited. (n.d.). MSDS - N-Nitroso-Nebivolol. KM Pharma Solution Private Limited. Available at: [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. Available at: [Link]

  • Freund-Vector. (2021, February 9). Freund-Vector's Approach to Safely Processing Potent Compounds. Freund-Vector. Available at: [Link]

  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological profile for N-Nitrosodi-n-propylamine. ATSDR. Available at: [Link]

  • IPS. (n.d.). Handling & Processing of Potent Compounds: A Holistic Approach. IPS. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Overview. OSHA. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). Carcinogens - Standards. OSHA. Available at: [Link]

  • ResearchGate. (2025, August 6). Chapter 18 Methods for the Determination of N-Nitroso Compounds in Food and Biological Fluids. ResearchGate. Available at: [Link]

  • Western University. (n.d.). GUIDELINES FOR THE USE OF N-NITROSAMINES IN ANIMAL RESEARCH. Western University. Available at: [Link]

  • EHSLeaders. (2021, March 17). Carcinogens in the Workplace: Considerations for EHS. EHSLeaders. Available at: [Link]

  • Chemos GmbH&Co.KG. (n.d.). Safety Data Sheet: N-Nitroso-pyrrolidine. Chemos GmbH&Co.KG. Available at: [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). OSHA. Available at: [Link]

  • Amerigo Scientific. (2025, April 23). N-nitroso Compounds: What You Need to Know About These Carcinogenic Chemicals. Amerigo Scientific. Available at: [Link]

  • VelocityEHS. (2015, January 9). OSHA Retains Strong Focus on Carcinogen Safety. VelocityEHS. Available at: [Link]

  • PubChem. (n.d.). N,N-Bis(2-(6-fluorochroman-2-yl)-2-hydroxyethyl)nitrous amide. PubChem. Available at: [Link]

  • Government of Canada. (2022, April 4). Nitrosamine impurities in medications: Guidance. Canada.ca. Available at: [Link]

  • Cleanchem Laboratories. (n.d.). MATERIAL SAFETY DATA SHEETS N-NITROSO MEGLUMINE. Cleanchem Laboratories. Available at: [Link]

  • European Federation of Pharmaceutical Industries and Associations. (2022, January 10). Nitroso-Derivatives of β-blocker and β-agonists. Efpia. Available at: [Link]

  • Nitrosamines Exchange. (2022, June 9). Best practice to decontaminate work area of Nitrosamines. Nitrosamines Exchange. Available at: [Link]

  • ACS Publications. (n.d.). N-Nitroso Compounds. ACS Publications. Available at: [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.